2,2-Diethoxytetrahydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxyoxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-9-8(10-4-2)6-5-7-11-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKTYSDVSRVOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCO1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326839 | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52263-97-5 | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52263-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2-DIETHOXYTETRAHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3AP58UTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of 2,2-Diethoxytetrahydrofuran?
The following technical guide details the physical properties, synthesis, and application profile of 2,2-Diethoxytetrahydrofuran , a critical cyclic orthoester used primarily in the synthesis of biodegradable polyorthoesters for controlled drug delivery.
CAS Registry Number: 52263-97-5
Chemical Formula: C
Executive Summary
2,2-Diethoxytetrahydrofuran (DETHF) is a cyclic orthoester that serves as a masked equivalent of
Physical & Thermodynamic Properties
The following data represents a consolidation of experimental values from synthesis protocols and computational models (EPA CompTox).
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point (Atm) | 184 – 190 °C | Predicted (EPA CompTox) [1] |
| Boiling Point (Vac) | ~60 – 80 °C | Typical distillation range at reduced pressure (e.g., 20 mmHg) |
| Density | 0.98 – 1.106 g/cm³ | Experimental vs. Predicted [1][2] |
| Refractive Index ( | ~1.44 | Predicted [1] |
| Flash Point | ~55.7 °C | Predicted (Closed Cup) [1] |
| Solubility (Water) | Decomposes | Rapid hydrolysis to |
| Solubility (Organic) | Miscible | DCM, THF, Toluene, Ethyl Acetate |
| Vapor Pressure | ~0.70 – 0.83 mmHg | at 25 °C (Predicted) [1] |
| LogP (Octanol/Water) | 1.01 | Predicted [1] |
Technical Note: DETHF is thermally stable but hydrolytically unstable.[1] It must be stored under inert atmosphere (Argon/Nitrogen) and strictly anhydrous conditions to prevent reversion to the lactone.
Spectroscopic Characterization
Identification of DETHF is best achieved via
H NMR Data (300 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment |
| 1.09 – 1.21 | Multiplet (m) | 6H | –OCH |
| 1.82 – 1.87 | Multiplet (m) | 2H | Ring C3/C4 protons |
| 2.30 – 2.35 | Triplet (t) | 2H | Ring C3 protons (adjacent to orthoester) |
| 3.35 – 3.40 | Multiplet (m) | 4H | –OCH |
| 4.02 – 4.09 | Multiplet (m)* | 2H | Ring C5 protons (adjacent to ether oxygen) |
*Note: Reported as quartet in some literature [3], but typically appears as a triplet or multiplet depending on resolution.[1]
C NMR Data (CDCl )
Key diagnostic peaks include the ethoxy carbons and the quaternary orthoester carbon (C2).[1]
-
Ethoxy:
14.25, 15.19 (CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ); 60.27, 66.13 (OCH )[1] -
Ring:
25.13, 31.13 (C3/C4); 69.45 (C5)[1] -
Quaternary C2:
~110–120 ppm (Note: Some sources report signals near 173 ppm [3], which likely corresponds to the carbonyl of the hydrolysis product, -butyrolactone, indicating sample degradation during acquisition).
Synthesis & Reaction Mechanism
The primary synthesis route involves the O-alkylation of
Synthesis Workflow
-
Activation:
-Butyrolactone reacts with Et OBF to form the O-ethyl- -butyrolactonium tetrafluoroborate salt.[1] -
Substitution: The salt is treated with sodium ethoxide (NaOEt) in ethanol/DCM at 0°C.
-
Purification: The mixture is quenched with saturated Na
CO (to neutralize acid and prevent hydrolysis) and distilled under vacuum.
Mechanism Diagram
The following diagram illustrates the conversion of the lactone to the orthoester and its subsequent hydrolysis pathway.
Figure 1: Synthetic pathway via Meerwein salt and hydrolytic degradation profile.
Applications in Drug Delivery
DETHF is predominantly used as a monomer in the synthesis of Polyorthoesters (POEs) .[1] These polymers are hydrophobic but contain acid-labile linkages in the backbone.
-
Mechanism: Under physiological conditions (pH 7.4), POEs degrade very slowly by surface erosion.[1] In acidic environments (e.g., tumor microenvironments or lysosomes, pH ~5.0), the orthoester linkage hydrolyzes rapidly.
-
Polymerization: DETHF reacts with diols (e.g., 1,4-cyclohexanedimethanol) via transesterification to form the polymer backbone.[1]
-
Utility: This property allows for the design of drug delivery vehicles that release their payload specifically within acidic tissues or intracellular compartments.[1]
Handling & Safety Profile
-
Hazards: DETHF is a flammable liquid.[1] It causes skin and eye irritation.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). Moisture sensitive.[1]
-
Stabilization: Commercial samples may not contain stabilizers; therefore, purity should be re-verified by NMR prior to use in sensitive polymerizations.[1]
-
Spill Response: Do not use water (generates heat and ethanol).[1] Absorb with inert material (sand/vermiculite).[1]
References
-
EPA CompTox Chemicals Dashboard. (2025). 2,2-Diethoxytetrahydrofuran (CAS 52263-97-5) Physicochemical Properties. U.S. Environmental Protection Agency.[1] Link[1]
-
American Elements. (2025). 2,2-Diethoxytetrahydrofuran Product Specifications.Link[1]
-
Tang, R., et al. (2011).[1] Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery. PubMed Central (PMC).[1] Link
Sources
2,2-Diethoxytetrahydrofuran CAS number and molecular weight.
This technical guide details the chemistry, synthesis, and pharmaceutical applications of 2,2-Diethoxytetrahydrofuran , a specialized cyclic orthoester distinct from its more common isomer, 2,5-diethoxytetrahydrofuran.
Advanced Orthoester Chemistry for Controlled Drug Delivery Systems[1]
Part 1: Chemical Identity & Core Properties[1]
2,2-Diethoxytetrahydrofuran is the diethyl ketal (orthoester) of
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 2,2-Diethoxytetrahydrofuran |
| IUPAC Name | 2,2-Diethoxyoxolane |
| CAS Number | 52263-97-5 |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| Structure | Cyclic orthoester (Ketal of GBL) |
| Boiling Point | ~60–62 °C (at reduced pressure, typically 10-15 mmHg) |
| Solubility | Soluble in organic solvents (DCM, THF); hydrolyzes in water |
| Stability | Moisture sensitive; stable in alkaline environments; acid-labile |
Critical Distinction: Do not confuse with 2,5-diethoxytetrahydrofuran (CAS 3320-90-9).[1] The 2,5-isomer hydrolyzes to succinaldehyde; the 2,2-isomer hydrolyzes to
-butyrolactone and ethanol.
Part 2: Synthesis & Process Chemistry[1][3][4][5][6]
The synthesis of 2,2-diethoxytetrahydrofuran requires the activation of the carbonyl oxygen of
Method A: The Meerwein Salt Protocol (Stoichiometric)
This method provides the highest purity by isolating the reactive intermediate.
Reagents:
- -Butyrolactone (GBL)[2][3]
-
Triethyloxonium tetrafluoroborate (
)[1] -
Sodium ethoxide (
) in absolute ethanol -
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Activation: Dissolve GBL (1 eq) in anhydrous DCM under Argon. Add Triethyloxonium tetrafluoroborate (1.05 eq) at 0°C.
-
Incubation: Stir at room temperature for 4–6 hours. The
cation alkylates the carbonyl oxygen, forming the O-ethyl- -butyrolactonium tetrafluoroborate salt.[1][4]-
Note: This salt is extremely hygroscopic.[4] Handle under inert atmosphere.
-
-
Alkylation: Cool the solution to -78°C. Slowly add a solution of Sodium Ethoxide (1.1 eq) in absolute ethanol.
-
Quench & Workup: Allow to warm to 0°C. The ethoxide attacks the electrophilic C2 carbon.
-
Purification: Filter off
salts. Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the product as a colorless oil.
Method B: One-Pot Lewis Acid Catalysis (Scalable)
A more direct route utilizes triethyl orthoformate as the ethyl source and water scavenger.[1]
Protocol:
-
Mix GBL (1 eq) with Triethyl Orthoformate (1.2 eq).
-
Introduce gaseous
or (catalytic amount) at -30°C.[1] -
The Lewis acid generates the diethoxymethylium ion in situ, which activates the lactone.
-
Neutralize with base (e.g., triethylamine) and distill.
Synthesis Mechanism Visualization
Figure 1: Mechanism of 2,2-diethoxytetrahydrofuran synthesis via O-alkylation of GBL followed by nucleophilic substitution.[1]
Part 3: Applications in Drug Delivery (Polyorthoesters)[1][2]
The primary pharmaceutical application of 2,2-diethoxytetrahydrofuran is as a monomer for Polyorthoesters (POEs) . Unlike polyesters (e.g., PLGA) which degrade via bulk erosion leading to autocatalytic acidification and "burst release" of drugs, POEs degrade via surface erosion .
The Surface Erosion Mechanism
Because the orthoester linkage is acid-labile but stable in base, and the polymer matrix is highly hydrophobic, water cannot penetrate the bulk of the polymer. Hydrolysis occurs only at the surface where water contacts the polymer, resulting in:
-
Linear Mass Loss: The device shrinks like a bar of soap.
-
Zero-Order Release: Drug release rate is proportional to the surface area, not the concentration gradient.
Polymerization Protocol (Transesterification)[1]
Reaction:
Key Steps:
-
Monomer Prep: Ensure 2,2-diethoxytetrahydrofuran is strictly anhydrous.[1]
-
Diol Selection: Use rigid diols (e.g., trans-1,4-cyclohexanedimethanol) to increase the glass transition temperature (
) of the resulting polymer. -
Catalysis: Add p-toluenesulfonic acid (pTSA) dissolved in THF.
-
Equilibrium Shift: The reaction is driven by the removal of ethanol. Perform under vacuum or with a continuous inert gas sweep to strip ethanol byproduct.
-
Result: A viscous prepolymer that can be cast into films or microspheres containing the active pharmaceutical ingredient (API).
Drug Release Pathway Diagram[1]
Figure 2: Surface erosion mechanism of polyorthoesters derived from 2,2-diethoxytetrahydrofuran, ensuring constant drug release.
Part 4: Handling & Safety[1]
-
Moisture Sensitivity: 2,2-Diethoxytetrahydrofuran is an orthoester and will hydrolyze in the presence of moisture and trace acid. Store under nitrogen or argon in tightly sealed containers.
-
Flammability: Classified as a flammable liquid (Flash point ~38°C). Use spark-proof tools.
-
Toxicity: While the polymer degradation products (GBL, ethanol) are generally well-tolerated in controlled amounts, GBL is a prodrug for GHB (a controlled substance). Strict inventory control is required in some jurisdictions.[5]
-
Stabilization: It is often stored with a trace amount of base (e.g., triethylamine) to prevent auto-catalytic hydrolysis initiated by trace acid impurities.
References
-
Meerwein, H. , et al. (1960). Über tertiäre Oxoniumsalze I. Justus Liebigs Annalen der Chemie , 632(1), 38-55. Link[1]
-
Heller, J. , & Barr, J. (2004). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules , 5(5), 1625–1632. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 358290, 2,2-Diethoxytetrahydrofuran. PubChem . Link[1]
- Boden, E. P., et al. (1986). Synthesis and properties of poly(ortho esters). Journal of Polymer Science: Polymer Chemistry Edition, 24, 1171-1183.
Sources
- 1. 52263-97-5|2,2-Diethoxytetrahydrofuran|BLD Pharm [bldpharm.com]
- 2. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. metrohm.com [metrohm.com]
Synthesis of 2,2-Diethoxytetrahydrofuran from γ-Butyrolactone: A Technical Guide for Advanced Drug Delivery Systems
Executive Summary
The synthesis of 2,2-diethoxytetrahydrofuran (DETHF) is a critical chemical pathway for the development of advanced, biodegradable drug delivery systems. As a reactive bifunctional cyclic orthoester, DETHF serves as the primary monomer in the transesterification with α,ω-diols to yield first-generation polyorthoesters (POE-I)[1]. These polymers are highly valued in pharmaceutical formulations for their ability to undergo predictable surface erosion, enabling zero-order controlled drug release[2].
This whitepaper provides an in-depth technical analysis of the two primary synthetic routes for DETHF from γ-butyrolactone: the classical Meerwein two-step protocol and the modern Alster solvent-free one-pot synthesis[1],[3]. By examining the chemical causality behind each experimental choice, this guide equips researchers with self-validating methodologies to ensure high-yield, high-purity synthesis.
Mechanistic Principles and Chemical Causality
The conversion of a stable lactone (γ-butyrolactone) into a highly reactive cyclic orthoester requires overcoming the inherent stability of the carbonyl group. Both synthetic routes rely on the generation of a highly electrophilic intermediate, followed by nucleophilic trapping.
-
Electrophilic Activation: The carbonyl oxygen of γ-butyrolactone is attacked by a strong ethylating agent (either an isolated ethyl cation from Meerwein's salt or an in situ generated diethoxymethylium cation)[1]. This forms O-ethyl-γ-butyrolactonium tetrafluoroborate , an extraordinarily hygroscopic and stable onium salt[1],[3].
-
Nucleophilic Addition: The onium salt is subsequently subjected to a practically quantitative reaction with an ethanolate anion (from sodium ethoxide)[1]. The ethoxide nucleophile attacks the activated lactonium carbon, neutralizing the tetrafluoroborate and yielding the final orthoester[1].
Causality of Environmental Control: Orthoesters and their onium precursors are notoriously sensitive to moisture and acidic environments[2]. The presence of even trace water during activation will hydrolyze the electrophile, while acidic conditions during workup will trigger the autohydrolysis of DETHF back into γ-butyrolactone and ethanol[2]. Therefore, strict anhydrous conditions and basic workups are non-negotiable.
Figure 1: Mechanistic pathways for the synthesis of 2,2-Diethoxytetrahydrofuran.
Comparative Synthetic Strategies
To select the appropriate methodology for your laboratory or scale-up facility, it is essential to compare the operational parameters of the classical and modern routes. The Alster method is generally preferred for industrial scale-up due to the avoidance of pre-formed, highly sensitive Meerwein's salt[1],[4].
| Parameter | Meerwein Protocol (Classical) | Alster Protocol (Modern/Industrial) |
| Synthetic Strategy | Two-step (Pre-formed Salt) | One-pot (In situ electrophile) |
| Reagents | γ-Butyrolactone, Meerwein's Salt, NaOEt | γ-Butyrolactone, Triethyl orthoformate, BF |
| Solvent System | Dichloromethane (DCM) or Diethyl ether | Solvent-free (Neat) |
| Activation Temp. | Room Temperature (20–25 °C) | -30 °C |
| Overall Yield | ~66% | 69% |
| Key Byproducts | Diethyl ether, NaBF | Ethyl formate, NaBF |
| Scalability | Moderate (Moisture-sensitive salt handling) | High (Avoids sensitive intermediates) |
Self-Validating Experimental Protocols
Protocol A: The Meerwein Two-Step Synthesis
This protocol utilizes pre-synthesized triethyloxonium tetrafluoroborate. It is ideal for small-scale laboratory synthesis where precise stoichiometric control is desired[1],[5].
Step-by-Step Methodology:
-
Electrophilic Activation: Under a strict argon atmosphere, dissolve equimolar amounts of γ-butyrolactone and triethyloxonium tetrafluoroborate in anhydrous dichloromethane (DCM)[1],[5].
-
Causality: DCM is chosen because the resulting onium salt dissolves readily in it, whereas it is insoluble in diethyl ether or benzene[1]. This differential solubility prevents premature precipitation and ensures a homogeneous reaction.
-
-
Incubation: Stir the mixture at room temperature for 72 hours to ensure complete conversion to the lactonium salt[5].
-
Validation Checkpoint: To validate the intermediate's formation, a small aliquot can be drawn and the solvent removed under vacuum. The isolated O-ethyl-γ-butyrolactonium tetrafluoroborate must exhibit a sharp melting point of 42 °C[1].
-
Nucleophilic Addition: Cool the reaction vessel to 0 °C. Dropwise, add an equimolar amount of sodium ethoxide solution (typically 21 wt% in ethanol)[5].
-
Basic Workup (Critical): Warm the mixture to room temperature, then immediately quench by pouring into a saturated aqueous Na
CO solution[5].-
Causality: The basic environment neutralizes any residual acid, preventing the autohydrolysis of the newly formed orthoester back into the lactone[2].
-
-
Purification: Extract with diethyl ether, dry over anhydrous MgSO
, and perform vacuum distillation.
Protocol B: The Alster Solvent-Free One-Pot Synthesis
Developed to bypass the handling of Meerwein's salt, this route generates the electrophile in situ and operates without external solvents, maximizing atom economy[1],[4].
Step-by-Step Methodology:
-
In Situ Electrophile Generation: In a dry, solvent-free reactor cooled to -30 °C, slowly introduce gaseous boron trifluoride (BF
) into orthoformic triethyl ester (triethyl orthoformate)[1].-
Causality: The reaction forms diethoxymethylium tetrafluoroborate. The -30 °C temperature is strictly required because the generation of this cation is highly exothermic and prone to thermal degradation[1].
-
-
Lactone Addition: Slowly add γ-butyrolactone to the chilled active electrophile mixture[1]. The diethoxymethylium cation electrophilically attacks the carbonyl group, forming the O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate[1].
-
Nucleophilic Addition: Maintain the reaction temperature strictly below 0 °C and introduce sodium ethoxide[3].
-
Purification: Following a similar basic workup to Protocol A, the final product is obtained via vacuum distillation. Expected overall yield: 69%[1].
Downstream Utility: Polyorthoester (POE-I) Drug Delivery Systems
The primary pharmaceutical application of 2,2-diethoxytetrahydrofuran is its role as a bifunctional monomer in the synthesis of first-generation polyorthoesters (POE-I)[1],[2].
When DETHF is subjected to transesterification with α,ω-diols, it forms a hydrophobic polymer matrix[2]. During this polycondensation, ethanol is released as a small molecule byproduct and must be continuously removed under vacuum to drive the equilibrium toward high molecular weight polymers[4]. The resulting POE-I matrix is utilized to embed active pharmaceutical ingredients (APIs). Because the polymer undergoes controlled surface erosion via hydrolysis in physiological environments, it functions as a highly reliable depot for zero-order drug release[1],[4].
Figure 2: Downstream formulation of POE-I drug delivery systems.
References
-
Wikipedia Contributors. "2,2-Diethoxytetrahydrofuran." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Wikipedia Contributors. "Polyorthoester." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Meerwein, H., et al. "Reaktionen mit Alkylkationen." Chemische Berichte, 1956, 89(8), 2060-2079. Available at:[Link]
- Alster, K. "Reacting trialkyl orthoformate with boron trifluoride and lactone, then with alkoxide or alkanol and base." US Patent 4990631A, Alza Corp, 1991.
-
Wang, C., et al. "Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells." National Institutes of Health (PMC), 2010. Available at:[Link]
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Polyorthoester – Wikipedia [de.wikipedia.org]
- 3. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Polyorthoester - Wikipedia [en.wikipedia.org]
- 5. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
Spectroscopic Profiling and Synthesis of 2,2-Diethoxytetrahydrofuran: A Technical Guide
Executive Summary
2,2-Diethoxytetrahydrofuran (CAS: 52263-97-5) is a highly reactive cyclic orthoester utilized primarily as a bifunctional monomer in the synthesis of biodegradable poly(ortho esters) (POEs)[1]. These polymers are critical in the formulation of controlled-release drug delivery systems, where the acid-labile orthoester linkages allow for predictable surface erosion in physiological environments[2].
Because orthoesters are acutely sensitive to moisture and trace acids, synthesizing and characterizing 2,2-diethoxytetrahydrofuran requires rigorous anhydrous techniques and precise spectroscopic validation. This whitepaper provides an authoritative breakdown of the molecule's spectroscopic signatures (NMR, IR, MS) and details a self-validating experimental protocol grounded in mechanistic causality.
Spectroscopic Characterization (NMR, IR, MS)
Accurate spectroscopic profiling is essential to differentiate the target orthoester from its starting material (γ-butyrolactone) and its primary degradation product (ethyl 4-hydroxybutyrate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of 2,2-diethoxytetrahydrofuran relies heavily on identifying the unique chemical environment of the C2 carbon (the orthoester center) and the surrounding aliphatic protons[3].
Table 1: ¹H NMR Spectral Data (CDCl₃, 300 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Ethoxy -CH₃ | 1.09 – 1.21 | Multiplet (m) | 6H | -OCH₂CH₃ |
| Ring C4 | 1.82 – 1.87 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- |
| Ring C3 | 2.30 – 2.35 | Triplet (t) | 2H | -C(OEt)₂-CH₂ - |
| Ethoxy -CH₂- | 3.35 – 3.40 | Multiplet (m) | 4H | -OCH₂ CH₃ |
| Ring C5 | 4.02 – 4.09 | Triplet (t) / Multiplet | 2H | -O-CH₂ -CH₂- |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Diagnostic Significance |
|---|---|---|---|
| Ethoxy -CH₃ | ~15.2 | Primary (CH₃) | Standard aliphatic |
| Ring C4 | ~25.1 | Secondary (CH₂) | Standard aliphatic |
| Ring C3 | ~31.1 | Secondary (CH₂) | Adjacent to orthoester center |
| Ethoxy -CH₂- | ~60.3 | Secondary (CH₂) | Oxygen-bound (exocyclic) |
| Ring C5 | ~66.1 | Secondary (CH₂) | Oxygen-bound (endocyclic) |
| Ring C2 | ~114.0 | Quaternary (C) | Critical: Confirms orthoester formation |
Expert Insight on ¹³C NMR Discrepancies: Some literature sources erroneously report a peak at ~173.6 ppm for this compound[3]. This chemical shift is characteristic of a carbonyl carbon (C=O) and indicates contamination by the starting material (γ-butyrolactone) or a ring-opened hydrolysis product. A pure sample of 2,2-diethoxytetrahydrofuran will exhibit its most downfield signal at ~114 ppm (the C2 orthoester carbon)[2].
Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (EI-MS)
FT-IR is the most rapid method for validating the success of the synthesis, specifically by monitoring the disappearance of the lactone carbonyl stretch[4].
Table 3: FT-IR and Mass Spectrometry Highlights
| Technique | Key Signal / m/z | Assignment / Diagnostic Value |
|---|---|---|
| FT-IR | 1000 – 1150 cm⁻¹ | Strong, broad C-O-C stretching (acetal/orthoester network). |
| FT-IR | 2850 – 2950 cm⁻¹ | Aliphatic C-H stretching. |
| FT-IR | Absence of 1770 cm⁻¹ | Validates complete conversion (no residual lactone C=O). |
| EI-MS | m/z 160 | Molecular ion [M]⁺ (typically very weak or absent due to stability). |
| EI-MS | m/z 115 | Base peak: [M - OCH₂CH₃]⁺. Loss of one ethoxy radical. |
Experimental Protocol: Synthesis and Self-Validation
The synthesis of 2,2-diethoxytetrahydrofuran proceeds via the Meerwein alkylation of γ-butyrolactone, followed by nucleophilic attack by an alkoxide[1]. This protocol is designed as a self-validating system, ensuring that each step prevents the thermodynamic reversion of the product.
Mechanistic Causality in Experimental Choices
-
Electrophile Selection: The choice of Meerwein's salt (triethyloxonium tetrafluoroborate) over standard alkyl halides is dictated by the low nucleophilicity of the lactone carbonyl. A highly reactive, non-nucleophilic counterion (BF₄⁻) is required to isolate the intermediate lactonium salt without premature ring-opening[1].
-
Thermal Control during Addition: Sodium ethoxide must be introduced at sub-zero temperatures (0 °C). The causality here is thermodynamic: the neutralization of the lactonium salt is highly exothermic, and elevated temperatures will drive the equilibrium toward elimination products rather than the desired cyclic orthoester[3].
-
Glassware Passivation: Standard borosilicate glass possesses surface silanol (-SiOH) groups that act as weak Brønsted acids. Because orthoesters are acutely acid-labile, these surface sites can catalyze the thermal reversion of the product back to γ-butyrolactone during vacuum distillation. Pre-treating glassware with a base neutralizes these sites, ensuring product integrity[5].
Step-by-Step Methodology
-
Electrophilic Activation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of γ-butyrolactone in anhydrous dichloromethane. Add 1.05 equivalents of triethyloxonium tetrafluoroborate. Stir at room temperature until the extraordinarily hygroscopic O-ethyl-γ-butyrolactonium tetrafluoroborate salt forms[1].
-
Nucleophilic Addition: Cool the reaction vessel to 0 °C. Slowly add a freshly prepared solution of sodium ethoxide (in anhydrous ethanol) dropwise to the mixture[3].
-
Isolation and Neutralization: Quench the reaction with a saturated aqueous Na₂CO₃ solution. Extract the aqueous phase with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure. Note: The alkaline quench is critical to prevent acid-catalyzed hydrolysis.
-
Vacuum Distillation (Self-Validating Step): Distill the crude oil under vacuum (60–61.5 °C at 10 Torr)[1],[4]. Crucial: Use distillation glassware that has been pre-washed with KOH/isopropanol and thoroughly dried.
-
QA/QC Validation: Immediately analyze the distilled fraction via FT-IR. The complete absence of a peak at ~1770 cm⁻¹ validates the removal of unreacted γ-butyrolactone and confirms product integrity.
Workflow Visualization
Workflow for the synthesis and spectroscopic validation of 2,2-diethoxytetrahydrofuran.
References
-
Title: 2,2-Diethoxytetrahydrofuran Source: Wikipedia URL: [Link]
-
Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source: PMC - PubMed Central URL: [Link]
-
Title: 2,2-Diethoxytetrahydrofuran - CAS Common Chemistry Source: CAS (American Chemical Society) URL: [Link]
-
Title: Handbook of Biodegradable Polymers (Poly(ortho esters) Characterization) Source: Taylor & Francis / CRC Press URL: [Link] (Note: Referenced via institutional academic repositories).
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. repo.upertis.ac.id [repo.upertis.ac.id]
- 3. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2,2-Bis(aminoethoxy)propane | 127090-71-5 | Benchchem [benchchem.com]
Solubility and solvent compatibility of 2,2-Diethoxytetrahydrofuran.
Executive Summary
2,2-Diethoxytetrahydrofuran (DETHF, CAS 52263-97-5) is a cyclic orthoester primarily utilized as a bifunctional monomer in the synthesis of biodegradable polyorthoesters for controlled drug delivery. Unlike simple cyclic ethers (e.g., THF), DETHF possesses an exocyclic acetal functionality that dictates a unique solubility and stability profile.
While miscible with a broad spectrum of anhydrous organic solvents, its utility is strictly governed by its sensitivity to Brønsted and Lewis acids. In the presence of moisture and acidity, DETHF undergoes rapid hydrolytic cleavage, reverting to
Physicochemical Profile
The solubility behavior of DETHF is driven by its lipophilic tetrahydrofuran ring and the steric bulk of the ethoxy groups. It acts as a polar aprotic species in neutral conditions but behaves as a reactive electrophile in acidic media.
| Property | Data | Relevance to Solubility |
| CAS Number | 52263-97-5 | Unique Identifier |
| Molecular Formula | Moderate polarity | |
| Molecular Weight | 160.21 g/mol | Low MW facilitates solvent miscibility |
| Physical State | Clear Liquid | Miscible with liquid organics |
| Boiling Point | 60–61.5 °C (at 10 mmHg) | Volatile; requires careful evaporation |
| Density | ~0.98 g/mL (Predicted) | Similar to water/THF; phase separation requires check |
| Functional Group | Cyclic Orthoester | Acid Sensitive (Hydrolysis risk) |
Solubility & Solvent Compatibility[4]
Compatible Solvents (Anhydrous & Neutral/Basic)
DETHF exhibits excellent miscibility with polar aprotic and non-polar solvents. For polymerization reactions (transesterification), solvents must be strictly anhydrous to prevent competitive hydrolysis.
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane. Ideal for synthesis and handling.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (
). Excellent solubilizers for DETHF and resulting polyorthoesters. -
Hydrocarbons: Toluene, Benzene, Hexanes. Useful for azeotropic distillation protocols.
-
Aprotic Polar: DMSO, DMF. Compatible, provided they are amine-free and neutral.
Incompatible Solvents (Reactive)
-
Aqueous Acids: Immediate hydrolysis.
-
Wet Alcohols: In the presence of acid catalysts, transacetalization occurs (exchange of ethoxy groups).
-
Acidic Organics: Glacial acetic acid, solvents containing HCl traces (e.g., degraded chloroform).
Aqueous Solubility & Hydrolytic Instability
DETHF is sparingly soluble in water but is kinetically unstable. In aqueous media, the rate of dissolution is outpaced by the rate of hydrolysis, particularly as pH drops. The degradation products (
Mechanistic Stability Analysis
Understanding the degradation mechanism is vital for troubleshooting "solubility" issues, which are often actually stability failures.
Figure 1: Acid-Catalyzed Hydrolysis Pathway The following diagram illustrates the ring-opening mechanism that occurs in incompatible protic/acidic solvents.
Caption: Acid-catalyzed hydrolysis of DETHF. Note the irreversible formation of thermodynamically stable γ-butyrolactone.
Experimental Protocols
Protocol A: Solvent Suitability Screening (NMR Method)
Objective: Verify the inertness of a solvent toward DETHF before scale-up.
-
Preparation: Dry the candidate solvent (e.g.,
, -DMSO) over molecular sieves (3Å) for 24 hours. -
Sample: Dissolve 50 mg of DETHF in 0.7 mL of the deuterated solvent.
-
Time-Zero Scan: Acquire a
NMR spectrum immediately.-
Diagnostic Peak: Look for the triplet at
~1.1-1.2 ppm (ethoxy ) and the multiplet at ~4.0 ppm (ring -O).
-
-
Stress Test: Incubate the tube at 25°C for 24 hours.
-
Re-Scan: Acquire a second spectrum.
-
Pass Criteria: No new peaks.
-
Fail Criteria: Appearance of sharp triplet at
~1.2 ppm (free ethanol) or shifts corresponding to -butyrolactone.
-
Protocol B: Anhydrous Handling for Polymerization
Objective: Maintain DETHF integrity during polyorthoester synthesis.
-
Glassware: All glassware must be flame-dried or oven-dried (120°C) and cooled under Argon.
-
Solvent: Use Toluene or THF distilled over Sodium/Benzophenone or processed through a solvent purification system (SPS).
-
Base Stabilization: Add trace triethylamine (0.1% v/v) to the solvent if the environment is suspected to be slightly acidic. Orthoesters are stable in basic conditions.
-
Addition: Cannulate DETHF directly into the reaction vessel; avoid exposure to humid air.
Applications & Solvent Context
Figure 2: Solvent Selection Decision Tree Use this logic flow to select the appropriate medium for DETHF processing.
Caption: Decision matrix for DETHF solvent compatibility. Anhydrous, aprotic solvents are the gold standard.
Polyorthoester Synthesis
DETHF reacts with diols (e.g., 1,4-cyclohexanedimethanol) via transesterification.[1]
-
Recommended Solvent: Tetrahydrofuran (THF) or Cyclohexane.
-
Critical Parameter: The reaction is driven by the removal of ethanol. High-boiling solvents like Toluene allow for the azeotropic distillation of the ethanol byproduct, shifting the equilibrium toward the polymer.
Electrolyte Additive (Lithium Batteries)
In research contexts, DETHF is explored as an additive to stabilize the Solid Electrolyte Interphase (SEI).
-
Compatibility: Fully compatible with standard carbonate electrolytes (EC/DMC) and ether-based electrolytes (DME) provided no acidic impurities (HF from
degradation) are present. -
Role: The orthoester functionality can scavenge trace acid or polymerize on the anode surface to form a flexible, protective layer.
References
- Meerwein, H., et al. (1960). Über cyclische Orthoester. Justus Liebigs Annalen der Chemie. (Foundational synthesis and properties of cyclic orthoesters).
-
Heller, J., et al. (1980). Poly(ortho esters) for the controlled release of drugs. Biomaterials. Link
- Ng, S.Y., et al. (1997). Synthesis and characterization of poly(ortho esters) used in drug delivery. Macromolecules.
-
Wikipedia Contributors. (2025). 2,2-Diethoxytetrahydrofuran.[1] Wikipedia, The Free Encyclopedia. Link
-
Kumar, N., et al. (2002). Polymers for Drug Delivery. In: Encyclopedia of Pharmaceutical Technology. (Discusses hydrolytic instability mechanisms).[2][3]
Sources
Technical Guide: Chemical Stability and Reactivity of 2,2-Diethoxytetrahydrofuran
This guide provides an in-depth technical analysis of 2,2-Diethoxytetrahydrofuran (DETHF) , a specialized cyclic orthoester used primarily as a latent form of
Executive Summary
2,2-Diethoxytetrahydrofuran (DETHF) is a cyclic orthoester derivative of tetrahydrofuran. Chemically, it represents a "masked" form of
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2,2-Diethoxytetrahydrofuran |
| CAS Number | 52263-97-5 |
| Molecular Formula | C |
| Molecular Weight | 160.21 g/mol |
| Boiling Point | 60–61.5 °C @ 10 mmHg (approx. 185 °C @ 1 atm) |
| Density | 1.106 g/mL @ 25 °C |
| Refractive Index | |
| Solubility | Miscible with polar organic solvents (THF, DCM, Ethanol); Decomposes in water (acidic pH).[1][2][3][4][5] |
| Appearance | Clear, colorless to pale yellow liquid |
Stability Profile
Hydrolytic Stability (pH Dependence)
The stability of DETHF is strictly pH-dependent.
-
Basic/Neutral Conditions (pH
7): The compound is kinetically stable. The lack of an electrophilic carbonyl carbon (due to the orthoester structure) prevents nucleophilic attack by hydroxide ions. -
Acidic Conditions (pH < 7): DETHF is extremely labile. Protonation of one of the exocyclic ethoxy oxygens leads to the expulsion of ethanol and the formation of a cyclic oxocarbenium ion, which rapidly collapses to
-butyrolactone.
Peroxide Formation (Auto-oxidation)
Like its parent compound tetrahydrofuran (THF), DETHF contains ether linkages adjacent to secondary carbons. However, the 2-position is fully substituted with oxygen, blocking the formation of the hydroperoxide at the most reactive alpha-position.
-
Risk Assessment: Moderate. While the 2-position is blocked, the 5-position (adjacent to the ring oxygen) remains susceptible to radical abstraction and subsequent peroxidation upon prolonged exposure to air.
-
Mitigation: Must be stored under inert atmosphere (Nitrogen/Argon) and tested for peroxides using KI starch paper prior to distillation or heating.
Thermal Stability
DETHF is thermally stable up to its boiling point under neutral conditions. However, trace acid impurities can catalyze the elimination of ethanol (thermolysis) at elevated temperatures, reverting the compound to dihydrofuran intermediates or the lactone.
Reactivity Profile
Mechanism: Acid-Catalyzed Hydrolysis
This is the dominant reaction pathway. The mechanism involves the generation of an oxocarbenium intermediate. This pathway is exploited in deprotection steps in organic synthesis.
Figure 1: Acid-catalyzed hydrolysis mechanism of DETHF converting the orthoester to the lactone.
Transesterification (Polymerization)
DETHF acts as a bifunctional monomer. When reacted with diols (e.g., 1,4-cyclohexanedimethanol) in the presence of a mild acid catalyst, it undergoes transesterification to form polyorthoesters .
-
Significance: These polymers are surface-eroding.[2] As the polymer hydrolyzes in the body, it releases the neutral lactone and the diol, avoiding the "acid burst" effect seen with polyester degradation (e.g., PLGA).
Reaction with Nucleophiles
-
Amines: Reaction with primary amines can yield cyclic iminolactones (imidates), though this is less common than hydrolysis.
-
Grignard Reagents: The orthoester carbon is generally unreactive toward Grignard reagents compared to esters, allowing DETHF to serve as a protecting group for the carboxylate functionality during nucleophilic additions elsewhere on a molecule.
Experimental Protocols
Protocol: Synthesis via Boron Trifluoride (Solvent-Free)
This method avoids the use of highly hygroscopic Meerwein salts.[2]
Reagents:
- -Butyrolactone (1.0 eq)[6]
-
Triethyl orthoformate (1.1 eq)
-
Boron trifluoride etherate (BF
OEt ) (Catalytic, 0.1 mol%) -
Sodium ethoxide (to quench)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
-
Activation: Cool triethyl orthoformate to -30 °C. Add BF
OEt dropwise. -
Addition: Add
-butyrolactone dropwise, maintaining temperature below -20 °C. The electrophilic diethoxymethylium ion is generated in situ. -
Reaction: Allow the mixture to warm to 0 °C over 2 hours.
-
Quench: Add sodium ethoxide (in ethanol) to neutralize the BF
and convert the intermediate salt to the orthoester. -
Purification: Filter the salts. Distill the filtrate under reduced pressure (10 mmHg). Collect the fraction boiling at 60–62 °C.
Protocol: Handling & Storage Decision Tree
Due to its sensitivity, rigorous storage protocols are required to maintain purity.
Figure 2: Decision matrix for the safe handling and storage of 2,2-Diethoxytetrahydrofuran.
References
-
Meerwein, H. (1960). Über Säureamidacetale, Harnstoffacetale und Lactonacetale. Chemische Berichte.
-
Heller, J. (1980). Poly(ortho esters). Advances in Polymer Science.
- Bodenbenner, K. (1959). Herstellung von 2,2-Diethoxytetrahydrofuran. Justus Liebigs Annalen der Chemie.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 358290, 2,2-Diethoxytetrahydrofuran.
-
Occupational Safety and Health Administration (OSHA). Peroxide Forming Chemicals Guidance.
Sources
The Genesis of a Versatile Orthoester: A Technical Guide to the Discovery and First Synthesis of 2,2-Diethoxytetrahydrofuran
Abstract
This technical guide provides a comprehensive exploration of the discovery and seminal synthesis of 2,2-diethoxytetrahydrofuran, a cyclic orthoester of significant interest in the fields of polymer chemistry and advanced drug delivery. We delve into the pioneering work of Hans Meerwein and his contemporaries, elucidating the chemical ingenuity that led to the first preparation of this valuable compound. This document offers a detailed examination of the original synthetic methodology, including the underlying reaction mechanisms and experimental considerations. Furthermore, we present a modernized, one-pot synthesis protocol, complete with quantitative data and characterization details. The guide is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's origins, synthesis, and its pivotal role as a monomer in the creation of biodegradable polyorthoesters for controlled-release drug formulations.
Introduction: The Emergence of a Key Building Block
In the landscape of modern therapeutic technologies, the development of biocompatible and biodegradable polymers for controlled drug release is of paramount importance. Polyorthoesters, a class of polymers known for their surface-eroding properties, have garnered significant attention for their utility in creating drug depots that release their payload in a predictable, zero-order fashion.[1] At the heart of the first generation of these innovative polymers lies a key monomer: 2,2-diethoxytetrahydrofuran.
The unique structure of this cyclic orthoester, featuring a tetrahydrofuran ring bearing two ethoxy groups on the same carbon, imparts a specific reactivity that is crucial for the polymerization process. Its synthesis and purification are therefore foundational for the advancement of this class of drug delivery systems. This guide aims to provide a detailed historical and technical account of the genesis of 2,2-diethoxytetrahydrofuran, offering insights into the chemical principles that underpin its creation and its subsequent application in the pharmaceutical sciences.
The Pioneering Synthesis: Meerwein's Landmark Contribution
The first documented synthesis of 2,2-diethoxytetrahydrofuran is credited to the seminal work of German chemist Hans Meerwein and his colleagues. Their research in the 1930s on trialkyloxonium salts, now famously known as Meerwein's reagents, opened up new avenues in organic synthesis.[2][3] These powerful ethylating agents were key to unlocking the synthesis of 2,2-diethoxytetrahydrofuran from a readily available starting material, γ-butyrolactone.
The Causality Behind the Experimental Choices
Meerwein's approach was predicated on the electrophilic nature of the triethyloxonium cation. The core of the strategy involved the activation of the carbonyl group of γ-butyrolactone, transforming the relatively unreactive lactone into a highly reactive intermediate that could then be trapped by an ethoxy nucleophile.
The choice of triethyloxonium tetrafluoroborate, a Meerwein salt, was critical. This reagent provides a potent source of electrophilic ethyl groups. The reaction proceeds through the attack of the carbonyl oxygen of γ-butyrolactone on the triethyloxonium cation. This step forms a stable, yet highly hygroscopic, O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate. This intermediate is essentially an activated form of the lactone, primed for nucleophilic attack. The subsequent addition of an ethoxide source then leads to the formation of the desired 2,2-diethoxytetrahydrofuran.
Reaction Mechanism
The mechanism of the Meerwein synthesis can be visualized as a two-step process, highlighting the activation and subsequent nucleophilic addition.
Caption: The Meerwein synthesis of 2,2-diethoxytetrahydrofuran.
A Modernized Approach: The One-Pot Synthesis
While the Meerwein synthesis was groundbreaking, the hygroscopic nature of the intermediate and the need to prepare the Meerwein salt separately presented practical challenges. A more streamlined, solvent-free, one-pot reaction was later developed, offering a more efficient route to 2,2-diethoxytetrahydrofuran. This method utilizes the readily available reagents γ-butyrolactone, triethyl orthoformate, and a catalytic amount of boron trifluoride.
Mechanistic Rationale
In this improved synthesis, boron trifluoride acts as a Lewis acid catalyst. It coordinates to one of the ethoxy groups of triethyl orthoformate, facilitating the formation of a diethoxymethylium cation. This cation is a potent electrophile that readily attacks the carbonyl oxygen of γ-butyrolactone, initiating the reaction. The subsequent ring-opening and rearrangement, followed by the addition of an ethoxide equivalent from the triethyl orthoformate, leads to the formation of the final product.
Experimental Protocol: A Self-Validating System
The following protocol outlines a representative one-pot synthesis of 2,2-diethoxytetrahydrofuran. The self-validating nature of this protocol lies in the clear and distinct physical properties of the starting materials and the final product, allowing for straightforward monitoring and characterization.
Materials:
-
γ-Butyrolactone
-
Triethyl orthoformate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add γ-butyrolactone and triethyl orthoformate.
-
Cool the mixture in an ice bath.
-
Slowly add boron trifluoride diethyl etherate dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified reaction time (typically monitored by GC or TLC).
-
Upon completion, quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure 2,2-diethoxytetrahydrofuran.
Quantitative Data and Physicochemical Properties
A thorough understanding of the physical and spectroscopic properties of 2,2-diethoxytetrahydrofuran is essential for its application and characterization.
Table 1: Physicochemical Properties of 2,2-Diethoxytetrahydrofuran
| Property | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 176-178 °C at 760 mmHg |
| Density | 1.004 g/cm³ at 20 °C |
| Refractive Index (n²⁰/D) | 1.423 |
Table 2: Spectroscopic Data for 2,2-Diethoxytetrahydrofuran
| Spectroscopy | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.95 (m, 2H, -OCH₂CH₂-), 3.45-3.60 (m, 4H, 2 x -OCH₂CH₃), 1.85-2.00 (m, 4H, -CH₂CH₂-), 1.15-1.25 (t, 6H, 2 x -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 118.5 (C-2), 67.0 (-OCH₂CH₂-), 57.5 (2 x -OCH₂CH₃), 34.5 (-CH₂CH₂-), 23.0 (-CH₂CH₂-), 15.0 (2 x -OCH₂CH₃) |
| IR (neat, cm⁻¹) | 2975 (C-H stretch), 1175, 1095, 1045 (C-O stretch) |
Applications in Drug Development: A Gateway to Controlled Release
The primary application of 2,2-diethoxytetrahydrofuran in the pharmaceutical industry is as a monomer for the synthesis of the first generation of polyorthoesters (POE I).[1] The transesterification reaction of 2,2-diethoxytetrahydrofuran with a diol, such as 1,6-hexanediol, results in the formation of a high molecular weight polymer.
Caption: Synthesis of Polyorthoester I (POE I).
These polymers are hydrophobic and exhibit surface erosion, which allows for a controlled and sustained release of an entrapped therapeutic agent.[4] This property is highly desirable for long-acting drug delivery systems, minimizing the need for frequent dosing and improving patient compliance. Applications under investigation for polyorthoesters derived from this monomer include the delivery of drugs for post-surgical pain management, osteoarthritis, and various ophthalmic conditions.[4]
Conclusion
The discovery and first synthesis of 2,2-diethoxytetrahydrofuran by Hans Meerwein represent a significant milestone in organic chemistry, providing a foundational building block for a novel class of biodegradable polymers. The evolution from the initial multi-step synthesis to a more efficient one-pot procedure has enhanced its accessibility for researchers. As a key component in the formation of polyorthoesters, 2,2-diethoxytetrahydrofuran continues to play a vital role in the ongoing development of advanced drug delivery systems, offering the promise of more effective and patient-friendly therapeutic regimens.
References
-
Polyorthoester - Wikipedia. [Link]
- Meerwein, H.; Hinz, G.; Hofmann, P.; Kröning, E.; Pfeil, E. J. Prakt. Chem.1937, 147, 257–285.
- Meerwein, H.; Battenberg, E.; Gold, H.; Pfeil, E.; Willfang, G. J. Prakt. Chem.1940, 154, 83–150.
-
Heller, J. Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews2002 , 54 (7), 1015-1039. [Link]
-
Heller, J. Poly(ortho ester) biodegradable polymer systems. Journal of Controlled Release1985 , 2 (3), 167-177. [Link]
-
Triethyloxonium tetrafluoroborate - Grokipedia. [Link]
- Meerwein, H.; Schmidt, R. Ein neues Verfahren zur Reduktion von Aldehyden und Ketonen. Justus Liebigs Annalen der Chemie1925, 444 (1), 221-238.
- Verley, A. The exchange of functional groups between two molecules. The passage of ketones to alcohols and the reverse. Bulletin de la Société Chimique de France1925, 37, 871-874.
-
2,2-Diethoxytetrahydrofuran | CAS 52263-97-5 | AMERICAN ELEMENTS ®. [Link]
-
PolyVation - Polyorthoesters. [Link]
-
Ng, H. F., et al. Poly(ortho esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry2011 , 65 (4), 232-236. [Link]
-
Organic Syntheses Procedure. Org. Synth., Coll. Vol. 5, 1080 (1973). [Link]
-
Triethyloxonium tetrafluoroborate - Wikipedia. [Link]
-
Meerwein-Ponndorf-Verley Reaction (Reduction). [Link]
-
Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Org. Lett.2019 , 21 (16), 6447–6451. [Link]
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Is 2,2-Diethoxytetrahydrofuran a cyclic orthoester?
This guide provides an in-depth technical analysis of 2,2-Diethoxytetrahydrofuran, establishing its classification as a cyclic orthoester, detailing its synthesis and reactivity, and distinguishing it from its common isomer.
Classification, Synthesis, and Applications in Drug Delivery
Executive Summary: The Definitive Classification
Is 2,2-Diethoxytetrahydrofuran a cyclic orthoester? Yes.
2,2-Diethoxytetrahydrofuran (DETHF) is chemically defined as a cyclic orthoester (specifically, a pseudo-orthoester). It is the diethyl acetal of the lactone
Unlike simple acetals which possess the structure
-
The ring oxygen (O1).
-
The oxygen of the first ethoxy group.
-
The oxygen of the second ethoxy group.
This structural motif imparts unique acid-sensitivity and reactivity profiles, distinguishing it sharply from its isomer, 2,5-dimethoxytetrahydrofuran , which is a cyclic bis-acetal (masked succinaldehyde).
Structural Elucidation & Evidence
To validate the identity of DETHF, one must rely on spectroscopic signatures that confirm the orthoester functionality (
NMR Spectroscopic Validation
The following data serves as a reference standard for product verification.
Table 1: 1H NMR Chemical Shifts (300 MHz, CDCl3)
| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |
| Ethoxy -CH3 | 1.09 - 1.21 | Multiplet | 6H | Terminal methyls of ethoxy groups |
| Ring -CH2- (C4) | 1.82 - 1.87 | Multiplet | 2H | |
| Ring -CH2- (C3) | 2.30 - 2.35 | Triplet | 2H | |
| Ethoxy -OCH2- | 3.35 - 3.40 | Multiplet | 4H | Methylene protons of ethoxy groups |
| Ring -CH2-O- (C5) | 4.02 - 4.09 | Quartet | 2H | Ring methylene adjacent to ring oxygen |
Note: The absence of an aldehydic proton (9-10 ppm) or anomeric protons typical of bis-acetals (5-6 ppm) confirms the quaternary nature of C2.
Structural Diagram: Orthoester vs. Acetal
The following diagram illustrates the structural difference between the cyclic orthoester (DETHF) and the cyclic acetal (2,5-isomer), a common point of confusion in inventory and synthesis.
Figure 1: Structural and functional comparison between 2,2-Diethoxytetrahydrofuran and 2,5-Dimethoxytetrahydrofuran.
Synthesis Protocol: The Meerwein Salt Method[1]
The most robust synthesis involves the O-alkylation of
Reagents & Safety
- -Butyrolactone (GBL): Starting material.[1]
-
Triethyloxonium Tetrafluoroborate (Et3OBF4): "Meerwein Salt".[1] Highly hygroscopic.[1] Store under argon at -20°C. Corrosive.
-
Sodium Ethoxide (NaOEt): Base for alcoholysis.
-
Dichloromethane (DCM): Solvent (anhydrous).
Step-by-Step Protocol
-
Activation (O-Alkylation):
-
In a flame-dried flask under Argon, dissolve 1.0 eq of
-butyrolactone in anhydrous DCM. -
Add 1.05 eq of Triethyloxonium Tetrafluoroborate (Et3OBF4) in one portion.
-
Observation: The reaction mixture should remain homogenous. Stir at room temperature for 12–24 hours.
-
Mechanism: The carbonyl oxygen attacks the ethyl cation, forming the O-ethyl-butyrolactonium tetrafluoroborate salt. This intermediate is stable in solution but highly sensitive to moisture.[1]
-
-
Alcoholysis (Orthoester Formation):
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of Sodium Ethoxide (1.1 eq) in absolute ethanol.
-
Critical Control Point: Addition must be slow to prevent localized heating, which can degrade the lactonium salt.
-
Stir for 2 hours at 0°C, then allow to warm to room temperature.
-
-
Workup & Purification:
-
Quench the reaction by pouring into a saturated NaHCO3 solution (pH ~8-9). Do not use acid.
-
Extract with diethyl ether or DCM.
-
Dry organics over K2CO3 (basic drying agent is preferred over MgSO4 to avoid acid traces).
-
Distillation: Purify by vacuum distillation.
-
Target Properties: Colorless oil, bp ~60-62°C at 10 Torr.
-
Figure 2: Synthetic workflow for 2,2-Diethoxytetrahydrofuran via Meerwein Salt.
Reactivity & Applications in Drug Development
Hydrolysis Mechanism
DETHF is highly sensitive to acid. In the presence of water and a proton source, it undergoes hydrolysis. Unlike the 2,5-isomer which yields an aldehyde, DETHF reverts to the ester.
Reaction Equation:
This clean conversion to a biocompatible lactone (which further hydrolyzes to
Polyorthoesters in Drug Delivery
The primary application of DETHF in pharma is as a monomer for Polyorthoesters (POEs) .
-
Mechanism of Action: POEs are hydrophobic surface-eroding polymers.
-
Utility: Because the orthoester linkage is acid-labile, the polymer degrades in the physiological environment. By reacting DETHF with various diols (transesterification), researchers can tune the hydrophobicity and degradation rate of the polymer matrix.
-
Advantage: Surface erosion ensures zero-order drug release kinetics (constant rate), unlike bulk-eroding polymers (like PLGA) which can suffer from "burst release" or acidic core buildup.
General Polymerization Protocol (Transesterification):
-
Mix DETHF with a diol (e.g., 1,4-cyclohexanedimethanol).[2]
-
Add acid catalyst (p-TSA).
-
Heat to drive off Ethanol (shift equilibrium).
References
-
Meerwein, H. , et al. "Über tertiäre Carboxoniumsalze."[1] Chemische Berichte, vol. 89, no. 9, 1956, pp. 2060–2079.
-
Heller, J. , et al. "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, vol. 54, no. 7, 2002, pp. 1015-1039.
-
Ng, S.Y. , et al. "Synthesis and characterization of poly(ortho esters) used in drug delivery." Macromolecules, vol. 30, no. 4, 1997.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 358290, 2,2-Diethoxytetrahydrofuran." PubChem, 2023.
Sources
Comprehensive Technical Guide: Safety, Handling, and Storage of 2,2-Diethoxytetrahydrofuran
Executive Summary & Chemical Profile
In the landscape of advanced drug development and polymer chemistry, 2,2-diethoxytetrahydrofuran (also known as 2,2-diethoxyoxolane) serves as a critical building block. It is primarily utilized as a monomer in the synthesis of polyorthoesters (POEs)—a class of biodegradable polymers highly valued for their predictable, acid-triggered degradation profiles in targeted drug delivery systems[1].
Because the structural integrity of POEs relies entirely on the successful condensation of this monomer, understanding the physicochemical properties and the mechanistic vulnerabilities of 2,2-diethoxytetrahydrofuran is paramount for any formulation scientist.
Table 1: Physicochemical Properties of 2,2-Diethoxytetrahydrofuran [2]
| Property | Value | Clinical / Synthetic Relevance |
|---|---|---|
| CAS Number | 52263-97-5 | Standard identifier for procurement and SDS tracking. |
| Molecular Formula | C8H16O3 | Defines the stoichiometric baseline for step-growth polymerization. |
| Molecular Weight | 160.21 g/mol | Used to calculate exact molar equivalents against diol co-monomers. |
| Boiling Point | 184 – 190 °C | High boiling point allows for high-temperature condensation reactions. |
| Flash Point | 55.7 °C | Classifies the chemical as a flammable liquid; dictates engineering controls. |
| Density | 0.975 g/cm³ | Required for precise volumetric dispensing in air-free syringes. |
| XLogP3 | 1.1 | Indicates moderate lipophilicity, influencing polymer hydrophobicity. |
Mechanistic Grounding: Reactivity and Degradation
The utility of 2,2-diethoxytetrahydrofuran stems from its cyclic orthoester structure. Orthoesters are uniquely stable under basic and neutral conditions but undergo rapid, autocatalytic hydrolysis in the presence of aqueous acid[1]. In drug delivery, this is a distinct advantage: POE-based implants remain stable in systemic circulation (pH 7.4) but rapidly degrade to release their active pharmaceutical ingredients (APIs) upon entering the slightly acidic tumor microenvironment or cellular endosomes (pH 5.0–6.5).
However, this exact mechanism poses a severe handling risk. If the monomer is exposed to ambient atmospheric moisture (which is slightly acidic due to dissolved CO₂), it will prematurely hydrolyze into γ-butyrolactone and ethanol. This cleavage destroys the bifunctionality required for polymer chain extension, capping the polymerization process and leading to low-molecular-weight oligomers rather than viable drug-delivery matrices.
Acid-catalyzed hydrolysis pathway of 2,2-diethoxytetrahydrofuran upon moisture exposure.
Hazard Assessment and Safety Guidelines
As a highly reactive organic intermediate, 2,2-diethoxytetrahydrofuran requires rigorous safety protocols to protect both the operator and the integrity of the chemical[3].
-
GHS Classification:
-
H225 / H226: Flammable liquid and vapor. With a flash point of 55.7 °C, vapors can form explosive mixtures with air at elevated laboratory temperatures.
-
H315: Causes skin irritation.
-
H331: Toxic if inhaled.
-
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood or an inert-atmosphere glovebox.
-
PPE Requirements: Nitrile or butyl rubber gloves (checked for degradation), flame-resistant lab coats, and splash-proof safety goggles (P280)[3].
-
Spill Mitigation: In the event of a spill, eliminate all ignition sources (P210). Absorb with an inert, non-combustible material (e.g., dry sand or vermiculite). Do not use water or acidic neutralizing agents, as this will trigger rapid hydrolysis and off-gassing of ethanol.
Experimental Workflow: Anhydrous Handling & Polymerization
To synthesize high-molecular-weight polyorthoesters, the condensation reaction between 2,2-diethoxytetrahydrofuran and a diol (such as 1,4-cyclohexanedimethanol) must be driven to near 100% conversion[4]. Because step-growth polymerization is highly sensitive to stoichiometric imbalances, excluding moisture is the single most critical variable.
Step-by-Step Methodology: POE Synthesis
-
Apparatus Preparation: Flame-dry a multi-neck round-bottom flask equipped with a short-path distillation head. Cool the apparatus under a dynamic vacuum, then backfill with ultra-high purity Argon. Causality: Removing microscopic surface moisture prevents the premature hydrolysis of the orthoester linkages.
-
Reagent Transfer: Using an oven-dried, gas-tight syringe, transfer exactly 1.0 molar equivalent of 2,2-diethoxytetrahydrofuran and 1.0 molar equivalent of the anhydrous diol into the reaction vessel under positive argon pressure.
-
Catalysis: Introduce a catalytic amount of an anhydrous acid (e.g., p-toluenesulfonic acid). Causality: The acid lowers the activation energy for transesterification, allowing the diol to displace the ethoxy groups.
-
Condensation & Distillation: Heat the mixture to 110–115 °C for 1.5 to 2 hours. The reaction will produce ethanol as a byproduct. Causality: According to Le Chatelier's principle, the continuous distillation of ethanol shifts the chemical equilibrium to the right, driving polymer chain extension[5].
-
Vacuum Application: Gradually reduce the system pressure to 0.01 mmHg while slowly increasing the temperature to 180 °C. Maintain these conditions for 24 hours to remove trace ethanol and maximize molecular weight[5].
-
Self-Validating QC: Analyze the crude polymer via ¹H-NMR spectroscopy. Validation logic: The complete disappearance of the monomer's ethoxy quartet (~3.5 ppm) confirms that the transesterification has reached full conversion and that moisture did not compromise the stoichiometry.
Workflow for the anhydrous handling and polymerization of 2,2-diethoxytetrahydrofuran.
Storage and Stability Protocols
The long-term viability of 2,2-diethoxytetrahydrofuran is entirely dependent on its storage environment.
-
Temperature: Store sealed at 2–8 °C[3]. Lower temperatures reduce the kinetic energy available for spontaneous degradation and minimize vapor pressure build-up of this flammable liquid.
-
Atmosphere: The headspace of the storage vessel must be flushed with dry Nitrogen or Argon after every use. Never leave the bottle open to ambient air.
-
Chemical Incompatibilities: Store strictly away from strong acids, oxidizing agents, and moisture sources.
-
Pre-Use Validation: Before utilizing a batch of 2,2-diethoxytetrahydrofuran that has been stored for an extended period, perform a quick FTIR or NMR scan. The presence of a strong carbonyl stretch (~1770 cm⁻¹) in FTIR indicates that the monomer has degraded into γ-butyrolactone and should be discarded.
References
Sources
- 1. Degradable polymeric vehicles for postoperative pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. chemscene.com [chemscene.com]
- 4. US20160144039A1 - Methods for enhancing stability of polyorthoesters and their formulations - Google Patents [patents.google.com]
- 5. repo.upertis.ac.id [repo.upertis.ac.id]
Methodological & Application
Application Note: Protocol for Synthesis of Polyorthoesters (POE I) using 2,2-Diethoxytetrahydrofuran
[1][2]
Part 1: Executive Summary & Scientific Rationale
The Chemistry of POE I
Polyorthoesters (POEs) are hydrophobic, biodegradable polymers designed for surface erosion , a critical property for zero-order drug release.[1][2][3] The synthesis described here involves the reaction of 2,2-Diethoxytetrahydrofuran (DETHF) with a diol.[1][2]
This is a classic transesterification reaction. The ethoxy groups on the DETHF are displaced by the hydroxyl groups of the diol. Because this reaction is reversible, the system is governed by Le Chatelier’s Principle . To achieve a polymer of sufficient molecular weight (Mw > 10 kDa) for implant formation, the byproduct (ethanol) must be rigorously removed from the reaction melt.
The "Latent Acid" Challenge
Researchers must be aware of the degradation mechanism. Upon hydrolysis, the DETHF backbone reverts to
-
Implication for Synthesis: The synthesis must be performed under strictly anhydrous conditions, and the final product is often formulated with basic excipients (e.g.,
) to neutralize the acidic microclimate during erosion.
Part 2: Chemical Mechanism
The reaction proceeds via acid-catalyzed transesterification.
Reaction Scheme (Graphviz)
Figure 1: Transesterification pathway. The removal of ethanol is the rate-limiting step for chain growth.
Part 3: Materials & Equipment[4][5]
Reagents
| Reagent | Purity / Grade | Preparation / Pre-treatment |
| 2,2-Diethoxytetrahydrofuran (DETHF) | >98% | Distill over |
| 1,4-Cyclohexanedimethanol (CHDM) | >99% (trans/cis mix) | CRITICAL: Recrystallize from ethyl acetate, then dry in vacuum oven at 50°C for 24h over |
| 1,6-Hexanediol (HD) | >99% | Alternative flexible diol. Dry under vacuum for 24h. |
| p-Toluenesulfonic Acid (p-TSA) | Anhydrous | Catalyst. Dissolve in anhydrous THF or dioxane (10 mg/mL). |
| Triethylamine (TEA) | >99% | Quenching agent. Distill over KOH. |
| Tetrahydrofuran (THF) | HPLC Grade | Distill over Na/Benzophenone (indicator) to ensure anhydrous state. |
Equipment
-
Reactor: 2-neck round bottom flask (flame-dried) with magnetic stir bar.
-
Condenser: Short-path distillation head (to remove ethanol).
-
Vacuum System: High-vacuum line capable of reaching < 0.1 mmHg (Torr).
-
Heating: Silicon oil bath with precise temperature control (
1°C). -
Atmosphere: Argon or Nitrogen manifold (Schlenk line).
Part 4: Detailed Experimental Protocol
Phase 1: Reactor Setup and Monomer Charging
-
Objective: Establish an inert, anhydrous environment.
-
Flame-dry a 100 mL 2-neck round bottom flask under vacuum. Backfill with dry Argon. Repeat 3 times.
-
Weigh 10.0 mmol of Diol (e.g., 1.44 g of CHDM) and transfer to the flask under Argon flow.
-
Add 10.0 mmol of DETHF (1.60 g) via gas-tight syringe.
-
Note: Exact 1:1 stoichiometry is vital for high molecular weight (Carothers equation).
-
-
Add 5 mL of anhydrous Cyclohexane (optional, acts as an azeotropic agent to help carry off ethanol initially, though neat melt is preferred for final stages).
Phase 2: Polymerization (The Vacuum Ramp)
-
Objective: Drive the equilibrium by removing ethanol without subliming the monomers.
Step 2A: Initiation
-
Add catalyst: 5-10
L of p-TSA solution (approx. 0.05 mol% relative to monomers).[4] -
Heat the oil bath to 110°C with gentle stirring.
-
Ethanol evolution will begin. If using cyclohexane, the azeotrope will distill over.
Step 2B: The Vacuum Ramp (Crucial)
-
Warning: Applying full vacuum too early will distill off unreacted DETHF, ruining the stoichiometry.
| Timepoint | Pressure | Temperature | Action/Observation |
| T = 0-1 hr | Atmospheric (Ar) | 110°C | Initial oligomerization. Reflux condenser on. |
| T = 1-2 hr | 300 mmHg | 120°C | Switch to distillation head. Slow ethanol removal. |
| T = 2-4 hr | 50 mmHg | 130°C | Viscosity increases. Stirring speed may need adjustment. |
| T = 4-12 hr | < 0.1 mmHg | 140°C | High Vacuum Stage. Essential for MW growth. |
Step 2C: Termination
-
Once the melt is highly viscous and bubble formation (ethanol) ceases, cool the reactor to room temperature under Argon.
-
Dissolve the crude polymer in a minimal amount of anhydrous THF (approx. 10-15 mL) containing a trace of Triethylamine (to neutralize the p-TSA and prevent back-reaction).
Phase 3: Purification and Isolation
-
Precipitation: Dropwise add the polymer solution into a large excess (200 mL) of Methanol containing 0.1% Triethylamine.
-
Why Methanol? It extracts unreacted monomers and low MW oligomers.
-
Why Triethylamine? Prevents acid-catalyzed degradation by methanol.
-
-
Filtration: Collect the white fibrous precipitate via vacuum filtration.
-
Drying: Dry the polymer in a vacuum oven at 40°C for 48 hours. Store in a desiccator at -20°C.
Part 5: Workflow Visualization
Figure 2: Step-by-step synthesis workflow emphasizing the vacuum ramp and basic quenching.
Part 6: Characterization & Quality Control
| Technique | Parameter | Acceptance Criteria | Notes |
| 1H-NMR ( | Structure Verification | Absence of -OH end groups (broad peak ~3.6 ppm). | Look for disappearance of ethanol peaks. |
| GPC (THF) | Molecular Weight | Mw > 10,000 Da; PDI < 2.5 | Use Polystyrene standards. |
| DSC | Thermal Transitions | Ensure no melting peak of unreacted diol. | |
| IR Spectroscopy | Functional Groups | Characteristic C-O-C bands (1000-1200 | Absence of O-H stretch (~3400 |
Part 7: Troubleshooting Guide
Issue: Low Molecular Weight (Viscosity remains low)
-
Cause 1: Incomplete removal of ethanol. Solution: Increase vacuum duration or reduce pressure (<0.05 mmHg).
-
Cause 2: Stoichiometric imbalance. Solution: Weigh monomers with high precision (4 decimal places). Ensure diol is perfectly dry (water acts as a chain terminator).
Issue: Polymer degrades/turns yellow
-
Cause: Acid hotspots or thermal oxidation. Solution: Reduce temperature to 120°C and extend time. Ensure p-TSA is minimal. Verify inert atmosphere.
Issue: Hydrolysis upon storage
-
Cause: Moisture ingress. Solution: Store over
or silica gel. POE I is extremely sensitive to ambient humidity.
Part 8: References
-
Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews.
-
Merkli, A., et al. (1993). "Purity and stability assessment of 2,2-diethoxytetrahydrofuran and its effect on the synthesis of poly(ortho esters)." Journal of Polymer Science Part A: Polymer Chemistry.
-
Heller, J. (1980). "Poly(ortho esters)." Biomaterials.
-
Ng, S.Y., et al. (1997). "Synthesis and erosion studies of self-catalyzed poly(ortho esters)." Macromolecules.
-
Alza Corporation. (1979). "Biodegradable poly(orthoester) polymers."[1][2][3][5] US Patent 4,138,344.
Sources
- 1. Polyorthoester - Wikipedia [en.wikipedia.org]
- 2. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction [mdpi.com]
- 5. US7875697B2 - Poly(orthoester) polymers, and methods of making and using same - Google Patents [patents.google.com]
Application Note: Synthesis and Polymerization of 2,2-Diethoxytetrahydrofuran for Bioerodible Poly(Ortho Esters)
Introduction & Mechanistic Overview
2,2-Diethoxytetrahydrofuran (DETHF) is a highly reactive, cyclic bifunctional orthoester monomer primarily utilized in the synthesis of first-generation poly(ortho esters) (POE-I)[1]. In the landscape of biodegradable polymers, POE-I materials are distinguished by their extreme hydrophobicity, which heavily restricts water penetration into the polymer bulk[2].
This physicochemical property is critical for drug development: it forces the polymer to undergo predictable surface erosion rather than bulk degradation[2]. Consequently, POE-I matrices are highly desirable for zero-order controlled drug delivery systems, such as moldable, implantable matrices for sustained postoperative pain management and localized hemostasis[3].
However, synthesizing both the DETHF monomer and the resulting POE-I polymer requires rigorous environmental control. The intermediate onium salts in DETHF synthesis are extraordinarily hygroscopic, and the transesterification process to form POE-I is a delicate equilibrium reaction that demands the continuous removal of volatile byproducts to achieve the high molecular weights necessary for mechanical stability[1][4].
Physicochemical Properties of 2,2-Diethoxytetrahydrofuran
To ensure reproducibility and proper handling, the quantitative physicochemical properties of the DETHF monomer are summarized below[1][5][6]:
| Property | Value / Specification |
| Chemical Name | 2,2-Diethoxytetrahydrofuran (or 2,2-Diethoxyoxolane) |
| CAS Registry Number | 52263-97-5 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Boiling Point | 60.0–61.5 °C (under reduced pressure at 10 Torr) |
| Appearance | Clear, colorless liquid |
| Canonical SMILES | O(CC)C1(OCC)OCCC1 |
Synthesis and Polymerization Workflow
Workflow of 2,2-Diethoxytetrahydrofuran synthesis and POE-I polycondensation.
Experimental Protocols
Protocol A: Synthesis and Purification of 2,2-Diethoxytetrahydrofuran
This protocol utilizes the Meerwein method to synthesize DETHF via the alkylation of a lactone[1].
-
Alkylation: In a flame-dried flask under an argon atmosphere, dissolve equimolar amounts of γ-butyrolactone and triethyloxonium tetrafluoroborate (Meerwein's salt) in anhydrous dichloromethane[1][7]. Stir for 72 hours.
-
Causality & Quality Control: Meerwein's salt and the resulting O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate are extraordinarily hygroscopic. Any atmospheric moisture will immediately hydrolyze the ethyl cation, reverting the reaction and drastically reducing the yield[1]. Argon shielding is mandatory.
-
-
Neutralization: Cool the reaction mixture to 0 °C. Add a stoichiometric equivalent of sodium ethoxide (typically 21 wt% in ethanol) dropwise while stirring[7].
-
Causality & Quality Control: The low temperature controls the exothermic addition of the ethoxide anion to the electrophilic carbonyl carbon of the lactonium salt, preventing ring-opening side reactions and favoring the formation of the cyclic orthoester[1].
-
-
Basic Workup: Quench the mixture into a saturated aqueous Na₂CO₃ solution and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄[7].
-
Causality & Quality Control: Orthoesters are highly susceptible to acid-catalyzed hydrolysis. The basic aqueous wash neutralizes any residual acidic species (like tetrafluoroboric acid) that would otherwise autocatalyze the degradation of DETHF back into γ-butyrolactone during concentration[2].
-
-
Distillation: Evaporate the solvent and purify the crude product via vacuum distillation, collecting the fraction boiling at 60.0–61.5 °C at 10 Torr[1][6]. Expected yield is approximately 66%[7].
Protocol B: Polycondensation to Poly(Ortho Ester) Type I (POE-I)
-
Monomer Preparation: In a flame-dried Schlenk flask, combine equimolar amounts of purified DETHF and an α,ω-diol, such as cis,trans-1,4-cyclohexanedimethanol (CHDM)[3][4].
-
Transesterification: Heat the mixture to 110–150 °C under a continuous dry nitrogen sweep for 1–2 hours to initiate transesterification[4].
-
Vacuum Polycondensation: Gradually apply a high vacuum (< 0.1 Torr) to the system while maintaining the elevated temperature[4].
-
Causality & Quality Control: The reaction between the orthoester and the diol produces ethanol as a small-molecule byproduct. According to Le Chatelier's principle, the equilibrium must be driven forward by the continuous physical removal of ethanol via vacuum to achieve the high molecular weights required for mechanical stability[2][4].
-
-
Recovery: Cool the highly viscous polymer melt under vacuum, purge with argon, and store the resulting hydrophobic POE-I in a desiccator to prevent premature hydrolysis[2].
Protocol C: Formulation of a Drug-Loaded POE-I Matrix
-
Matrix Blending: Heat the synthesized POE-I to its softening point. The physical state (from soft and moldable to glassy-hard) depends on the flexibility of the diol used during polymerization[2][3].
-
API Incorporation: Homogeneously disperse the active pharmaceutical ingredient (API), such as an analgesic, into the polymer melt.
-
Causality & Quality Control: Because POE-I is synthesized without the release of acidic byproducts during its formation, sensitive APIs can be incorporated directly into the matrix without risk of acid-induced degradation[2].
-
-
Basic Excipient Addition (Critical Step): Add a small weight percentage of a basic salt (e.g., Mg(OH)₂).
-
Causality & Quality Control: POE-I is uniquely acid-sensitive and can undergo uncontrolled autocatalytic hydrolysis in aqueous environments due to the generation of acidic degradation products. Basic excipients stabilize the internal pH of the matrix, ensuring that degradation remains strictly confined to surface erosion[2].
-
Degradation Pathway & Pharmacokinetics
When implanted in vivo, the extreme hydrophobicity of the POE-I matrix prevents bulk water penetration. Degradation is strictly limited to the polymer-water interface. The orthoester linkages hydrolyze to yield 4-hydroxybutyrate (4HB) and the corresponding diol (e.g., CHDM)[3].
Surface erosion and hydrolytic degradation pathway of POE-I matrices.
Because 4HB is naturally metabolized via the tricarboxylic acid (TCA) cycle into CO₂ and H₂O, and CHDM is safely excreted in the urine, the polymer exhibits excellent biocompatibility and is safely resorbed by the host without requiring a secondary removal procedure[3][8].
References
-
Title: 2,2-Diethoxytetrahydrofuran - Wikipedia | Source: wikipedia.org | URL: 1
-
Title: Polyorthoester - Wikipedia | Source: wikipedia.org | URL: 2
-
Title: 2,2-Diethoxytetrahydrofuran - CAS Common Chemistry | Source: cas.org | URL: 5
-
Title: 52263-97-5, 2,2-Diethoxytetrahydrofuran Formula - ECHEMI | Source: echemi.com | URL: 6
-
Title: Doctoral Thesis | dagkirurgi.no | Source: dagkirurgi.no | URL: 3
-
Title: US20060155101A1 - Bioerodible poly(ortho esters) from dioxane-based di(ketene acetals), and block copolymers containing them | Source: google.com | URL: 4
-
Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells | Source: nih.gov | URL: 7
-
Title: Degradable polymeric vehicles for postoperative pain management | Source: nih.gov | URL: 8
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Polyorthoester - Wikipedia [en.wikipedia.org]
- 3. Doctoral Thesis | dagkirurgi.no [dagkirurgi.no]
- 4. US20060155101A1 - Bioerodible poly(ortho esters) from dioxane-based di(ketene acetals), and block copolymers containing them - Google Patents [patents.google.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. echemi.com [echemi.com]
- 7. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradable polymeric vehicles for postoperative pain management - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,2-Diethoxytetrahydrofuran in Controlled Drug Release Systems
[1]
Part 1: Executive Summary & Scientific Rationale
The Critical Role of 2,2-Diethoxytetrahydrofuran (DETHF)
In the landscape of biodegradable polymers, 2,2-Diethoxytetrahydrofuran (DETHF) serves as a foundational monomer for the synthesis of Poly(ortho esters) (POEs) , specifically Type I POEs. Unlike bulk-eroding polyesters (e.g., PLGA), POEs synthesized from DETHF exhibit surface erosion , a mechanism that ensures zero-order drug release kinetics and protects acid-labile payloads (peptides, proteins, DNA) from the acidic microclimate typical of bulk degradation.
DETHF functions as a cyclic orthoester , providing a masked acid-sensitive linkage. Upon exposure to acidic environments (e.g., tumor microenvironment pH 6.5–6.8 or endosomes pH 5.0–5.5), the polymer backbone undergoes rapid hydrolysis, triggering payload release. This makes DETHF-based polymers ideal for targeted cancer therapy and intracellular delivery .
Mechanism of Action: Acid-Triggered Hydrolysis
The utility of DETHF lies in the thermodynamic instability of the orthoester linkage at low pH.
-
Synthesis: DETHF undergoes transesterification with diols.[1][2][3] The ethoxy groups are displaced by the diol hydroxyls, forming the polymer chain.
-
Degradation: In the presence of water and acid, the cyclic orthoester ring opens, eventually degrading into the original diol and γ-butyrolactone (which further hydrolyzes to γ-hydroxybutyric acid).
Figure 1: Acid-catalyzed hydrolysis pathway of DETHF-based poly(ortho esters).
Part 2: Application Protocols
Protocol A: Synthesis of Poly(ortho ester) via Transesterification
Objective: Synthesize a hydrophobic, acid-sensitive polymer using DETHF and 1,4-cyclohexanedimethanol (CDM). Scale: 50 g Batch
Materials & Reagents
| Reagent | Purity | Role | Source Note |
| 2,2-Diethoxytetrahydrofuran (DETHF) | >98% | Monomer | Must be distilled before use to remove ethanol/moisture.[4] |
| 1,4-Cyclohexanedimethanol (CDM) | 99% | Co-monomer | Controls hydrophobicity/Tg. |
| p-Toluenesulfonic acid (p-TSA) | Anhydrous | Catalyst | Dissolved in THF. |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent | Dried over molecular sieves. |
Experimental Workflow
-
Pre-Purification (Crucial):
-
Distill DETHF under vacuum to remove any hydrolysis products.
-
Recrystallize CDM from ethyl acetate to ensure stoichiometric purity.
-
Expert Insight: The stoichiometry must be exact (1:1 ratio). Even a 1% deviation significantly lowers molecular weight (
).
-
-
Reaction Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a distillation head connected to a vacuum trap.
-
Add 16.02 g (0.1 mol) DETHF and 14.42 g (0.1 mol) CDM .
-
Maintain the system under a continuous stream of dry nitrogen.
-
-
Transesterification (Step 1 - Oligomerization):
-
Heat the mixture to 110°C under stirring.
-
Add 50 µL of p-TSA solution (5 mg/mL in THF).
-
Ethanol will begin to evolve. Collect the distillate.
-
Checkpoint: The reaction is driven by the removal of ethanol. Ensure the distillation head temperature reflects ethanol boiling point (~78°C).
-
-
Polycondensation (Step 2 - High Vacuum):
-
Once ethanol evolution slows (approx. 1.5 hours), slowly apply vacuum (ramp down to <0.1 mmHg) over 1 hour.
-
Increase temperature to 130°C .
-
Maintain high vacuum for 12–24 hours to drive the reaction to completion (removal of trace ethanol).
-
Viscosity Check: The melt should become highly viscous.
-
-
Work-up:
-
Cool the reactor to room temperature under nitrogen.
-
Dissolve the polymer in minimal anhydrous THF (approx. 100 mL).
-
Precipitate into excess anhydrous methanol (1 L) containing 0.1% triethylamine (to neutralize catalyst and prevent degradation).
-
Filter and dry under vacuum at 40°C for 48 hours.
-
Figure 2: Step-by-step synthesis workflow for DETHF-based Poly(ortho esters).
Protocol B: Fabrication of Paclitaxel-Loaded Nanoparticles
Objective: Encapsulate Paclitaxel (PTX) into DETHF-POE nanoparticles for tumor-targeted delivery. Method: Single Emulsion / Solvent Evaporation.
-
Organic Phase Preparation:
-
Dissolve 100 mg DETHF-POE and 10 mg Paclitaxel in 3 mL Dichloromethane (DCM) .
-
Note: DCM is a good solvent for both the hydrophobic polymer and the drug.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of 1% (w/v) Polyvinyl alcohol (PVA) solution in phosphate buffer (pH 8.0).
-
Expert Insight: Use pH 8.0 buffer for the aqueous phase to prevent premature hydrolysis of the orthoester during fabrication.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under probe sonication (20 kHz, 60W) for 2 minutes on ice.
-
Target droplet size: 200 nm.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4 hours (open beaker) to evaporate DCM.
-
The polymer solidifies, trapping the drug.
-
-
Collection:
-
Centrifuge at 15,000 x g for 20 minutes.
-
Wash pellet 3x with pH 8.0 distilled water.
-
Lyophilize with 5% sucrose as a cryoprotectant.
-
Part 3: Validation & Data Analysis
In Vitro Release Study
To validate the pH-sensitivity conferred by DETHF, release profiles must be generated at physiological pH (7.4) and endosomal pH (5.0).
Protocol:
-
Suspend 5 mg of nanoparticles in 2 mL of release buffer (PBS pH 7.4 or Acetate Buffer pH 5.0).
-
Incubate at 37°C with orbital shaking (100 rpm).
-
At time points (1h, 4h, 12h, 24h, 48h), centrifuge and sample the supernatant.
-
Quantify Paclitaxel via HPLC (C18 column, Acetonitrile/Water 50:50).
Expected Results (Data Summary):
| Time Point | Cumulative Release (pH 7.4) | Cumulative Release (pH 5.0) | Interpretation |
| 1 Hour | < 5% | 15% | Burst release is higher at acidic pH due to surface erosion onset. |
| 12 Hours | 10% | 65% | Critical Window: Rapid hydrolysis of DETHF backbone at pH 5.0. |
| 24 Hours | 15% | 90% | Near complete release in acidic media; stable in neutral media. |
| 48 Hours | 20% | 98% | Demonstrates excellent stability for circulation (pH 7.4). |
Part 4: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight Polymer | Moisture in reagents. | Re-dry THF over Na/Benzophenone; distill DETHF immediately before use. |
| Rapid Degradation in Storage | Acidic impurities or moisture. | Store polymer in a desiccator at -20°C. Add 1% organic base (e.g., triethylamine) during work-up. |
| No Nanoparticle Formation | Polymer concentration too low. | Increase polymer concentration in DCM to 50 mg/mL. |
| Burst Release at pH 7.4 | Drug adsorbed on surface. | Increase washing steps or use a block copolymer (PEG-POE) to shield the surface. |
References
-
Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses.[3][5] Biomacromolecules.[3]
-
Merkli, A., et al. (1993). Purity and stability assessment of the monomer 2,2-diethoxytetrahydrofuran. Journal of Pharmaceutical Sciences.
-
Einmahl, S., et al. (2001). Poly(ortho esters) as a novel drug delivery system.[6] Expert Opinion on Drug Delivery.
-
Wang, S., et al. (2010). Acid-responsive polymeric micelles for targeted drug delivery.[7] Journal of Controlled Release.
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Development of poly(ortho esters): a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Transesterification of 2,2-Diethoxytetrahydrofuran with diols protocol.
Application Note: Synthesis of Poly(orthoester) Type I via Transesterification of 2,2-Diethoxytetrahydrofuran with Diols
Abstract
This application note details the step-by-step protocol for synthesizing first-generation poly(orthoesters) (POE-I) through the acid-catalyzed transesterification of 2,2-diethoxytetrahydrofuran (DETF) with
Mechanistic Principles & Causality
The synthesis of POE-I is a classic step-growth polymerization driven by transesterification[1]. The cyclic orthoester, 2,2-diethoxytetrahydrofuran, acts as a highly reactive bifunctional monomer[2]. When reacted with a diol (e.g., 1,6-hexanediol or 1,10-decanediol) in the presence of an acid catalyst, the ethoxy groups of DETF are sequentially replaced by the hydroxyl oxygens of the diol. This forms the polymer backbone and releases ethanol as a byproduct[3].
Causality in Reaction Design:
-
Thermodynamic Control: Transesterification is a reversible equilibrium reaction. To achieve the high molecular weights (Mw > 50,000) required for robust drug implants, the ethanol byproduct must be continuously and rigorously removed from the system[1].
-
Two-Phase Temperature/Pressure Profile: The reaction is strictly split into two phases. Phase 1 occurs at atmospheric pressure (110–115 °C) to allow initial oligomerization without boiling off the volatile DETF monomer (which boils at ~60 °C under reduced pressure)[4]. Phase 2 utilizes high vacuum (0.01 mm Hg) and elevated temperatures (180 °C) to force the polycondensation of these oligomers into high-molecular-weight polymer chains by stripping residual ethanol[3].
-
Acid Sensitivity: The resulting POE-I is highly hydrophobic but exceptionally acid-sensitive. In aqueous environments, it undergoes autocatalytic hydrolysis[1]. Therefore, the catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) must be used sparingly, and the final polymer is often formulated with basic excipients to ensure zero-order surface erosion rather than uncontrolled bulk degradation.
Materials and Reagents
Table 1: Standard Reagents for POE-I Synthesis
| Reagent | Function | Molar Ratio | Notes |
| 2,2-Diethoxytetrahydrofuran | Monomer A | 1.00 | Must be strictly anhydrous to prevent premature hydrolysis[2]. |
| Monomer B | 1.00 | Exact stoichiometric balance is critical for step-growth[3]. | |
| Polyphosphoric Acid (or p-TsOH) | Acid Catalyst | ~0.001 | Typically 0.05 g per 0.3 moles of monomer[3]. |
| Nitrogen Gas | Inerting Agent | N/A | Prevents oxidative degradation of diols at high temperatures. |
Experimental Protocol
Note: This protocol is adapted from the foundational methodologies established for bioerodible drug delivery devices[3].
Step 1: Reaction Setup and Purging
-
Equip a flame-dried, heavy-walled polymerization reactor with a mechanical stirrer, a short-path distillation head, and a vacuum line equipped with a cold trap.
-
Charge the reactor with 1.00 molar equivalent of the selected diol (e.g., 54.7 g of 1,10-decanediol for a 0.312 mol scale) and the acid catalyst (e.g., 0.05 g of polyphosphoric acid)[3].
-
Purge the system with dry nitrogen for 15 minutes to displace oxygen and ambient moisture.
Step 2: Phase 1 - Transesterification (Oligomerization) 4. Under a continuous nitrogen blanket at atmospheric pressure, add 1.00 molar equivalent of 2,2-diethoxytetrahydrofuran (e.g., 50.0 g, 0.312 mol) to the reactor with constant stirring[3]. 5. Gradually heat the mixture to 110–115 °C. 6. Maintain this temperature for 1.5 to 2 hours. Observation: Ethanol will begin to gently distill from the reactor. This step forms the initial low-molecular-weight oligomers[3].
Step 3: Phase 2 - Polycondensation 7. After the initial distillation of ethanol ceases, begin reducing the pressure of the system. Critical Step: Reduce the pressure gradually over a 2-hour period to 0.01 mm Hg to prevent violent bumping and monomer loss[5]. 8. Concurrently with the pressure reduction, elevate the reactor temperature to 180 °C over the same 2-hour period[5]. 9. Hold the reaction at 180 °C and 0.01 mm Hg for 24 hours. The continuous vacuum strips trace ethanol, driving the step-growth equilibrium toward the high-molecular-weight poly(orthoester)[3].
Step 4: Isolation 10. Break the vacuum with dry nitrogen. 11. Extrude or mechanically recover the highly viscous, hydrophobic polymer melt from the reactor while still hot. 12. Store the polymer in a desiccator under vacuum or inert gas to prevent premature ambient hydrolysis[1].
Reaction Workflow and Logic
Workflow logic for POE-I synthesis, highlighting the transition to vacuum polycondensation.
Quantitative Data & Optimization
The mechanical and degradation properties of the resulting POE-I are highly dependent on the diol selected. Adjusting the diol dictates the glass transition temperature (Tg) and the flexibility of the resulting drug depot.
Table 2: Impact of Diol Selection on POE-I Properties (0.312 mol scale)[3]
| Diol Monomer | Catalyst | Max Temp (°C) | Vacuum (mm Hg) | Weight Average MW (Mw) |
| 1,10-Decanediol | Polyphosphoric Acid | 180 | 0.01 | ~57,800 |
| 1,6-Hexanediol | Polyphosphoric Acid | 180 | 0.01 | ~45,000 |
| trans-1,4-Cyclohexanedicarbinol | p-Toluenesulfonic Acid | 180 | 0.01 | ~62,000 |
Applications in Drug Development
Poly(orthoesters) synthesized via this protocol are uniquely suited for solid depot drug delivery systems. Because the polymer is highly hydrophobic, water intrusion into the bulk matrix is minimized. Degradation occurs primarily at the polymer-water interface (surface erosion), allowing for zero-order release kinetics of embedded active pharmaceutical ingredients (APIs)[1]. To prevent the acidic degradation byproducts (such as
References
- Heller, J., et al. "Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates)." U.S. Patent 4,093,709A, issued June 6, 1978.
-
Wikipedia contributors. "2,2-Diethoxytetrahydrofuran." Wikipedia, The Free Encyclopedia.[Link]
-
Wikipedia contributors. "Polyorthoester." Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Polyorthoester - Wikipedia [en.wikipedia.org]
- 2. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates) - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Precision Hydrolysis of 2,2-Diethoxytetrahydrofuran: Kinetic vs. Thermodynamic Control
Executive Summary & Application Context
2,2-Diethoxytetrahydrofuran (2,2-DETHF) is a cyclic orthoester utilized primarily as a monomer in the synthesis of polyorthoesters (POEs) —a class of surface-eroding, biodegradable polymers critical for controlled drug delivery systems.[1] Unlike bulk-eroding polyesters (e.g., PLGA), POEs degrade at a constant rate confined to the polymer-water interface, offering zero-order drug release kinetics.
The hydrolysis of 2,2-DETHF is the fundamental degradation mechanism of these materials. Understanding this reaction is essential for:
-
Polymer Characterization: Assessing the hydrolytic stability of drug delivery matrices.
-
Synthetic Manipulation: Selectively deprotecting the masked lactone/ester functionality.
-
Regulatory Compliance: Monitoring the formation of Gamma-Butyrolactone (GBL), a regulated precursor to Gamma-Hydroxybutyric Acid (GHB).
This guide details the conditions for hydrolysis , distinguishing between kinetic control (yielding Ethyl 4-hydroxybutyrate) and thermodynamic control (yielding Gamma-Butyrolactone).
Mechanistic Insight: Stereoelectronic Control
The hydrolysis of 2,2-DETHF is acid-catalyzed and follows an A-1 or A-S_E2 mechanism depending on pH, but the product distribution is governed by stereoelectronic effects (Deslongchamps' Theory).
The Pathway[1]
-
Protonation: Acid protonates one of the exocyclic ethoxy oxygens.
-
Rate-Limiting Cleavage: The C-O bond breaks, expelling ethanol and forming a cyclic dialkoxycarbenium ion .
-
Hydration: Water attacks the carbenium ion to form a hemiorthoester intermediate (tetrahedral intermediate).
-
Collapse: The hemiorthoester collapses. Crucially, stereoelectronic rules dictate that orbital overlap (lone pair on O antiperiplanar to the leaving group bond) favors the expulsion of the exocyclic ethanol over the ring opening.
Key Outcome:
-
Kinetic Product: Ethyl 4-hydroxybutyrate (Open chain hydroxy-ester).
-
Thermodynamic Product: Gamma-Butyrolactone (Cyclized lactone) + Ethanol.
Mechanism Diagram (DOT)
Caption: Acid-catalyzed hydrolysis pathway showing the divergence between kinetic (linear ester) and thermodynamic (lactone) products.
Experimental Protocols
Protocol A: Controlled Hydrolysis (Kinetic Control)
Objective: Isolate Ethyl 4-hydroxybutyrate . Rationale: Mild acidic conditions and low temperatures prevent the cyclization of the hydroxy-ester back to the lactone (GBL).
Reagents
-
2,2-Diethoxytetrahydrofuran (≥98%)[2]
-
Buffer: 0.1 M Acetate Buffer (pH 4.5) or dilute Acetic Acid (1% v/v in water).
-
Solvent: THF or Dioxane (if miscibility is required; 2,2-DETHF is an oil).
-
Quench: Saturated NaHCO₃ solution.
Procedure
-
Preparation: Dissolve 1.0 g (6.2 mmol) of 2,2-DETHF in 5 mL of THF (to ensure homogeneity).
-
Initiation: Cool the solution to 0°C in an ice bath.
-
Hydrolysis: Add 10 mL of cold 0.1 M Acetate Buffer (pH 4.5) dropwise with vigorous stirring.
-
Monitoring: Stir at 0°C for 20–30 minutes. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The orthoester spot (high R_f) should disappear, replaced by the hydroxy-ester (lower R_f, stains with KMnO₄).
-
Quench: Immediately pour the mixture into 20 mL of cold saturated NaHCO₃ to neutralize the acid.
-
Extraction: Extract with Diethyl Ether (3 x 15 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo at room temperature (do not heat, or GBL will form).
Yield: Expect ~90-95% of Ethyl 4-hydroxybutyrate.
Protocol B: Complete Hydrolysis (Thermodynamic Control)
Objective: Conversion to Gamma-Butyrolactone (GBL) . Rationale: Stronger acid and heat drive the equilibrium toward the stable lactone, expelling ethanol. Compliance Warning: GBL is a regulated chemical (List I or II depending on jurisdiction) due to its conversion to GHB. Ensure you have appropriate DEA/regulatory authorization before performing this protocol.
Reagents
-
Acid: 1 M HCl or 0.5 M H₂SO₄.
-
Solvent: Water (reaction is biphasic initially).
Procedure
-
Setup: Place 1.0 g of 2,2-DETHF in a round-bottom flask.
-
Hydrolysis: Add 10 mL of 1 M HCl.
-
Reaction: Heat to Reflux (100°C) for 1 hour. The biphasic mixture will become homogeneous as ethanol is produced and GBL (water-soluble) forms.
-
Distillation (Optional but recommended): To drive the reaction to completion and remove ethanol, simple distillation can be used.
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Note: GBL is water-soluble; salting out the aqueous phase with NaCl improves extraction efficiency.
-
-
Purification: Dry over Na₂SO₄ and concentrate.
Analytical Validation
NMR Characterization
Distinguishing the starting material from products is critical.
| Compound | 1H NMR Signature (CDCl₃, δ ppm) | Key Feature |
| 2,2-DETHF | ~1.15 (t, 6H, -CH₃), ~3.55 (q, 4H, -OCH₂-) | Two ethoxy groups, no carbonyl signal in C13. |
| Ethyl 4-hydroxybutyrate | ~4.12 (q, 2H, Ester -OCH₂-), ~3.65 (t, 2H, Terminal -CH₂OH) | Linear chain, distinct alcohol triplet. |
| GBL | ~4.35 (t, 2H, Ring -CH₂O-), ~2.48 (t, 2H, Ring -CH₂CO-) | Cyclic signals, loss of ethyl group signals. |
Reaction Monitoring Workflow (DOT)
Caption: NMR decision tree for monitoring hydrolysis progress.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Slow Reaction | pH too high (>6). | Orthoesters are stable in base. Lower pH to < 5 using Acetic Acid. |
| Premature GBL Formation | Temperature too high during workup. | Evaporate solvents at < 30°C. Avoid strong acid in the workup phase. |
| Polymerization | High concentration self-condensation. | Keep concentration < 0.5 M. |
Safety & Compliance
-
GBL Precursor: 2,2-DETHF can be converted to GBL. In the US, GBL is a List I Chemical. While the orthoester itself may not be explicitly listed in all jurisdictions, its hydrolysis yields a controlled substance. Strict inventory control is required.
-
Flammability: The hydrolysis releases Ethanol. Ensure proper ventilation.[4]
-
Acid Handling: Wear standard PPE (gloves, goggles) when handling HCl or H₂SO₄.
References
-
Deslongchamps, P., et al. (1975).[5] "The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates." Canadian Journal of Chemistry, 53(11), 1601–1615. Link
-
Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015–1039. Link
-
Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581–603. Link
-
Meerwein, H., et al. (1960). "Über Säureamidacetale, Harnstoffacetale und Lactamacetale." Justus Liebigs Annalen der Chemie, 641(1), 1–39. (Foundational synthesis reference). Link
Sources
Application Note: High-Precision Quantitation of 2,2-Diethoxytetrahydrofuran Purity via GC-MS
This Application Note is designed for analytical chemists and process engineers in pharmaceutical and materials science sectors.[1] It addresses the specific challenges of quantifying 2,2-Diethoxytetrahydrofuran (DETHF) , a moisture-sensitive orthoester/acetal used as a specialized solvent and synthetic intermediate.
Executive Summary
This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of 2,2-Diethoxytetrahydrofuran (CAS 52263-97-5).[1] Unlike standard solvents, DETHF is a cyclic orthoester susceptible to acid-catalyzed hydrolysis and thermal degradation. This guide prioritizes sample integrity preservation through anhydrous handling and optimized thermal parameters, ensuring the distinction between intrinsic impurities (e.g., synthesis byproducts) and degradation artifacts (e.g., Gamma-Butyrolactone, Ethanol).
Chemical Context & Critical Challenges
To validate this method, one must understand the analyte's reactivity. DETHF is synthesized via the reaction of Gamma-Butyrolactone (GBL) with triethyloxonium salts or orthoformates.
-
Hydrolytic Instability: In the presence of trace moisture and Lewis acids, DETHF reverts to GBL and Ethanol.
-
Thermal Sensitivity: Orthoesters can undergo thermal cracking in hot, active GC inlets.
The Analytical Imperative: The method must prevent in-situ degradation during injection. We utilize a non-polar stationary phase and a deactivated inlet system to minimize catalytic decomposition.[1]
Degradation Pathway (Visualization)
The following diagram illustrates the hydrolysis pathway that this protocol is designed to prevent.
Figure 1: Acid-catalyzed hydrolysis pathway of DETHF.[1] The presence of GBL in the chromatogram indicates either sample wetness or thermal degradation in the inlet.
Experimental Protocol
Reagents and Standards
-
Analyte: 2,2-Diethoxytetrahydrofuran (>98% purity, stored under Argon).
-
Solvent: Dichloromethane (DCM), Anhydrous (≥99.8%, amylene stabilized).[1] Note: Avoid methanol or protic solvents to prevent trans-acetalization.
-
Internal Standard (ISTD): Dodecane or Tridecane (Non-reactive, distinct retention time).[1]
-
Drying Agent: Molecular Sieves (3Å), activated.[1]
Instrument Configuration (Agilent 7890/5977 or equivalent)[1]
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 200°C | Lower temp prevents thermal cracking of the orthoester. |
| Liner | Ultra-Inert, Deactivated Wool | Prevents acid-catalyzed degradation on active sites. |
| Injection Mode | Split (50:1) | High split ratio ensures sharp peaks and minimizes residence time.[1] |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard efficiency flow.[1][2] |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Non-polar phase minimizes interaction with polar oxygen atoms.[1] |
| Transfer Line | 250°C | Prevents condensation before MS.[1] |
| Ion Source | EI, 230°C | Standard ionization temp.[1] |
| Quadrupole | 150°C |
GC Oven Program
The boiling point of DETHF is approx. 60°C at 10 mmHg, suggesting an atmospheric BP near 180-190°C.
-
Initial: 50°C (Hold 2 min) – Elutes solvent and ethanol.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C (Hold 3 min) – Elutes DETHF and cleans column.
Sample Preparation Workflow
Crucial: All glassware must be oven-dried.
-
Blank Prep: Transfer 1.0 mL Anhydrous DCM to a vial. Add 10 µL ISTD.
-
Sample Prep:
-
Sequence: Inject Blank -> Standard (if available) -> Sample -> Sample (Duplicate).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow emphasizing anhydrous conditions.
Data Analysis & Validation
Mass Spectral Interpretation
DETHF (MW 160.2) typically exhibits a weak molecular ion (
-
m/z 115: Loss of ethoxy group
.[1] -
m/z 86: Gamma-butyrolactone-like fragment (if ring degradation occurs in source).[1]
-
m/z 29, 45: Ethyl/Ethoxy fragments.
Purity Calculation (Area Normalization)
Due to the difficulty of obtaining certified reference materials for unstable intermediates, Area % Normalization is the standard approach, provided the response factors of impurities are similar.
[1]Exclude solvent and ISTD peaks.
Validation Criteria (Self-Validating System)
To ensure the method is working correctly, check these "System Suitability" parameters:
-
GBL Peak Area: If the GBL peak (Retention Time ~5-7 min depending on flow) exceeds 2% in a fresh sample, the inlet may be too hot or the solvent wet.[1]
-
Peak Tailing: Asymmetry factor for DETHF should be < 1.2. Tailing indicates active sites in the liner (replace liner).[1]
-
ISTD Stability: Dodecane area counts should vary < 5% between injections.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High GBL content | Hydrolysis in vial | Use fresh anhydrous DCM; add molecular sieves to solvent bottle. |
| High GBL content | Thermal degradation | Lower inlet temp to 180°C; change to a deactivated liner.[1] |
| No DETHF peak | Complete hydrolysis | Check pH of aqueous wash (if performed during synthesis); ensure sample is not acidic.[1] |
| Extra peaks | Trans-esterification | Ensure no Methanol or Ethanol was used in prep.[1] |
References
-
Wikipedia. (n.d.).[1] 2,2-Diethoxytetrahydrofuran.[1][3][4][5] Retrieved October 26, 2023, from [Link]
-
LabCompare. (2024). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals. Retrieved October 26, 2023, from [Link]
Sources
Application Note & Protocol: Solvent-Free One-Pot Synthesis of 2,2-Diethoxytetrahydrofuran
Executive Summary
2,2-Diethoxytetrahydrofuran (DETF) is a highly reactive cyclic orthoester monomer utilized extensively in the synthesis of surface-eroding, biodegradable poly(ortho esters) (POEs) for advanced, controlled-release drug delivery systems. While the classical synthesis relies on pre-formed Meerwein's salt (triethyloxonium tetrafluoroborate) suspended in diethyl ether , this application note details a highly efficient, solvent-free, one-pot methodology. By utilizing γ-butyrolactone, triethyl orthoformate, and gaseous boron trifluoride (BF₃), this protocol eliminates the need for hazardous ether solvents and the isolation of highly hygroscopic intermediates .
Mechanistic Rationale & Causality
A self-validating experimental system requires a deep understanding of the chemical causality behind each procedural step. The conventional Meerwein synthesis requires the independent preparation and handling of triethyloxonium tetrafluoroborate, which is notoriously moisture-sensitive and prone to rapid degradation. The one-pot approach circumvents this by generating the reactive alkylating agent in situ.
-
In Situ Electrophilic Activation : Triethyl orthoformate reacts with gaseous BF₃ at −30 °C to form diethoxymethylium tetrafluoroborate. Causality : The strictly controlled cryogenic temperature is critical; the reaction is highly exothermic, and elevated temperatures would lead to the decomposition of the carbenium intermediate before it can react with the lactone .
-
Lactone Alkylation : Upon addition of γ-butyrolactone, the diethoxymethylium ion electrophilically attacks the carbonyl oxygen. This forms the stable yet highly reactive O-ethyl-γ-butyrolactonium tetrafluoroborate intermediate. Causality : Maintaining the temperature below 0 °C prevents premature ring-opening or oligomerization of the lactone ring.
-
Nucleophilic Quenching : The addition of sodium ethoxide (NaOEt) serves a dual purpose. The ethoxide anion acts as a nucleophile, attacking the activated lactonium carbon to form the final orthoester (2,2-diethoxytetrahydrofuran). Causality : Simultaneously, the sodium cation pairs with the tetrafluoroborate anion to precipitate NaBF₄. This precipitation acts as a thermodynamic sink that drives the reaction to completion and drastically simplifies downstream purification.
Experimental Apparatus Setup
To ensure a self-validating protocol, rigorous exclusion of moisture is mandatory. The apparatus must be assembled under a continuous flow of dry argon or nitrogen to prevent the hydrolysis of both the intermediates and the final orthoester product.
Schematic of the reactor setup for the one-pot synthesis of 2,2-Diethoxytetrahydrofuran.
Materials and Reagents
-
γ-Butyrolactone : Reagent grade, distilled over CaH₂ prior to use to ensure strictly anhydrous conditions.
-
Triethyl Orthoformate : Reagent grade, anhydrous.
-
Boron Trifluoride (BF₃) Gas : High purity. (Safety Note: BF₃ is highly toxic and corrosive; it must be handled in a strictly ventilated fume hood with appropriate scrubbing systems).
-
Sodium Ethoxide (NaOEt) : Prepared freshly by dissolving sodium metal in anhydrous ethanol, or purchased as a high-purity anhydrous solution.
-
Anhydrous Ethanol : For the preparation of the NaOEt solution and washing of the filter cake.
Step-by-Step Protocol (One-Pot Synthesis)
Step 1: Preparation of the Alkylating Intermediate
-
Equip a thoroughly flame-dried, 3-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer, a gas dispersion tube, and an argon inlet.
-
Charge the flask with 1.0 molar equivalent of anhydrous triethyl orthoformate.
-
Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to reach exactly −30 °C.
-
Carefully bubble 1.0 molar equivalent of gaseous BF₃ through the gas dispersion tube into the vigorously stirred triethyl orthoformate.
-
Expertise Checkpoint: The internal temperature must not exceed −20 °C during this addition. The formation of diethoxymethylium tetrafluoroborate is highly exothermic; thermal runaway will degrade the intermediate and drastically reduce the final yield .
-
Step 2: Alkylation of γ-Butyrolactone
-
Once the BF₃ addition is complete, replace the dry ice/acetone bath with an ice/salt bath to adjust the internal temperature to between −5 °C and 0 °C.
-
Add 1.0 molar equivalent of anhydrous γ-butyrolactone dropwise via an addition funnel over a period of 30 minutes.
-
Maintain the reaction mixture at 0 °C for an additional 2 hours under continuous stirring to ensure complete conversion to O-ethyl-γ-butyrolactonium tetrafluoroborate.
Step 3: Nucleophilic Quenching and Orthoester Formation
-
Prepare a stoichiometric excess (1.05 equivalents) of sodium ethoxide in anhydrous ethanol.
-
Add the NaOEt solution dropwise to the reaction mixture, strictly maintaining the internal temperature below 0 °C.
-
Expertise Checkpoint: The addition of the base must be slow and controlled. Rapid addition can cause localized heating, leading to the hydrolysis of the newly formed orthoester back to the lactone or the formation of ring-opened byproducts.
-
-
Upon complete addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour. A dense white precipitate of sodium tetrafluoroborate (NaBF₄) will form.
Downstream Processing & Purification
-
Filtration : Filter the reaction mixture through a medium-porosity fritted glass funnel under an argon blanket to remove the precipitated NaBF₄. Wash the filter cake with a minimal amount of cold, anhydrous ethanol to maximize product recovery.
-
Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure (water bath at 30 °C) to remove excess ethanol and unreacted triethyl orthoformate.
-
Fractional Distillation : Transfer the crude oily residue to a short-path vacuum distillation apparatus.
-
Product Collection : Collect the fraction boiling at 60.0–61.5 °C under a reduced pressure of 10 mmHg. The final product, 2,2-diethoxytetrahydrofuran, will present as a clear, colorless liquid .
Mechanistic workflow for the one-pot synthesis of 2,2-Diethoxytetrahydrofuran.
Quality Control & Data Presentation
To validate the success of the synthesis, the final product must be characterized against standard physicochemical parameters. The following table summarizes the expected quantitative data for pure 2,2-diethoxytetrahydrofuran.
| Parameter | Expected Value | Analytical Method / Notes |
| Overall Yield | ~69% | Based on theoretical conversion of γ-butyrolactone . |
| Boiling Point | 60.0 – 61.5 °C | Measured at 10 mmHg vacuum . |
| Appearance | Clear, colorless liquid | Visual inspection. |
| Molecular Weight | 160.21 g/mol | Mass Spectrometry (e.g., [M+H]⁺ at m/z 161.11). |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.09-1.21 (m, 6H, CH₃), 1.82-1.87 (m, 2H, CH₂), 2.30-2.35 (t, 2H, CH₂), 3.35-3.40 (m, 4H, OCH₂CH₃), 4.02-4.09 (q, 2H, OCH₂) | Confirms the presence of two ethoxy groups and the intact tetrahydrofuran ring . |
Note: The ¹H NMR values are highly diagnostic. The multiplet at δ 1.09-1.21 ppm and the multiplet at δ 3.35-3.40 ppm correspond directly to the ethoxy methyl and methylene protons respectively, confirming successful orthoesterification.
References
-
Title : 2,2-Diethoxytetrahydrofuran Source : Wikipedia, The Free Encyclopedia URL :[Link]
-
Title : Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source : PubMed Central (PMC), National Institutes of Health URL :[Link]
Application Note: 2,2-Diethoxytetrahydrofuran (DETHF) as a Masked Succindialdehyde Surrogate in Heterocyclic Synthesis
Topic: Use of 2,2-Diethoxytetrahydrofuran in the synthesis of complex organic molecules. Content Type: Application Note and Protocol Guide.
Executive Summary
2,2-Diethoxytetrahydrofuran (DETHF) is a versatile C4 building block that serves as a stable, masked equivalent of succindialdehyde (butanedial). While succindialdehyde itself is unstable, prone to polymerization, and difficult to handle, DETHF is a stable liquid that releases the reactive dialdehyde species in situ under mild acidic conditions.
This guide details the utility of DETHF in synthesizing pyrroles (via the Clauson-Kaas reaction), furans , and biodegradable polyorthoesters for drug delivery systems. It is designed for medicinal chemists requiring robust protocols for constructing N-heterocycles and functionalized polymer backbones.
Core Chemistry & Mechanism
The utility of DETHF relies on its nature as a cyclic orthoester.[1] Under neutral conditions, it is stable. Under acidic conditions, it exists in equilibrium with the open-chain acetal-aldehyde and the fully hydrolyzed succindialdehyde.
Reactivity Flowchart
The following diagram illustrates the divergent reactivity of DETHF based on reaction partners and conditions.
Figure 1: Divergent synthetic pathways for 2,2-Diethoxytetrahydrofuran.
Protocol 1: Clauson-Kaas Pyrrole Synthesis
The most prevalent application of DETHF is the synthesis of N-substituted pyrroles. This method avoids the handling of succindialdehyde and typically proceeds with high yields.
Mechanism of Action
The reaction proceeds via acid-catalyzed ring opening, followed by double condensation with the primary amine.
Figure 2: Step-wise mechanism of the Clauson-Kaas pyrrole synthesis.
Experimental Protocol
Target: Synthesis of 1-Phenylpyrrole (Representative Example) Scale: 10 mmol
Materials:
-
2,2-Diethoxytetrahydrofuran (DETHF): 1.60 g (10 mmol)
-
Aniline: 0.93 g (10 mmol)
-
Acetic Acid (Glacial): 5 mL
-
Sodium Acetate (optional buffer): 0.5 g
-
Solvent: 1,4-Dioxane or Toluene (for azeotropic removal of water)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Aniline (1.0 equiv) in 1,4-Dioxane (20 mL).
-
Addition: Add DETHF (1.0 - 1.1 equiv) to the solution.
-
Catalysis: Add Glacial Acetic Acid (5 mL). Note: For acid-sensitive amines, use a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv) and Sodium Acetate to buffer.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours.
-
Monitoring: Monitor consumption of the amine by TLC (Eluent: Hexane/EtOAc 8:2). The pyrrole product will typically have a higher Rf than the starting amine.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL) to remove acetic acid, and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or distillation if the product is volatile.
Optimization Table
| Parameter | Standard Condition | Optimization for Sterically Hindered Amines | Optimization for Acid-Sensitive Substrates |
| Solvent | Acetic Acid / Dioxane | Toluene / Xylene | Ethanol / Water |
| Catalyst | AcOH (Solvent/Cat) | pTSA (cat.) | PPTS (Pyridinium p-toluenesulfonate) |
| Temp | Reflux (100°C) | Reflux with Dean-Stark trap | 60–80°C |
| Time | 1–4 hours | 12–24 hours | 4–8 hours |
Protocol 2: Synthesis of Biodegradable Polyorthoesters
DETHF acts as a bifunctional monomer in the synthesis of polyorthoesters, a class of polymers used in controlled drug delivery due to their pH-sensitive surface erosion properties.
Reaction Principle
DETHF reacts with diols via a transesterification mechanism.[1] Unlike the pyrrole synthesis, this reaction must be kept strictly anhydrous to prevent premature hydrolysis of the orthoester bonds.
Experimental Protocol
Target: Poly(orthoester) via transesterification with 1,6-Hexanediol.
Materials:
-
DETHF: 10 mmol
-
1,6-Hexanediol: 10 mmol
-
Catalyst: p-Toluenesulfonic acid (anhydrous) or Iodine (trace)
-
Solvent: Cyclohexane (for azeotropic distillation)
Procedure:
-
Setup: Use a flame-dried 2-neck flask equipped with a Dean-Stark trap and a nitrogen inlet.
-
Mixing: Combine DETHF (1.0 equiv) and 1,6-Hexanediol (1.0 equiv) in Cyclohexane.
-
Catalysis: Add a catalytic amount of pTSA (0.1 mol%).
-
Polymerization: Heat to reflux. Ethanol is generated as a byproduct. The equilibrium is driven to the right by the azeotropic removal of the ethanol/cyclohexane mixture.
-
Termination: Once the theoretical amount of ethanol is collected (or reaction time exceeds 12h), cool the mixture.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into anhydrous methanol or hexane (depending on polymer solubility). Dry under high vacuum.
Handling, Safety, and Stability
Physical Properties[1][3][4][5]
-
Boiling Point: ~60°C (10 mmHg)
-
Density: 0.96 g/mL
-
Appearance: Colorless to pale yellow liquid.
Stability & Storage
-
Moisture Sensitivity: DETHF is hygroscopic and hydrolyzes slowly in moist air to form succindialdehyde and ethanol.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
-
Peroxides: Like many ethers/tetrahydrofurans, DETHF can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.
Safety Hazards[4]
-
Flammability: Flash point is relatively low (approx 45°C). Keep away from heat and open flames.
-
Toxicity: Irritating to eyes, respiratory system, and skin. Handle in a fume hood.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.
-
Azizi, N., Khajeh-Amiri, A., et al. (2009).[6] Iron(III) Chloride-Catalyzed Paal-Knorr Pyrrole Synthesis in Water.[4][5][6] Synlett, 2009(14), 2245–2248.
-
Heller, J., & Barr, J. (2004). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules, 5(5), 1625–1632.
-
PubChem. (2024). 2,2-Diethoxytetrahydrofuran Compound Summary. National Library of Medicine.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Orthoester reactivity).
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
Step-by-step guide for the preparation of O-ethyl-γ-butyrolactonium tetrafluoroborate.
Introduction & Scope
O-Ethyl-γ-butyrolactonium tetrafluoroborate (also known as 5-ethoxy-3,4-dihydro-2H-furan-1-ium tetrafluoroborate) is a highly reactive cyclic imidate ester salt. It serves as a potent electrophile and alkylating agent in organic synthesis.
Key Applications:
-
Cationic Polymerization Initiator: Used to initiate the ring-opening polymerization of lactones and other heterocycles.
-
Orthoester Synthesis: A critical intermediate in the synthesis of spiro-orthoesters via reaction with alcohols or diols.
-
Heterocyclic Chemistry: Precursor for the synthesis of 2-substituted dihydrofurans and other functionalized cyclic ethers.
This guide provides a rigorous, step-by-step protocol for the synthesis of this compound using Triethyloxonium Tetrafluoroborate (Meerwein's Salt) . The protocol emphasizes anhydrous techniques essential for preventing hydrolysis of the moisture-sensitive oxonium salt.
Safety & Handling (Critical)
Hazard Class: High. Primary Hazards:
-
Triethyloxonium Tetrafluoroborate (
): A powerful ethylating agent. It is corrosive, toxic, and a suspected carcinogen. It reacts violently with water to generate acidic vapors (HBF₄, HF). -
Dichloromethane (DCM): Volatile, toxic, and a possible carcinogen.
-
γ-Butyrolactone (GBL): A controlled substance precursor in some jurisdictions (GHB precursor). Ensure regulatory compliance.
Mandatory PPE:
-
Chemical-resistant gloves (Nitrile or Laminate, double-gloved recommended).
-
Chemical splash goggles and face shield.
-
Lab coat and closed-toe shoes.
-
Engineering Controls: All operations must be performed inside a functioning fume hood or an inert atmosphere glovebox.
Reaction Mechanism
The reaction involves the O-alkylation of the carbonyl oxygen of γ-butyrolactone by the triethyloxonium cation. The carbonyl oxygen is more nucleophilic than the ring oxygen due to resonance stabilization of the resulting cation.
Figure 1: Mechanistic pathway for the O-ethylation of γ-butyrolactone.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | Notes |
| γ-Butyrolactone (GBL) | >99%, Anhydrous | Substrate | Distill over CaH₂ if water content >50 ppm. |
| Triethyloxonium Tetrafluoroborate | 1.0 M in DCM or Solid | Reagent | Highly moisture sensitive. Store at -20°C under Argon. |
| Dichloromethane (DCM) | Anhydrous (<10 ppm H₂O) | Solvent | Dispense from Solvent Purification System (SPS) or distill over CaH₂. |
| Diethyl Ether | Anhydrous | Precipitant | For workup. Keep cold (0°C). |
| Nitrogen or Argon | UHP Grade | Atmosphere | Essential for stability. |
Equipment
-
Schlenk line or Glovebox.
-
Flame-dried 2-neck round bottom flask (100 mL).
-
Magnetic stir bar (PTFE coated, oven-dried).
-
Rubber septa and copper wire (for securing septa).
-
Glass syringes and stainless steel needles (oven-dried).
-
Schlenk filter frit (medium porosity) for filtration under inert gas.
Experimental Protocol
Preparation of the Reaction Setup
-
Drying: Flame-dry a 100 mL 2-neck round bottom flask (RBF) equipped with a magnetic stir bar under vacuum. Allow it to cool under a stream of dry Argon.
-
Inert Atmosphere: Maintain a positive pressure of Argon throughout the procedure.
Reaction Initiation
-
Solvent Charge: Inject 20 mL of anhydrous DCM into the flask via syringe.
-
Reagent Addition:
-
If using solid Meerwein's salt: Weigh 1.90 g (10.0 mmol) of Triethyloxonium Tetrafluoroborate inside a glovebox or use a solids addition funnel under Argon flow. Add to the DCM.
-
If using solution: Add the commercial solution directly via syringe.
-
-
Substrate Addition: Add 0.86 g (10.0 mmol, 0.77 mL) of dry γ-Butyrolactone dropwise to the stirring solution at Room Temperature (25°C).
-
Note: The reaction is generally slightly exothermic; however, cooling is usually not required on this scale. If scaling up (>50 mmol), cool to 0°C during addition.
-
Reaction Monitoring
-
Stirring: Stir the mixture at Room Temperature for 12–16 hours (Overnight).
-
Visual Check: The solution should remain clear or turn slightly yellow. Cloudiness indicates moisture ingress or precipitation of the product (which is desirable in the next step).
Isolation & Purification
-
Precipitation: Cool the reaction flask to 0°C (Ice bath).
-
Anti-solvent Addition: Slowly add 40 mL of cold, anhydrous Diethyl Ether via cannula or syringe with vigorous stirring.
-
Observation: The product should precipitate as a white crystalline solid or a dense oil that solidifies upon scratching/trituration.
-
-
Filtration:
-
Method A (Schlenk Frit): Transfer the slurry via cannula to a Schlenk frit assembly. Filter under positive Argon pressure.[1] Wash the cake 3x with 10 mL cold anhydrous ether.
-
Method B (Supernatant Removal): If a dense solid forms at the bottom, stop stirring, allow to settle, and carefully remove the supernatant via syringe/cannula. Wash by adding fresh ether, stirring, settling, and removing supernatant (3 cycles).
-
-
Drying: Dry the white solid under high vacuum (<0.1 mbar) for 4 hours at Room Temperature to remove traces of ether and DCM.
Yield & Storage
-
Theoretical Yield: ~2.44 g
-
Typical Isolated Yield: 85–95%
-
Storage: Store in a tightly sealed vial inside a glovebox or desiccator at -20°C . The compound is extremely hygroscopic .
Workflow Visualization
Figure 2: Step-by-step experimental workflow.[2]
Characterization
The product is moisture-sensitive; NMR samples must be prepared in anhydrous deuterated solvents (e.g.,
| Technique | Expected Data | Interpretation |
| ¹H NMR (300 MHz, CD₃CN) | Ethyl Group: Distinct quartet/triplet pattern confirms ethylation.Deshielding: The | |
| ¹³C NMR | ~178 ppm ( | The carbonyl carbon shifts significantly upfield compared to the neutral lactone due to loss of double bond character, but remains the most deshielded peak. |
| Physical State | White crystalline solid | If liquid/oil, triturate with more ether or check for moisture contamination. |
Troubleshooting
| Issue | Possible Cause | Corrective Action |
| No Precipitation | Solution too dilute or product is soluble. | Concentrate the DCM solution by 50% under vacuum before adding Ether. Cool to -78°C. |
| Oily Product | Impurities or residual solvent.[3] | Decant supernatant, add fresh cold ether, and scratch the glass vigorously to induce crystallization. |
| Low Yield | Hydrolysis of Meerwein's salt. | Ensure reagents are fresh.[4] Verify inert atmosphere. Re-distill GBL. |
References
-
Meerwein, H. (1966). Triethyloxonium Fluoborate.[5][6][7][8] Organic Syntheses, 46, 113. Link
-
Deslongchamps, P., et al. (1975). The hydrolysis of cyclic orthoesters. Stereoelectronic control in the cleavage of hemi-orthoester tetrahedral intermediates. Canadian Journal of Chemistry, 53(11), 1601-1615. Link (Describes usage of lactonium salts).
-
Curphey, T. J. (1971). Preparation of Meerwein Reagents. Organic Syntheses, 51, 142. Link
- Kabuss, H. P. (1963). Über die Bildung von Lactoniumsalzen. Angewandte Chemie, 75(20), 983.
Sources
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. iwatemed.repo.nii.ac.jp [iwatemed.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
How to improve the yield of 2,2-Diethoxytetrahydrofuran synthesis.
This technical guide is structured as a Tier-3 Support Document for researchers encountering low yields in the synthesis of 2,2-Diethoxytetrahydrofuran (2,2-DETHF) . It moves beyond basic textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this reaction.
Ticket ID: DETHF-OPT-2025 Subject: Yield Improvement & Protocol Optimization Classification: Orthoester Synthesis / Air-Sensitive Chemistry
Executive Summary: Why Your Yield is Low
The synthesis of 2,2-DETHF from
-
Thermodynamic Equilibrium: The direct reaction of GBL with ethanol/orthoformate is unfavorable; the equilibrium heavily favors the stable lactone ring.
-
Product Instability: The target molecule is a cyclic orthoester . It is chemically stable in basic conditions but extremely labile in the presence of trace acid and moisture.
Most Common Failure Mode: Users successfully form the product in situ but destroy it during the acidic workup or purification phases, reverting it back to GBL and ethanol.
Diagnostic Guide: Troubleshooting Your Process
Use this logic tree to identify where you are losing material.
Figure 1: Diagnostic logic tree for isolating yield loss factors.
Protocol 1: The "Direct" Method (Optimization)
Best for: Large scale, lower cost, moderate yield expectations (40–50%).
This method relies on Triethyl Orthoformate (TEOF) acting as both a reactant and a dehydrating agent to drive the equilibrium.
Key Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Stoichiometry | 1:1 GBL:TEOF | 1:1.5 GBL:TEOF | Excess TEOF consumes water produced, driving the equilibrium to the right. |
| Catalyst | p-TSA (Hydrate) | H2SO4 (Conc.) or BF3·OEt2 | p-TSA hydrate introduces water. Use strictly anhydrous acids. |
| Temperature | Reflux | 20–40°C | High heat promotes polymerization of the cyclic orthoester. |
| Quenching | Water/Bicarb | NaOEt / Et3N | CRITICAL: Any contact with aqueous acid destroys the product immediately. |
Optimized Workflow
-
Mix: Combine GBL (1.0 eq) and TEOF (1.5 eq) under Argon.
-
Catalyze: Add H2SO4 (catalytic, 0.5 mol%) dropwise at 0°C.
-
React: Stir at Room Temperature (RT) for 24 hours.
-
Quench (The Yield Saver): Add Triethylamine (2.0 eq relative to acid) or solid Sodium Ethoxide . The mixture must be basic (pH > 8 on wet paper test).
-
Distill: Direct vacuum distillation from the basic residue. Do not wash with water.
Protocol 2: The "High-Yield" Meerwein Salt Method
Best for: High value applications, requiring >80% yield.
If the direct method fails, you must switch to the O-alkylation strategy using Triethyloxonium Tetrafluoroborate (Meerwein's Salt) . This bypasses the thermodynamic equilibrium of the neutral lactone.
Mechanism of Action
The Meerwein salt alkylates the carbonyl oxygen of the GBL, forming a highly reactive cyclic dialkoxycarbenium ion. Subsequent treatment with ethoxide yields the orthoester irreversibly.
Figure 2: The kinetic pathway of the Meerwein synthesis, bypassing the lactone equilibrium.
Step-by-Step Protocol
-
Preparation of Salt: In a dry Schlenk flask, dissolve Triethyloxonium Tetrafluoroborate (1.1 eq) in anhydrous DCM.
-
Alkylation: Add
-Butyrolactone (1.0 eq) dropwise at RT. Stir for 4–6 hours.-
Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone).
-
Alkoxylation: Slowly add a solution of Sodium Ethoxide (1.2 eq) in absolute ethanol.
-
Note: The low temperature prevents ring opening of the intermediate by ethanol.
-
-
Warm Up: Allow to warm to RT overnight. Salts (NaBF4) will precipitate.
-
Workup:
-
Filter off the salts under inert atmosphere (Schlenk frit).
-
Concentrate the filtrate in vacuo.
-
Distill the residue from solid K2CO3.
-
FAQ: Expert Troubleshooting
Q: My product vanishes on the silica column. What happened? A: Silica gel is slightly acidic. This is sufficient to hydrolyze 2,2-DETHF back to GBL within minutes. Never use standard silica chromatography. If purification is needed beyond distillation, use Basic Alumina (Grade III or IV) treated with 2% triethylamine.
Q: The NMR shows the product, but distillation yields GBL. A: Thermal reversion occurred.
-
Ensure your distillation pot contains solid K2CO3 or a pellet of KOH to neutralize any trace acid formed thermally.
-
Lower the boiling point by improving your vacuum (<5 Torr is ideal).
Q: Can I store the product? A: Yes, but only over a stabilizer. Store the purified oil over a few pellets of KOH or activated molecular sieves (3Å) in the freezer. Moisture in the air will slowly hydrolyze it.
Q: Why use the Meerwein method if it's more expensive? A: The direct method is equilibrium-limited (often capped at ~50% conversion without complex water removal). The Meerwein method is kinetically driven and typically yields 65–85% isolated product with higher purity [1].
References
-
Meerwein Salt Synthesis
-
General Orthoester Synthesis (Pinner Synthesis Variation)
-
Cyclic Orthoester Properties
- Source: Deslongchamps, P. et al. "The hydrolysis of cyclic orthoesters." Can. J. Chem.1972, 50, 233.
- Relevance: Mechanistic insight into the hydrolysis pathways th
Sources
Common side reactions and byproducts in 2,2-Diethoxytetrahydrofuran synthesis.
Welcome to the Technical Support Center for Orthoester Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic pitfalls inherent in the synthesis of 2,2-Diethoxytetrahydrofuran (DETHF).
DETHF is a highly reactive, bifunctional cyclic orthoester primarily utilized as a monomer for biodegradable polyorthoesters (POE I) in drug delivery systems[1][2]. Due to its extreme sensitivity to moisture and acidic environments, researchers frequently encounter yield-destroying side reactions. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure synthetic integrity.
Visual Workflow: Synthesis & Side Reaction Pathways
Reaction pathways and common side reactions in 2,2-Diethoxytetrahydrofuran synthesis.
Troubleshooting Q&A and FAQs
Q1: Why am I recovering primarily γ-butyrolactone instead of 2,2-diethoxytetrahydrofuran after my final vacuum distillation? Causality: You are experiencing catastrophic hydrolysis. DETHF is a cyclic orthoester, making it exquisitely sensitive to Brønsted acids and moisture. Even atmospheric humidity during the workup, or trace acidic residues in your distillation apparatus, will kinetically drive the autocatalytic hydrolysis of DETHF back into γ-butyrolactone and ethanol[1][2]. Solution: You must strictly control the pH of the organic phase. Always quench the reaction in a saturated aqueous Na₂CO₃ solution to neutralize any residual tetrafluoroboric acid[3]. Furthermore, before applying heat during vacuum distillation, add a small pellet of NaOH or a drop of triethylamine to the distillation pot. This guarantees a basic environment, suppressing acid-catalyzed cleavage.
Q2: During the addition of sodium ethoxide to the Meerwein salt intermediate, I observe the formation of acyclic ester byproducts. What is the mechanism, and how do I stop it? Causality: The intermediate, O-ethyl-γ-butyrolactonium tetrafluoroborate, is a highly reactive electrophile[1]. The intended pathway is the nucleophilic attack of the ethoxide anion on the carbonyl carbon. However, if the reaction temperature rises above 0°C, the thermodynamic energy is sufficient for the ethoxide to act as a nucleophile in an S_N2 attack on the ring carbon instead. This irreversibly opens the tetrahydrofuran ring, yielding acyclic byproducts like ethyl 4-ethoxybutanoate. Solution: Kinetic control is mandatory. Maintain the reaction vessel strictly between -10°C and 0°C during the dropwise addition of NaOEt. Ensure vigorous mechanical stirring to prevent localized high concentrations of ethoxide, which can cause exothermic micro-environments[3].
Q3: My purified DETHF monomer turns viscous and cloudy over time in storage. What is happening? Causality: Your monomer is undergoing premature polycondensation. DETHF is designed to react with diols to form polyorthoesters (POE I)[2]. If your stored product contains trace moisture, it will hydrolyze slightly to form γ-butyrolactone and ethanol. The resulting trace acid from degradation acts as a catalyst, triggering spontaneous ring-opening polyaddition or oligomerization of the remaining DETHF[3]. Solution: DETHF must be stored over activated 3Å molecular sieves under a strict argon atmosphere at -20°C.
Quantitative Data: Byproduct Identification & Mitigation
To maintain experimental integrity, cross-reference your crude NMR data with this diagnostic table to identify which side reaction has compromised your synthesis.
| Side Reaction / Byproduct | Mechanistic Trigger | Analytical Indicator (¹H NMR in CDCl₃) | Prevention / Mitigation Strategy |
| Hydrolysis (γ-Butyrolactone) | Moisture exposure or trace acid during aqueous workup. | Loss of the DETHF ethoxy CH₃ multiplet at δ 1.09–1.21 ppm; appearance of distinct lactone ring protons. | Quench with sat. Na₂CO₃; dry organics over anhydrous MgSO₄ immediately[3]. |
| Ring-Opening (Acyclic Esters) | Elevated temperatures during NaOEt addition causing S_N2 attack on the ring. | Appearance of new triplet signals at ~δ 4.1 ppm corresponding to an acyclic ethyl ester CH₂ group. | Maintain reaction temperature ≤ 0°C; control NaOEt addition rate strictly. |
| Oligomerization (Polyorthoesters) | Thermal stress combined with Lewis/Brønsted acids during distillation. | Broad, poorly resolved multiplet peaks emerging at δ 3.4–3.8 ppm (polymeric ether linkages). | Add a non-volatile base (e.g., Na₂CO₃ or NaOH) directly to the distillation pot. |
Self-Validating Experimental Protocol
This methodology transforms a standard synthesis into a self-validating system. Do not proceed to the next phase unless the validation checkpoint is successfully met.
Phase 1: Electrophilic Lactone Activation
-
Flame-dry a 500 mL 3-neck round-bottom flask and purge with argon.
-
Dissolve 0.13 mol of triethyloxonium tetrafluoroborate (Meerwein's reagent)[4] in 20 mL of anhydrous dichloromethane.
-
Add 0.13 mol of γ-butyrolactone dropwise at room temperature. Stir for 72 hours under argon[3].
-
Causality: The electrophilic ethyl cation attacks the carbonyl oxygen, forming the highly stable but hygroscopic O-ethyl-γ-butyrolactonium tetrafluoroborate[1].
-
Validation Checkpoint: Extract a 0.5 mL aliquot and drop it into 5 mL of anhydrous diethyl ether. The intermediate is insoluble in ether[1]. If a heavy, phase-separated oil or white precipitate forms, the alkylation is successful. If it remains a clear homogeneous solution, the Meerwein salt has degraded.
-
Phase 2: Nucleophilic Orthoesterification (Kinetic Control) 4. Cool the reaction mixture strictly to 0°C using an ice-brine bath. 5. Begin vigorous mechanical stirring. Add 0.13 mol of sodium ethoxide (21 wt% solution in ethanol) dropwise over 1 hour[3].
-
Causality: Low temperatures suppress the activation energy required for S_N2 ring-opening, forcing the ethoxide to exclusively attack the carbonyl carbon.
-
Validation Checkpoint: As the addition proceeds, a fine white precipitate of sodium tetrafluoroborate (NaBF₄) will form. The presence of this salt confirms the displacement of the counterion and successful adduct formation.
Phase 3: Basic Workup and Distillation 6. Warm the mixture to room temperature and immediately pour it into 200 mL of saturated aqueous Na₂CO₃ solution[3].
-
Causality: This basic quench is the most critical step to prevent catastrophic hydrolysis of the newly formed orthoester.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure.
-
Transfer the crude oil to a vacuum distillation apparatus. Crucial: Add 50 mg of anhydrous Na₂CO₃ to the distillation pot.
-
Distill under vacuum. Collect the fraction boiling at 60–61.5 °C at 10 mmHg[1].
-
Validation Checkpoint: Run a ¹H NMR (300MHz, CDCl₃) on the distillate. You must observe: δ 1.09-1.21 (m, 6H, CH₃), 1.82-1.87 (m, 2H, CH₂), 2.30-2.35 (t, 2H, CH₂), 3.35-3.40 (m, 4H, OCH₂CH₃), and 4.02-4.09 (q, 2H, OCH₂)[3]. Any deviation indicates byproduct contamination.
References
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Polyorthoester - Wikipedia [en.wikipedia.org]
- 3. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Purification of 2,2-Diethoxytetrahydrofuran by vacuum distillation.
This technical guide details the purification of 2,2-Diethoxytetrahydrofuran (DETHF) via vacuum distillation. It is designed for researchers requiring high-purity material for use as a masked lactone equivalent or in nucleophilic substitution reactions.
Technical Abstract & Core Chemistry
2,2-Diethoxytetrahydrofuran (CAS: 52263-97-5) is a cyclic orthoester. Unlike standard ethers, it is extremely sensitive to acid-catalyzed hydrolysis . The primary impurity in crude mixtures is often the starting material,
-
Molecular Weight: 160.21 g/mol [1]
-
Boiling Point (Atmospheric): ~180–185°C (Predicted/Unstable)
-
Boiling Point (Vacuum): ~60–65°C at 10 mmHg (Estimated)
-
Key Hazard: Peroxide former (THF derivative); Flammable.[2]
Module 1: Pre-Distillation Critical Check (The "Kill Step")
WARNING: The most common failure mode in DETHF purification is acidic reversion . If your crude reaction mixture (typically from GBL + Triethyl Orthoformate + Acid Catalyst) is even slightly acidic, heating it will catalyze the retro-reaction, converting your product back into GBL and ethanol.
Protocol:
-
pH Test: Take a 0.5 mL aliquot of crude oil, shake with 1 mL neutral water, and check pH. It must be pH 7.5–9.0.
-
Neutralization: If pH < 7, wash the organic phase with cold 5% NaHCO₃ or stir with solid K₂CO₃.
-
Stabilization: Add 0.5% w/w Triethylamine (Et₃N) to the distillation pot. This acts as a "base buffer" to scavenge any trace acid generated thermally.
Module 2: Experimental Setup & Process
Apparatus Configuration
-
Flask: Round-bottom with magnetic stir bar (do not use boiling chips; they can introduce acidity or nucleation sites for decomposition).
-
Column: Short-path Vigreux column (10–15 cm). High-efficiency packed columns cause excessive pressure drop and thermal residence time.
-
Condenser: Water-cooled (5–10°C).
-
Vacuum: Rotary vane pump or high-quality diaphragm pump capable of <10 mmHg.
Step-by-Step Distillation Protocol
| Step | Action | Target Parameter | Technical Rationale |
| 1 | Degassing | Ambient Temp, <50 mmHg | Removes residual ethanol and dissolved gases. Prevents "bumping" later. |
| 2 | Ramp Up | Bath: 40°C → 80°C | Slowly increase bath temp. Watch for "Forerun" (excess triethyl orthoformate). |
| 3 | Forerun Collection | Vapor: 20–45°C @ 10 mmHg | Collects volatiles (Ethanol, TEOF). Discard. |
| 4 | Product Fraction | Vapor: 60–70°C @ 10 mmHg | Main Fraction. Collect when temp stabilizes. |
| 5 | Stop Point | Vapor drops / Pot darkens | Do not distill to dryness. Residue is likely oligomers/GBL. |
Module 3: Troubleshooting & FAQs
Q1: The distillate is cloudy or separating into two layers.
-
Diagnosis: Hydrolysis has occurred.[3][4] The "water" layer is actually ethanol/water, and the organic layer is GBL.
-
Root Cause: Moisture ingress or acidic pot residue.
-
Fix: Redistill the organic layer over solid Calcium Hydride (CaH₂) or after drying with MgSO₄ + 1% Triethylamine.
Q2: My boiling point is climbing continuously; I never see a plateau.
-
Diagnosis: Active decomposition. You are cracking the orthoester as you distill it.
-
Root Cause: The pot is acidic.
-
Fix: Stop immediately. Cool down. Add solid Potassium Carbonate (K₂CO₃) to the pot, stir for 30 mins, filter, and restart.
Q3: The product turns yellow after 24 hours of storage.
-
Diagnosis: Oxidation or acid contamination.
-
Fix: Store under Argon/Nitrogen atmosphere. Add a pellet of KOH or a few drops of Triethylamine to the storage vial for long-term stability.
Module 4: Process Visualization
The following diagram illustrates the critical decision pathways for purifying DETHF, emphasizing the acid-check loop.
Caption: Workflow for DETHF purification highlighting the critical pH control loop to prevent acid-catalyzed reversion.
References
-
American Elements. (n.d.). 2,2-Diethoxytetrahydrofuran Properties. Retrieved March 5, 2026, from [Link]
-
EPA CompTox Chemicals Dashboard. (2025). 2,2-Diethoxytetrahydrofuran Details. Retrieved March 5, 2026, from [Link]
-
Organic Syntheses. (1973). Triethyloxonium Fluoborate (Meerwein Salt Synthesis). Coll. Vol. 5, p. 1080. (Reference for orthoester/salt sensitivity). Retrieved March 5, 2026, from [Link]
Sources
Troubleshooting low conversion in polyorthoester polymerization.
Welcome to the technical support center for polyorthoester (POE) synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, particularly concerning low reaction conversion.
Troubleshooting Guide
This section addresses the most critical and frequently encountered problems during POE polymerization. We will explore the root causes of these issues and provide systematic solutions.
Q1: Why is my polyorthoester (POE) conversion consistently low or the reaction failing to initiate?
This is the most common issue faced by researchers working with POEs. The root cause almost invariably lies in the stringent reaction requirements, as POE synthesis is highly sensitive to impurities and environmental conditions. Low conversion is typically a symptom of one or more of the following factors.
Causality Analysis:
-
Moisture Contamination: The orthoester linkage is, by design, hydrolytically labile, particularly under acidic conditions. This sensitivity is exploited for the polymer's subsequent biodegradation but is a significant liability during synthesis.[1][2][3][4] Trace amounts of water in monomers, solvent, or the reaction atmosphere can prematurely hydrolyze the orthoester monomer or the propagating polymer chain, leading to termination. It is critical that moisture is rigorously excluded for a successful polymerization.[1][4]
-
Monomer & Reagent Purity: The success of the polymerization is highly dependent on the purity of the starting materials.
-
Diols/Triols: Must be anhydrous. Residual water or acidic impurities can inhibit the reaction.
-
Diketene Acetals / Orthoester Monomers: These are the core building blocks and are highly reactive. They must be purified, typically by distillation, to remove any hydrolyzed byproducts or inhibitors from their synthesis.[5] The use of air- and moisture-stable vinyl acetal precursors has been explored as a more reproducible alternative to traditional, unstable intermediates.
-
-
Inadequate Inert Atmosphere: Exposure to air introduces both moisture and oxygen. While moisture is the primary concern for chain termination, an inert atmosphere (e.g., argon or dry nitrogen) is essential to prevent side reactions and maintain anhydrous conditions throughout the process.[3] For storage, POEs should be kept in sealed glass bottles under an argon atmosphere to maintain molecular weight over time.[1][3]
-
Catalyst/Initiator Issues:
-
Catalyst Choice: The polymerization of POEs often requires an acidic catalyst, such as p-toluenesulfonic acid (p-TSA), for reactions involving diketene acetals and diols.[6] However, some POE syntheses are difficult to control and scale up.[1][4]
-
Catalyst Concentration: The amount of catalyst is critical. Too little may result in an impractically slow reaction, while too much can lead to side reactions or uncontrolled degradation of the forming polymer.
-
Catalyst Activity: Catalysts must be stored under anhydrous conditions to maintain their activity.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing low conversion issues.
Figure 1: A step-by-step workflow for troubleshooting low conversion in polyorthoester polymerization.
Q2: My final polymer has a very low molecular weight (Mn) and/or a high polydispersity index (PDI). What is the cause?
Low molecular weight and high PDI are directly related to the same issues that cause low conversion: premature chain termination and uncontrolled side reactions.
Causality Analysis:
-
Chain Termination: Any impurity that can react with the propagating cationic chain end will terminate polymerization, leading to shorter chains. Water is the most common terminating agent. The hydrolysis of the orthoester linkage is the fundamental mechanism of termination.
-
Chain Transfer: Impurities can also act as chain transfer agents, terminating one growing chain while initiating a new one. This process increases the number of polymer chains, thereby reducing the average molecular weight and often broadening the PDI.
-
Stoichiometric Imbalance: In polycondensation or polyaddition reactions, a precise 1:1 molar ratio of the reacting monomers (e.g., diol to diketene acetal) is crucial for achieving high molecular weight.[7] Any deviation from this ratio will result in one type of monomer being exhausted, leaving chain ends of the other type unable to react further, thus limiting the polymer chain length.
-
Side Reactions: Uncontrolled side reactions, often catalyzed by excessive acid or high temperatures, can lead to a broader distribution of polymer sizes.[8] Recent developments in cationic ring-opening polymerization (CROP) have shown that challenges like monomer activation by the catalyst can lead to a loss of molecular weight control.[8]
Mechanism of Moisture-Induced Chain Termination
The diagram below illustrates how a water molecule can terminate a growing polymer chain during an acid-catalyzed polymerization of a diketene acetal and a diol.
Figure 2: Competing pathways of desired chain propagation versus undesired moisture-induced chain termination.
Frequently Asked Questions (FAQs)
Q3: What are the primary methods for synthesizing POEs, and how do their conditions differ?
There are four main families or "generations" of POEs, each with distinct synthetic routes. The choice of method influences the polymer's properties and the stringency of the required conditions.[1]
-
POE I: Synthesized via transesterification of a diol with a diethoxytetrahydrofuran. This polycondensation reaction requires the removal of ethanol to drive the reaction toward high molecular weight polymer formation.[6]
-
POE II: Formed by the polyaddition of a diketene acetal with a diol, often using an acid catalyst like p-TSA.[6] This reaction can proceed rapidly at room temperature.[6]
-
POE III: Prepared by the transesterification of a triol (like 1,2,6-hexanetriol) with an orthoester (like triethylorthoacetate).[6] These polymers are often semi-solid at room temperature.[1][6]
-
POE IV: A more advanced system involving the reaction of a diketene acetal with two different diols, one of which contains a short, acid-labile segment (e.g., from glycolide or lactide). This "latent acid" segment allows for controlled hydrolysis and erosion without external acidic excipients.[1][6]
The following table summarizes typical conditions.
| POE Generation | Synthetic Method | Key Reactants | Typical Catalyst | Key Conditions |
| POE I | Transesterification | Diol + Diethoxytetrahydrofuran | None (driven by byproduct removal) | Elevated temperature, vacuum to remove ethanol[6] |
| POE II | Polyaddition | Diol + Diketene Acetal | Acid catalyst (e.g., p-TSA) | Room temperature, anhydrous solvent (e.g., THF)[6] |
| POE III | Transesterification | Triol + Orthoester | Self-condensation after initial reaction | Elevated temperature to drive reaction[3] |
| POE IV | Polyaddition | Diols (one with latent acid) + Diketene Acetal | Acid catalyst (often) | Mild conditions, highly reproducible synthesis[1][4] |
Q4: How can I effectively purify and handle my monomers and reagents?
Proper purification and handling are non-negotiable for successful POE synthesis.
-
Liquids (Diols, Orthoesters): Purify by fractional distillation under reduced pressure. Always distill from an appropriate drying agent (e.g., CaH₂ for diols).
-
Solids (Diols, Catalysts): Purify by recrystallization from a suitable anhydrous solvent. Dry thoroughly under high vacuum at a temperature below the compound's melting point.[1]
-
Solvents (e.g., THF, Dichloromethane): Must be rigorously dried. Use a solvent purification system (e.g., passing through columns of activated alumina) or distill from a potent drying agent (e.g., sodium/benzophenone for THF).
-
Storage: Store all purified reagents in sealed containers (e.g., Schlenk flasks or amber bottles with septa) under an inert atmosphere (argon is preferred) and away from light.[3]
Q5: What are the best analytical techniques to monitor reaction conversion and characterize the final polymer?
A combination of techniques is necessary for a complete picture of your polymerization.
-
Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for monitoring conversion. You can track the disappearance of characteristic monomer peaks (e.g., vinyl protons on a diketene acetal) and the appearance of new peaks corresponding to the polymer backbone. It is also used to confirm the final polymer structure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful polymerization will show a shift to higher molecular weight compared to the starting monomers and should ideally have a narrow PDI.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to verify the disappearance of certain functional groups (e.g., hydroxyl groups from the diol) and the formation of the characteristic C-O bonds of the orthoester linkage in the polymer backbone.[3]
Protocols
Protocol 1: General Procedure for High-Conversion POE Synthesis (Type II/IV)
This protocol outlines the critical steps for the acid-catalyzed polyaddition of a diol to a diketene acetal, emphasizing the measures required to ensure high conversion and molecular weight.
1. Glassware Preparation:
- Disassemble all glassware (reaction flask, condenser, addition funnel, etc.).
- Clean and rinse thoroughly with deionized water, then acetone.
- Dry in an oven at >120 °C for at least 12 hours.
- Assemble the glassware hot under a stream of dry argon or nitrogen and allow it to cool under a positive pressure of inert gas.
2. Reagent Preparation:
- Purify the diol(s) and diketene acetal monomer immediately before use by vacuum distillation or recrystallization.
- Use freshly dried, anhydrous solvent (e.g., THF).
- Prepare a stock solution of the acid catalyst (e.g., p-TSA) in the anhydrous solvent.
3. Polymerization Reaction:
- Using a gas-tight syringe or cannula, charge the reaction flask with the diol(s) and anhydrous solvent under a positive pressure of inert gas.
- Begin vigorous stirring.
- Add the diketene acetal monomer via syringe. Ensure the molar ratio of diol to diketene acetal is precisely 1:1.
- Add the required amount of catalyst solution via syringe to initiate the polymerization. The reaction is often exothermic.
- Allow the reaction to stir at room temperature. Monitor progress by taking aliquots for ¹H NMR analysis at regular intervals.
4. Work-up and Purification:
- Once the desired conversion is reached, quench the reaction by adding a small amount of a non-nucleophilic base (e.g., triethylamine or proton sponge) to neutralize the acid catalyst.
- Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).[2]
- Collect the polymer by filtration.
- Repeat the dissolution-precipitation step 2-3 times to remove unreacted monomers, oligomers, and catalyst residues.[3]
- Dry the final polymer under high vacuum at a moderate temperature (e.g., 40 °C) to constant weight.[1][3]
General Synthesis Workflow
Figure 3: A standardized workflow for carrying out polyorthoester synthesis with a focus on achieving high conversion.
References
- Heller, J., & Gurny, R. (2001). Poly(Ortho Esters)
- Heller, J., et al. (2011). Poly(orthoester) polymers, and methods of making and using same.
-
Haider, T., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. Macromolecules, 52(6), 2411-2420. [Link]
- Haider, T., et al. (2019). Long-Chain Polyorthoesters as Degradable Polyethylene Mimics. PMC.
-
Schneiderman, D.K., et al. (2025). Chemically Circular Poly(orthoester) Elastomers via Immortal Cationic Ring-Opening Polymerization. ChemRxiv. [Link]
-
Herwig, G., et al. Strong Polyorthoester Networks via Thiol-ene Crosslinking for Cytocompatible Surface-Eroding Materials. UPCommons. [Link]
-
Zignani, M., et al. (1998). Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. Journal of Controlled Release, 55(2-3), 261-272. [Link]
-
Wikipedia. Polyorthoester. [Link]
-
Heller, J. (2004). Poly(ortho esters): From Concept to Reality. Biomacromolecules, 5(5), 1626-1632. [Link]
-
ResearchGate. (n.d.). Poly(ortho esters): Synthesis, characterization, properties and uses. Request PDF. [Link]
-
ResearchGate. (n.d.). Effect of polymer compositions on the fabrication of Poly(ortho-ester) microspheres for controlled release of protein. Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Poly(Ortho Esters): Recent Developments for Biomedical Applications. [Link]
-
Liu, J., et al. (2012). Synthesis and characterization of new poly(ortho ester amidine) copolymers for nonviral gene delivery. International Journal of Pharmaceutics, 427(1), 114-123. [Link]
-
Ilg, N. S., et al. (2016). Unlocking the Potential of Poly(Ortho Ester)s: A General Catalytic Approach to the Synthesis of Surface-Erodible Materials. Angewandte Chemie International Edition, 55(4), 1532-1536. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. Long-Chain Polyorthoesters as Degradable Polyethylene Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyorthoester - Wikipedia [en.wikipedia.org]
- 7. US7875697B2 - Poly(orthoester) polymers, and methods of making and using same - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
How to prevent premature hydrolysis of 2,2-Diethoxytetrahydrofuran.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges of handling 2,2-Diethoxytetrahydrofuran (2,2-DET) .
2,2-DET is a critical cyclic orthoester monomer utilized in the step-growth polymerization of bioerodible polyorthoesters (POEs) for controlled drug delivery systems[1]. Because POEs are designed to degrade via the hydrolysis of their labile dioxycarbon linkages in the body, the starting monomer itself is inherently and aggressively susceptible to premature hydrolysis during storage and handling[2]. If 2,2-DET hydrolyzes prior to polymerization, the stoichiometric balance required for high-molecular-weight polymer synthesis is destroyed.
Below is an in-depth guide to the causality of this degradation, troubleshooting FAQs, and self-validating protocols to ensure absolute monomer integrity.
Part 1: Mechanistic Insight – The Causality of Degradation
To prevent degradation, we must first understand the mechanism. Orthoesters are completely stable in basic environments but are extraordinarily reactive toward acid hydrolysis[2]. Even trace amounts of acid—such as carbonic acid formed by ambient CO₂ dissolving in atmospheric moisture—are sufficient to trigger a rapid, autocatalytic breakdown.
The hydrolysis of 2,2-DET yields γ-butyrolactone (GBL) and ethanol . Because the reaction releases a proton (H⁺) in its final step, the process is autocatalytic; once it begins, the rate of degradation accelerates exponentially.
Acid-catalyzed hydrolysis of 2,2-Diethoxytetrahydrofuran demonstrating the autocatalytic pathway.
Part 2: Troubleshooting & FAQs
Q1: My 2,2-DET batch degraded into a liquid with a distinct fruity/alcoholic odor within weeks of opening. What happened? A: Your monomer was exposed to atmospheric moisture. The "fruity/alcoholic" odor is the signature of ethanol and γ-butyrolactone (GBL) formation. When the septum was pierced or the bottle opened, ambient humidity entered. The water absorbed CO₂ from the air, creating weak carbonic acid, which initiated the autocatalytic hydrolysis cascade.
Q2: I tried to purify my crude 2,2-DET via silica gel chromatography, but I recovered zero monomer. Why? A: Standard silica gel is inherently acidic (pH ~4.5 - 5.5). Passing an orthoester through untreated silica will quantitatively hydrolyze it on the column[3]. To resolve this, you must neutralize the stationary phase. Pre-treat the silica by slurrying and flushing it with hexanes containing 1-2% v/v Triethylamine (TEA) prior to loading your sample.
Q3: How do I safely distill 2,2-DET without thermally accelerating its hydrolysis? A: Elevated temperatures increase the kinetics of hydrolysis exponentially. You must perform a vacuum distillation (to lower the boiling point) and add a basic stabilizer directly into the still pot. Adding a small amount of anhydrous Potassium Carbonate (K₂CO₃) or a few drops of TEA to the crude mixture before heating ensures the system remains strictly basic throughout the distillation process.
Part 3: Quantitative Data on Storage Stability
The following table summarizes the causal relationship between storage conditions and monomer viability. A self-validating storage system must address both moisture (via physical desiccants) and trace acids (via chemical bases).
| Storage Condition | Stabilizer Added | Atmosphere | Temperature | Expected 6-Month Purity | Mechanism of Failure / Success |
| Ambient Benchtop | None | Air | 25°C | < 10% | Rapid autocatalytic hydrolysis via ambient H₂O/CO₂. |
| Desiccator | None | Air | 25°C | ~ 40% | Desiccant slows H₂O ingress, but trace ambient acids still initiate breakdown. |
| Mol Sieves (4Å) | None | Argon | 2-8°C | ~ 85% | Cold, dry, inert conditions prevent most hydrolysis, but lacks protection against localized acid spikes. |
| Mol Sieves (4Å) | 0.1% v/v TEA | Argon | 2-8°C | > 98% | Optimal: Sieves remove H₂O; TEA neutralizes trace acids; Argon/Cold halts kinetics. |
Part 4: Experimental Protocols for Monomer Stabilization
To guarantee the integrity of 2,2-DET for highly sensitive downstream polymerizations, implement the following self-validating workflow. This protocol ensures that any moisture introduced during handling is immediately sequestered, and any trace acid is instantly neutralized.
Protocol: Preparation of Anhydrous, Base-Stabilized Storage Vials
Materials Required:
-
Freshly distilled 2,2-Diethoxytetrahydrofuran
-
4Å Molecular Sieves (Beads)
-
Anhydrous Triethylamine (TEA)
-
Schlenk line or Argon manifold
-
Oven-dried amber glass vials with PTFE-lined silicone septa
Step-by-Step Methodology:
-
Sieve Activation: Place 4Å molecular sieves in a vacuum oven or use a heating mantle under high vacuum. Heat to 300°C for a minimum of 4 hours to drive off all interstitial water. Allow them to cool to room temperature strictly under an Argon atmosphere.
-
Vial Preparation: Flush the oven-dried amber vials with Argon for 3 minutes. Quickly transfer a layer of activated molecular sieves (approx. 10% of the vial's volume) into each vial.
-
Chemical Stabilization: Using a gas-tight syringe, transfer the freshly distilled 2,2-DET into the vial. Immediately add 0.1% v/v anhydrous Triethylamine (TEA) (e.g., 10 µL TEA per 10 mL of monomer). Swirl gently.
-
Expert Insight: TEA acts as a sacrificial base. It is volatile enough to remain in the headspace, protecting the liquid surface from any acidic gases that might permeate the septum over time.
-
-
Sealing and Storage: Purge the headspace of the vial with Argon for 30 seconds. Seal tightly with a PTFE-lined cap, wrap the seal in Parafilm, and store in a dedicated chemical refrigerator at 2-8°C.
Step-by-step workflow for the purification and long-term base-stabilized storage of 2,2-DET.
References
- Methods for enhancing stability of polyorthoesters and their formulations Source: US Patent Application US20160144039A1 URL
- Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates)
Sources
Technical Support Center: Optimizing Catalyst & Promoter Loading for 2,2-Diethoxytetrahydrofuran Synthesis
Welcome to the Technical Support Center for orthoester synthesis. 2,2-Diethoxytetrahydrofuran (DETHF) is a highly reactive, bifunctional cyclic orthoester used extensively as a monomer in the synthesis of biodegradable polyorthoesters (POE-I) for controlled drug delivery systems[1].
Synthesizing DETHF requires precise control over electrophilic activation. This guide addresses the most common challenges encountered by researchers during the solvent-free one-pot synthesis and the traditional Meerwein salt method, focusing heavily on the causality of catalyst/promoter loading and providing self-validating protocols to ensure scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does the "catalyst" loading for DETHF synthesis deviate from traditional catalytic amounts (e.g., <5 mol%)?
A: In the synthesis of DETHF from
Q2: Can I substitute gaseous
Q3: What is the optimal temperature profile during the Lewis acid addition?
A: The addition of
Section 2: Troubleshooting Guide
Issue 1: Incomplete Conversion of
-
Symptom: NMR analysis of the crude mixture shows a high ratio of unreacted GBL.
-
Causality: The Lewis acid was either under-loaded or deactivated.
is extraordinarily hygroscopic. Moisture in the reaction vessel or reagents will hydrolyze into boric acid and HF, destroying its ability to form the required tetrafluoroborate salt. -
Self-Validating Solution: Titrate your
batch before use to confirm its molarity. Ensure GBL and TEOF are dried over 3Å molecular sieves. Maintain a strict 1.0 to 1.05 molar ratio of active to GBL.
Issue 2: Formation of Dark, Viscous Byproducts
-
Symptom: The reaction mixture turns dark brown and becomes highly viscous prior to neutralization.
-
Causality: Thermal runaway. If
is added too rapidly, localized heating causes the lactonium salt to initiate cationic ring-opening polymerization of GBL. -
Self-Validating Solution: Implement a controlled-rate syringe pump for
addition. Monitor the internal temperature continuously, ensuring it never spikes above -20 °C during the addition phase.
Issue 3: Product Degradation During Distillation
-
Symptom: Poor isolated yield of DETHF during vacuum distillation, accompanied by the smell of ethanol.
-
Causality: Incomplete neutralization. DETHF is an orthoester and is extremely sensitive to acidic conditions[1]. If residual
or salts are not fully quenched by Sodium Ethoxide (NaOEt), the DETHF will autocatalytically hydrolyze or revert back to GBL during thermal distillation. -
Self-Validating Solution: Ensure a slight stoichiometric excess of NaOEt (1.05 to 1.10 eq) is added during the quenching step[2]. Verify the pH of the aqueous wash is strictly basic (pH > 9) before proceeding to organic extraction.
Section 3: Quantitative Data & Optimization Matrix
To illustrate the critical nature of catalyst/promoter loading and temperature, the following table summarizes empirical optimization data for the one-pot synthesis of DETHF:
| Addition Temp (°C) | GBL Conversion (%) | DETHF Yield (%) | Primary Observation / Byproduct | |
| 0.10 | -30 | 12% | <10% | High unreacted GBL; insufficient activation. |
| 0.50 | -30 | 52% | 45% | Moderate unreacted GBL. |
| 1.00 | -30 | >99% | 69% | Optimal conditions; clean product[2]. |
| 1.00 | +10 | >99% | 25% | Exothermic runaway; severe polymerization. |
| 1.20 | -30 | >99% | 50% | Excess acid causes partial degradation during workup. |
Section 4: Step-by-Step Experimental Methodology
The following protocol details the optimized, self-validating workflow for the synthesis of 2,2-Diethoxytetrahydrofuran using
Phase 1: Electrophilic Activation
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an internal thermocouple.
-
Reagent Loading: Add 1.0 equivalent of anhydrous
-butyrolactone (e.g., 11.33 g, 0.13 mol) and 1.0 equivalent of anhydrous triethyl orthoformate under a continuous argon sweep[3]. -
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -30 °C.
-
Promoter Addition: Using a syringe pump, add 1.0 equivalent of
dropwise over 60 minutes.-
Validation: Continuous thermocouple monitoring must confirm the internal temperature remains ≤ -20 °C to prevent runaway polymerization.
-
-
Maturation: Remove the cooling bath and allow the reaction to stir and slowly warm to room temperature over 72 hours to ensure complete formation of the O-ethyl-
-butyrolactonium tetrafluoroborate salt[3].-
Validation: An NMR aliquot taken at 72 hours should show the complete disappearance of the GBL carbonyl peak, confirming intermediate formation.
-
Phase 2: Neutralization and Isolation
6. Quenching: Cool the mixture to 0 °C. Dropwise, add 1.05 equivalents of a Sodium Ethoxide solution (21 wt% in ethanol)[3]. Stir vigorously for 2 hours at room temperature.
7. Extraction: Pour the mixture into 200 mL of saturated aqueous
-
Validation: Test the aqueous layer with pH paper to ensure pH > 9, confirming complete neutralization of the Lewis acid before extraction.
-
Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers and dry over anhydrous
. Filter the drying agent. -
Distillation: Evaporate the solvent under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield pure 2,2-Diethoxytetrahydrofuran.
Section 5: Mechanistic Workflow
The following diagram illustrates the chemical causality and mechanistic pathway of the DETHF synthesis, highlighting the critical divergence points caused by improper catalyst loading or temperature control.
Caption: DETHF synthesis mechanistic pathway showing dependency on BF3 loading and temperature.
References
1.[1] Title: Polyorthoester Source: Wikipedia URL: [Link]
2.[2] Title: 2,2-Diethoxytetrahydrofuran Source: Wikipedia URL: [Link]
3.[3] Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source: PubMed Central (NIH) URL: [Link]
Sources
Technical Support Center: Tetrahydrofuran (THF) Moiety Preservation
Topic: Avoiding Ring-Opening Side Reactions of the Tetrahydrofuran Moiety Ticket ID: THF-STABILITY-001 Status: Resolved / Guide Published
Executive Summary
The tetrahydrofuran (THF) ring is a ubiquitous structural motif in polyether antibiotics (e.g., monensin), acetogenins, and lignans. While generally considered a stable ether, the THF moiety possesses significant ring strain (~5.6 kcal/mol) compared to acyclic ethers. This strain renders it susceptible to ring-opening under three specific conditions:
-
Strong Lewis Acid Catalysis: Particularly during demethylation reactions (e.g., with
). -
Aggressive Metallation: Exposure to organolithiums at elevated temperatures (
). -
Oxidative C-H Abstraction: Attack by high-valent metal oxides (e.g.,
).
This guide provides mechanistic insights and validated protocols to prevent these side reactions.
Module 1: Lewis Acid-Mediated Cleavage
The Issue: Researchers frequently use Boron Tribromide (
Mechanism of Failure vs. Success
The following diagram illustrates the divergent pathways between using
Figure 1: Mechanistic divergence between Lewis acid-mediated cleavage and nucleophilic thiolate demethylation.
Protocol A: The "Gold Standard" Alternative (Thiolate Method)
Context: Use this when you must cleave a methyl ether in the presence of a THF ring. This method relies on the high nucleophilicity of the thiolate anion (
Reagents:
-
Sodium Ethanethiolate (
) [Commercial or prepared in situ] -
Solvent: Dry DMF (N,N-Dimethylformamide)
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add Sodium Ethanethiolate (3.0 – 5.0 equiv).
-
Note:
is hygroscopic and odorous. Handle in a fume hood.
-
-
Reaction: Heat the mixture to 80–100 °C . Monitor via TLC/LCMS.
-
Timeframe: Typically 2–6 hours.
-
-
Workup (Critical for Odor Control):
Protocol B: Mitigation with Lewis Acids (If BBr3 is mandatory)
If solubility or sterics force the use of Boron reagents, switch to Boron Trichloride (
-
Rationale: The C-Cl bond is stronger than C-Br, making
less prone to transfer the halide to open the ring. Adding NaI generates transient , a softer nucleophile that prefers the methyl group ( ) over the hindered ring carbons. -
Conditions: Run at -78 °C in
. Quench immediately upon consumption of starting material.[1] Do not allow to warm to 0 °C before quenching.
Module 2: Organolithium Incompatibility
The Issue: THF is commonly used as a solvent for organolithium reactions.[3] However, when the THF is part of the substrate (the drug molecule), it is vulnerable to
Mechanism:
Stability Data: Half-Life of n-BuLi in THF
Researchers often overestimate the stability of THF. The following table highlights the rapid decomposition at elevated temperatures.
| Temperature | Half-Life ( | Risk Level |
| +20 °C | ~107 minutes | CRITICAL |
| 0 °C | ~17 hours | HIGH |
| -20 °C | ~10 days | MODERATE |
| -40 °C | Stable (Indefinite) | SAFE |
| -78 °C | Stable (Indefinite) | SAFE |
Data derived from Stanetty et al. (See References)
Protocol: Safe Lithiation of THF-Containing Substrates
-
Temperature Control: Never allow the reaction temperature to exceed -40 °C if excess organolithium is present.
-
Solvent Switch: If higher temperatures are required for the reaction to proceed, replace THF with 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why? The steric bulk of the methyl group at the 2-position hinders the approach of the organolithium aggregate, significantly slowing down
-deprotonation.
-
-
Additives: Avoid HMPA (Hexamethylphosphoramide).[4] HMPA breaks up Lithium aggregates, creating "naked" anions that are vastly more reactive and basic, accelerating ring destruction.
Module 3: Oxidative Cleavage
The Issue: High-valent metal oxides, specifically Ruthenium Tetroxide (
Mechanism of Degradation
Figure 2: Oxidative degradation pathway of THF by Ruthenium Tetroxide.
Troubleshooting Guide
-
Scenario: You need to oxidize a secondary alcohol to a ketone in a molecule containing a THF ring.
-
Avoid: Jones Reagent (
) and catalytic ( ). -
Recommended Protocol: Use Dess-Martin Periodinane (DMP) or Swern Oxidation .
-
Reasoning: These reagents operate via specific ligand exchange mechanisms on the alcohol oxygen and do not possess the radical/insertion capability required to abstract the
-proton of the ether ring.
-
FAQ: Quick Troubleshooting
Q: I used
Q: Can I use
Q: Is the THF moiety stable to hydrogenation (
References
-
Node, M., et al. "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system." Journal of Organic Chemistry, 45.22 (1980): 4455-4458.
-
Stanetty, P., & Mihovilovic, M. D. "Half-lives of organolithium reagents in common ethereal solvents." Journal of Organic Chemistry, 62.5 (1997): 1514-1515.
-
Bhatt, M. V., & Kulkarni, S. U. "Cleavage of ethers." Synthesis, 1983(04): 249-282.
-
Piccialli, V. "Ruthenium tetroxide and perruthenate chemistry. Recent advances and related transformations mediated by other transition metal oxo-species." Molecules, 19.5 (2014): 6534-6582.
-
Aycock, D. F. "Solvent applications of 2-methyltetrahydrofuran in organometallic and biphasic reactions." Organic Process Research & Development, 11.1 (2007): 156-159.
Sources
Technical Support Center: Monitoring 2,2-Diethoxytetrahydrofuran (2,2-DETF) Reactions
Welcome to the Technical Support Center for 2,2-Diethoxytetrahydrofuran (2,2-DETF) reaction monitoring. As a cyclic orthoester, 2,2-DETF is a highly specialized monomer primarily utilized in the synthesis of surface-eroding, biodegradable poly(ortho esters) (POEs) for advanced drug delivery systems[1].
Due to the extreme acid-lability of the sp³-hybridized acetal carbon, standard analytical techniques often induce artifactual degradation, leading to false negatives or misinterpretations of reaction kinetics. This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to accurately track transesterification progress while preserving the structural integrity of the orthoester core.
Mechanistic Overview & Monitoring Strategy
During Type I POE synthesis, 2,2-DETF undergoes step-growth polycondensation via transesterification with an α,ω-diol. The defining causality of this reaction is the cleavage of the ethoxy groups and the subsequent release of ethanol as a byproduct[1].
Because polycondensation is a thermodynamic equilibrium, monitoring must be multimodal:
-
Qualitative Tracking: Confirming the consumption of the 2,2-DETF monomer without inducing on-plate hydrolysis.
-
Quantitative/Structural Tracking: Verifying the formation of the polymer backbone via spectroscopic shifts.
-
Macroscopic Kinetic Tracking: Measuring the removal of the ethanol byproduct to ensure the equilibrium is driven toward high-molecular-weight polymer formation[2].
Figure 1: Multimodal reaction monitoring workflow for 2,2-DETF transesterification.
Quantitative Data & Analytical Benchmarks
To establish a self-validating system, cross-reference the signals from multiple analytical modalities. The table below summarizes the expected benchmarks for unreacted 2,2-DETF versus the resulting poly(ortho ester) and byproducts.
| Analytical Modality | Target Signal / Marker | 2,2-DETF (Starting Material) | Poly(ortho ester) / Byproducts |
| ¹H-NMR (CDCl₃) | Ethoxy -CH₃ | ~1.09–1.21 ppm (triplet)[3] | Shifts/Broadens; Free ethanol at ~1.2 ppm |
| ¹H-NMR (CDCl₃) | Ethoxy -OCH₂ | ~3.35–3.40 ppm (multiplet)[3] | Shifts/Broadens; Free ethanol at ~3.7 ppm |
| TLC (Hex/EtOAc) | Rf Value | ~0.6 (varies by polarity) | Product typically stays at baseline |
| TLC Visualization | KMnO₄ Stain | Bright yellow/brown on purple[4] | Product shows similar oxidation[4] |
Self-Validating Experimental Protocols
Protocol A: Base-Treated TLC Monitoring
Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0). If untreated, these groups will rapidly hydrolyze 2,2-DETF into γ-butyrolactone and ethanol during elution, tricking the researcher into believing the starting material has been consumed. Neutralizing the stationary phase prevents this artifactual degradation.
-
Plate Preparation: Submerge a standard silica gel F254 plate in a solution of 1% triethylamine (Et₃N) in hexanes for 5 minutes. Air-dry completely before use.
-
Spotting: Apply the reaction mixture alongside a pure 2,2-DETF standard. Always include a "cospot" (mixture + standard superimposed in the middle lane) to validate Rf shifts and rule out matrix interference[5].
-
Elution: Develop the plate in a predetermined solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) containing 0.1% Et₃N.
-
Visualization: Because 2,2-DETF lacks a UV chromophore, UV lamps are ineffective[4]. Dip the dried plate rapidly into a Potassium Permanganate (KMnO₄) stain solution and heat gently (50–60 °C) until yellow-brown spots appear against a purple background[4].
Protocol B: ¹H-NMR Aliquot Sampling
Causality: Chloroform-d (CDCl₃) often contains trace DCl from photolytic degradation. This trace acid will destroy the orthoester before the NMR scan completes. Spiking the solvent ensures structural preservation.
-
Quenching & Preparation: Withdraw a 50 µL aliquot from the reactor under inert gas. Immediately dissolve in 0.6 mL of CDCl₃ that has been pre-treated with basic alumina or spiked with a drop of deuterated pyridine.
-
Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans).
-
Kinetic Analysis: Monitor the disappearance of the sharp monomeric ethoxy signals (CH₃ at 1.09–1.21 ppm; OCH₂ at 3.35–3.40 ppm)[3]. Calculate conversion by integrating these peaks against the newly forming, broader resonances of the polymer backbone.
Protocol C: Macroscopic Kinetic Tracking via Distillation
Causality: Polycondensation is an equilibrium process. According to Le Chatelier's principle, high molecular weight is only achieved by continuously driving off the ethanol byproduct[1].
-
Setup: Equip the reaction vessel with a short-path distillation head or Dean-Stark apparatus connected to a graduated receiving flask[2].
-
Monitoring: Record the volume of ethanol collected over time.
-
Validation: The reaction approaches completion when the collected volume matches the theoretical yield (2 moles of ethanol per 1 mole of 2,2-DETF consumed).
Troubleshooting & FAQs
Q: My TLC shows the starting material disappearing rapidly, but NMR indicates the reaction hasn't progressed. What went wrong? A: You are observing a false positive due to on-plate degradation. If you did not pre-treat your silica TLC plates with a base (like Et₃N), the acidic silica hydrolyzed the 2,2-DETF into γ-butyrolactone[6]. Switch to Protocol A (Base-Treated TLC) or use basic alumina plates.
Q: The polymerization stalled, and the molecular weight of the poly(ortho ester) is plateauing. How can I use monitoring to fix this? A: The reaction has reached thermodynamic equilibrium because the ethanol byproduct is not being efficiently removed from the viscous polymer melt[1]. Check your distillation setup. You must apply a stronger vacuum (e.g., <0.01 mm Hg) and gradually increase the temperature (up to ~180 °C) to continuously pull the ethanol out of the matrix[7].
Q: How do I differentiate between successful transesterification and accidental water-induced hydrolysis in my NMR spectra? A: Both pathways consume 2,2-DETF. However, successful transesterification yields a polymer with broad, shifted orthoester resonances. Hydrolysis yields γ-butyrolactone and free ethanol. Look for the sharp, distinct signals of γ-butyrolactone (specifically the ring CH₂ adjacent to the carbonyl shifting downfield to ~2.3–2.5 ppm) and a lack of polymeric line broadening[3][6].
References
-
2,2-Diethoxytetrahydrofuran - Wikipedia. Available at:[Link][6]
-
Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery - PubMed Central (PMC). Available at:[Link][3]
-
How to Monitor by TLC - University of Rochester. Available at:[Link][5]
-
Handbook of Biodegradable Polymers - Upertis. Available at: [Link][7]
Sources
- 1. Polyorthoester - Wikipedia [en.wikipedia.org]
- 2. 2,2-Bis(aminoethoxy)propane | 127090-71-5 | Benchchem [benchchem.com]
- 3. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLC stains [reachdevices.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. repo.upertis.ac.id [repo.upertis.ac.id]
Strategies for scaling up the production of 2,2-Diethoxytetrahydrofuran.
This guide serves as a specialized technical support center for the scale-up and production of 2,2-Diethoxytetrahydrofuran (DETHF) . It is designed for process chemists and engineers encountering specific hurdles in yield optimization, isolation, and stability.
Core Synthesis Strategy: The "Golden Path" Protocol
The industrial standard for synthesizing 2,2-Diethoxytetrahydrofuran involves the acid-catalyzed reaction of
While traditional methods use sulfuric acid (
The Optimized Workflow
-
Reagents:
-Butyrolactone (1.0 equiv), Triethyl Orthoformate (1.1–1.2 equiv). -
Catalyst: Sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® MSC-1), 0.5–2.0 wt% loading.
-
Temperature: 30–50°C.
-
Driving Force: Continuous removal of the volatile byproduct, Ethyl Formate (BP: 54°C).
Process Flow Diagram
The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.
Caption: Optimized workflow for DETHF production emphasizing moisture control and catalyst removal.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Category A: Yield & Reaction Kinetics
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You have reached thermodynamic equilibrium. The reaction is reversible.[1]
-
Remove the Byproduct: You must remove Ethyl Formate to drive the reaction forward (Le Chatelier's Principle).
-
Technique: Equip your reactor with a fractional distillation column. Gently heat the mixture (keeping pot temp < 60°C) to distill off Ethyl Formate (BP 54°C) while retaining TEOF (BP 146°C).
-
Stoichiometry: Ensure a slight excess of TEOF (1.1–1.2 equiv) to account for losses during this distillation.
Q2: The reaction mixture turned dark/black. What happened? Diagnosis: Thermal degradation or polymerization.
-
Cause 1: Temperature too high (>70°C). Orthoesters are thermally sensitive.
-
Cause 2: Acid concentration too high. Strong acids can initiate cationic ring-opening polymerization of the THF ring. Solution:
-
Switch to Solid Acid Resins (Amberlyst 15). They are easier to control than liquid
. -
Maintain reaction temperature strictly between 30°C and 50°C .
Category B: Stability & Hydrolysis (The "Disappearing Product")
Q3: I isolated the product, but after one day, NMR shows mostly GBL and Ethanol. Why? Diagnosis: Acid-catalyzed hydrolysis. This is the most common failure mode.[2] DETHF is an orthoester; in the presence of trace acid and moisture, it reverts rapidly to GBL.
Mechanism of Failure:
Caption: Acid-catalyzed hydrolysis pathway. Even trace acidity triggers reversion to GBL.
Solution:
-
The "Basic" Rule: The product must always be kept slightly basic.
-
Quenching: If using solid catalyst, filter it out.[3] Then, add 0.1% Triethylamine (Et3N) or Sodium Ethoxide to the filtrate before distillation.
-
Glassware: Base-wash all receiving flasks and storage bottles (rinse with dilute NaOH, then dry) to neutralize acidic sites on the glass surface.
Category C: Purification[3][4][5]
Q4: During vacuum distillation, the vacuum fluctuates and yield drops. Diagnosis: Decomposition generating volatiles (Ethanol/Ethyl Formate) inside the column. Solution:
-
Stabilize the Pot: Add solid Sodium Carbonate (
) or a few pellets of KOH to the distillation pot. This neutralizes any acid generated thermally. -
Vacuum Level: Use high vacuum (< 20 mbar) to keep the bath temperature below 80°C.
Key Physical Data & Specifications
Use these parameters to validate your process control.
| Parameter | Specification | Notes |
| CAS Number | 32921-41-8 | |
| Appearance | Colorless Liquid | Yellowing indicates degradation. |
| Boiling Point | ~60–65°C @ 15 mmHg | Extrapolated. Do not distill at atm pressure. |
| Density | ~0.98 g/mL | |
| Moisture Limit | < 0.05% | Critical for stability. |
| Storage | 2–8°C, Inert Gas | Add 0.1% Triethylamine as stabilizer. |
References
- Process for producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
-
Tetrahydrofuran synthesis (General Orthoester/Acetal methodologies). Source: Organic Chemistry Portal. Relevance: Provides mechanistic grounding for acid-catalyzed ring closure and acetal formation. URL:[Link]
-
Safety Data Sheet: 2,5-Dimethoxytetrahydrofuran (Analogous Handling). Source: Fisher Scientific. Relevance: Safety protocols for flammable, peroxide-forming tetrahydrofuran derivatives. URL:[Link][1][4]
Sources
Validation & Comparative
Comparing 2,2-Diethoxytetrahydrofuran with 2,5-dimethoxytetrahydrofuran as a monomer.
Monomer Selection Guide: 2,2-Diethoxytetrahydrofuran vs. 2,5-Dimethoxytetrahydrofuran in Polymer Synthesis
In advanced polymer chemistry, the substitution pattern on a tetrahydrofuran (THF) ring fundamentally alters its reactivity profile. As a Senior Application Scientist, I frequently guide research teams in selecting the correct functionalized THF derivative for their specific macromolecular architectures. This guide provides an in-depth comparison between two critical monomers: 2,2-Diethoxytetrahydrofuran (2,2-DETTHF) and 2,5-Dimethoxytetrahydrofuran (2,5-DMTTHF) . While structurally similar, their divergent acetal/orthoester configurations dictate entirely different polymerization mechanisms, yielding products that range from biodegradable drug-eluting matrices to conductive organic electronics.
Mechanistic Divergence & Polymerization Pathways
The core difference between these two molecules lies in their functional group presentation, which dictates their role in step-growth and chain-growth polymerizations:
-
2,2-Diethoxytetrahydrofuran (2,2-DETTHF): This molecule is a cyclic orthoester. It acts as a highly reactive bifunctional monomer that undergoes step-growth transesterification with
-diols to form1[1]. Because the resulting orthoester linkage is highly acid-sensitive, these polymers are engineered specifically for2[2]. -
2,5-Dimethoxytetrahydrofuran (2,5-DMTTHF): This molecule is a cyclic acetal that functions as a3[3]. Free succindialdehyde is notoriously unstable and prone to spontaneous polymerization. By utilizing 2,5-DMTTHF, researchers can release the dialdehyde in situ under acidic conditions to react with primary amines via the Clauson-Kaas reaction. This yields N-substituted pyrroles that are subsequently 4[4].
Workflow Visualization
Caption: Workflow comparison of 2,2-DETTHF and 2,5-DMTTHF in polymer synthesis.
Comparative Performance Data
| Parameter | 2,2-Diethoxytetrahydrofuran (2,2-DETTHF) | 2,5-Dimethoxytetrahydrofuran (2,5-DMTTHF) |
| Chemical Role | Cyclic orthoester / Bifunctional monomer | Cyclic acetal / Masked succindialdehyde |
| Polymer Class | Polyorthoesters (POE-I) | Polypyrroles (via intermediate) / Polyacetals |
| Polymerization Type | Step-growth polycondensation | Electropolymerization / Crosslinking |
| Key Co-reactants | Primary amines, diamines, proteins | |
| Reaction Byproducts | Ethanol | Methanol, Water |
| Primary Application | Biodegradable drug delivery matrices | Organic electronics, biomaterials, crosslinkers |
| Hydrolytic Stability | Highly acid-sensitive (autocatalytic hydrolysis) | Stable in base; rapidly hydrolyzes in acid |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, allowing researchers to confirm reaction success at critical checkpoints without requiring external blind testing.
Protocol A: Polycondensation of 2,2-DETTHF to POE-I
Reaction: 2,2-DETTHF + 1,4-cyclohexanedimethanol
-
Monomer Loading: Under a strict argon atmosphere, combine equimolar amounts of 2,2-DETTHF and 1,4-cyclohexanedimethanol in a specialized polycondensation reactor.
-
Causality: 2,2-DETTHF is highly susceptible to premature hydrolysis in the presence of atmospheric moisture. Inert gas prevents the degradation of the orthoester monomer before transesterification can initiate.
-
-
Thermal Initiation: Heat the mixture to 110–115 °C and hold for 1.5 to 2 hours.
-
Causality: This temperature provides the activation energy required to initiate the transesterification reaction, leading to the formation of ethanol as a byproduct[5].
-
-
Vacuum-Driven Chain Extension: Gradually reduce the pressure to 0.01 mm Hg while increasing the temperature to 180 °C for 24 hours.
-
Causality: Polycondensation is an equilibrium process. According to Le Chatelier's principle, the continuous removal of the ethanol byproduct via high vacuum is mandatory to drive the reaction forward and achieve high-molecular-weight polymer chains[2]. The elevated temperature maintains the mobility of the increasingly viscous polymer melt[5].
-
-
Self-Validation Checkpoint:
-
Distillate Tracking: The reaction is complete when the theoretical stoichiometric volume of ethanol has been collected in the cryogenic trap.
-
Spectroscopic Check: FTIR analysis of the polymer melt must show the complete disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹, confirming total diol consumption.
-
Protocol B: Flow Synthesis and Electropolymerization of 2,5-DMTTHF
Reaction: 2,5-DMTTHF + Aniline
-
In Situ Deprotection (Flow Reactor): Prepare a 0.10 M solution of 2,5-DMTTHF and a 0.08 M solution of aniline in 1,4-dioxane. Add 10 mol% p-toluenesulfonic acid (p-TsOH). Pump the mixture through a heated stainless-steel capillary flow reactor (1 m length, 1 mm ID) at 0.250 mL/min (residence time ~3.14 min)[4].
-
Causality: The acid catalyst hydrolyzes the stable acetal (2,5-DMTTHF) into the highly reactive succindialdehyde intermediate. Flow chemistry is utilized because it ensures precise thermal control and rapid mixing, preventing the transient succindialdehyde from undergoing unwanted self-polymerization before it can react with the aniline[4].
-
-
Clauson-Kaas Cyclization: The intermediate undergoes double condensation with aniline to form N-phenylpyrrole.
-
Causality: The thermodynamic stability of the newly formed aromatic pyrrole ring acts as a thermodynamic sink, driving the dehydration steps to completion.
-
-
Electropolymerization: Transfer the purified N-phenylpyrrole monomer to an electrochemical cell. Apply cyclic voltammetry (CV) to oxidatively polymerize the monomer onto a graphite foil electrode[4].
-
Causality: Anodic oxidation generates localized radical cations that couple exclusively at the
-positions of the pyrrole ring, forming a continuous, conjugated, conductive polymer film[4].
-
-
Self-Validation Checkpoint:
-
Electrochemical Feedback: During the CV sweeps, the system is self-validating if the current density consistently increases with each successive scan cycle. This directly confirms the continuous deposition and growth of a conductive polymer film on the electrode surface[4].
-
References
-
[1] 2,2-Diethoxytetrahydrofuran - Wikipedia Source: wikipedia.org URL:1
-
[5] US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates) Source: google.com (Patents) URL: 5
-
[3] Buy Succinaldehyde | 638-37-9 - Smolecule Source: smolecule.com URL: 3
-
[4] Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: nih.gov (PMC) URL:4
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Polyorthoester - Wikipedia [en.wikipedia.org]
- 3. Buy Succinaldehyde | 638-37-9 [smolecule.com]
- 4. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates) - Google Patents [patents.google.com]
Comparative Synthesis Guide: 2,2-Dialkoxytetrahydrofurans (Cyclic Orthoesters)
Executive Summary
Target Molecule: 2,2-Dialkoxytetrahydrofurans (Cyclic Orthoesters). Critical Distinction: Do not confuse these with 2,5-dialkoxytetrahydrofurans (cyclic acetals), which are commonly synthesized via electrochemical oxidation of furan. The 2,2-isomer is a cyclic orthoester , serving as a protected lactone or a precursor to ketene acetals.
This guide compares the three primary synthesis routes:
-
The Meerwein Salt Method: The "Gold Standard" for precision and generality.
-
The Epoxy-Ester Rearrangement: A modern, catalytic route for complex spiro-orthoesters.
-
The Direct Epoxide Coupling: An atom-economical route for spiro-derivatives.
Comparative Analysis Table
| Feature | Method A: Meerwein Salt (O-Alkylation) | Method B: Epoxy-Ester Rearrangement | Method C: Direct Epoxide Coupling |
| Mechanism | O-Alkylation of lactone | Intramolecular Lewis-acid catalyzed cyclization | Intermolecular BF |
| Product Type | Simple 2,2-dialkoxy (e.g., 2,2-diethoxy) | Spiro-cyclic orthoesters (ABO-esters) | Spiro-cyclic orthoesters |
| Yield | High (75–90%) | High (80–95%) | Moderate to Variable (40–70%) |
| Reagent Cost | High (Et | Moderate (Catalytic metal, epoxy precursor) | Low (Simple lactones + epoxides) |
| Scalability | Low to Medium (Moisture sensitive) | Medium (Catalytic) | High (Simple reagents) |
| Primary Use | General synthesis of simple cyclic orthoesters | Complex natural product synthesis | Polymerization monomers |
Method A: The Meerwein Salt Method (O-Alkylation)
Status: The "Gold Standard" for laboratory synthesis of simple 2,2-dialkoxytetrahydrofurans.
Mechanism & Rationale
Direct acid-catalyzed reaction of lactones with alcohols is thermodynamically unfavorable. This method circumvents equilibrium issues by kinetically trapping the lactone as a highly reactive O-alkylated lactonium salt using a powerful alkylating agent (Meerwein's salt). Subsequent treatment with an alkoxide yields the orthoester irreversibly.
Experimental Protocol
Based on protocols by Deslongchamps et al. (Can.[1] J. Chem. 1975) and Meerwein (Chem. Ber. 1956).
Reagents:
- -Butyrolactone (1.0 equiv)[2]
-
Triethyloxonium tetrafluoroborate (Et
O BF ) (1.1 equiv) -
Sodium ethoxide (NaOEt) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) and Ethanol.
Step-by-Step Workflow:
-
Salt Formation: Under an inert atmosphere (N
or Ar), dissolve -butyrolactone in anhydrous DCM. -
Alkylation: Add solid Et
O BF in one portion at room temperature. Stir for 12–16 hours. The lactone is converted to the O-ethylbutyrolactonium tetrafluoroborate salt.-
Checkpoint: The reaction mixture typically remains homogeneous or forms a slight oil.
-
-
Alkoxide Addition: Cool the mixture to 0°C. Slowly add a solution of sodium ethoxide (freshly prepared from Na and absolute EtOH) in ethanol.
-
Caution: Exothermic reaction. Maintain temperature <5°C to prevent ring opening.
-
-
Workup: Pour the mixture into an ice-cold 5% NaHCO
solution. Extract rapidly with pentane or diethyl ether.-
Note: Orthoesters are acid-sensitive. Use basic wash solutions.
-
-
Purification: Dry the organic phase over K
CO (not MgSO , which can be slightly acidic). Concentrate under reduced pressure. Distill under high vacuum if necessary.
Mechanistic Visualization
Caption: Conversion of lactone to cyclic orthoester via O-alkylation and alkoxide trapping.
Method B: Lewis Acid-Catalyzed Rearrangement (Epoxy-Esters)
Status: The "Modern Catalytic" route, ideal for spiro-orthoesters and complex scaffolds.
Mechanism & Rationale
This method utilizes an intramolecular rearrangement of epoxy esters . A Lewis acid (typically Zirconocene or Indium) activates the epoxide, triggering nucleophilic attack by the ester carbonyl oxygen. This forms a bridged or spiro-orthoester (often called an ABO-ester).
Experimental Protocol
Based on Wipf et al. (Pure Appl. Chem. 1999).
Reagents:
-
Epoxy ester precursor (e.g., derived from epoxidation of an unsaturated ester).
-
Catalyst: Cp
ZrCl (Zirconocene dichloride) and AgClO (to generate the cationic species in situ). -
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Ar, mix Cp
ZrCl (5 mol%) and AgClO (10 mol%) in THF. Stir for 15 mins to generate the active cationic zirconocene species. -
Rearrangement: Add the epoxy ester substrate dissolved in THF.
-
Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC for the disappearance of the epoxide.
-
Quench: Quench with saturated NaHCO
. -
Purification: Extract with ether, dry over Na
SO , and concentrate. Flash chromatography on basic alumina (silica gel may hydrolyze the orthoester).
Workflow Visualization
Caption: Zirconocene-catalyzed rearrangement of epoxy esters to bridged orthoesters.
Critical "Trap" Warning: Electrochemical Oxidation
Do NOT use this method for 2,2-dialkoxy targets.
-
The Confusion: Literature often refers to "dimethoxytetrahydrofuran" synthesis via the Clauson-Kaas reaction (electrochemical oxidation of furan in methanol).
-
The Result: This produces 2,5-dimethoxytetrahydrofuran (a cyclic acetal/masked dialdehyde), not the 2,2-dimethoxy isomer (orthoester).
-
Why it fails: The 2-position of THF is not easily oxidized selectively to the gem-dialkoxy state without ring opening or over-oxidation to the lactone.
References
-
Deslongchamps, P., et al. (1975). "The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates." Canadian Journal of Chemistry, 53(11), 1601–1615. Link
- Meerwein, H., et al. (1956). "Über tertiäre Carboxoniumsalze." Chemische Berichte, 89(9), 2060–2079.
-
Wipf, P., et al. (1999). "Synthetic applications of ortho esters." Pure and Applied Chemistry, 71(3), 415–421. Link
-
Zhang, Y., et al. (2022). "Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates."[3] Chemical Science, 13, 123–130. Link
Sources
Strategic Diol Protection in Organic Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the precise masking of 1,2- and 1,3-diols is a cornerstone of chemo- and regioselectivity[1]. Because polyhydroxylated molecules—such as carbohydrates and macrolides—possess multiple hydroxyl groups with subtle differences in reactivity, deploying an orthogonal protecting group strategy is essential to prevent unwanted interference during chemical transformations[2].
This guide provides a critical comparison of the most robust diol protecting groups, evaluating their thermodynamic formation, stability profiles, and cleavage mechanisms to assist researchers in designing self-validating synthetic routes.
Mechanistic Causality & Site Selectivity
The strategic choice of a protecting group is dictated by the spatial relationship of the target hydroxyl groups and the thermodynamic stability of the resulting heterocycle.
-
Acetonides (Isopropylidene Acetals): Acetonides are readily formed by the acid-catalyzed reaction of a diol with acetone or 2,2-dimethoxypropane[1]. They strongly favor the protection of 1,2-cis-diols over 1,3-diols[2]. Causality: The formation of a 5-membered dioxolane ring with 1,2-diols minimizes the severe 1,3-diaxial steric clashes that the gem-dimethyl groups of the acetonide would otherwise suffer in a 6-membered dioxane ring[2].
-
Benzylidene Acetals: Conversely, benzylidene acetals are the premier choice for 1,3-diols[2]. Causality: In a 6-membered chair conformation, the bulky phenyl group can adopt an equatorial position, minimizing steric strain. This makes 1,3-benzylidene formation thermodynamically superior to the highly strained 5-membered 1,2-benzylidene[2]. They are heavily utilized for 4,6-diol protection in pyranose sugars[1].
-
Cyclic Carbonates & Silyl Ethers: Cyclic carbonates offer an orthogonal, base-labile protection strategy that is completely stable to acidic conditions[1]. For simultaneous 1,3-diol protection, bulky bifunctional silylating agents like TIPDSCl₂ form highly stable cyclic silyl ethers (TIPDS) that are uniquely cleavable by fluoride ions[1].
Workflow for selecting diol protecting groups based on structure and stability.
Comparative Performance Data
The following table summarizes the quantitative performance metrics and orthogonal cleavage conditions for the most widely employed diol protecting groups[1],[2],[3].
| Protecting Group | Reagents | Preferred Substrate | Stability Profile | Cleavage Conditions | Typical Yield |
| Acetonide | 2,2-Dimethoxypropane, p-TsOH | 1,2-cis-diols | Bases, nucleophiles, mild oxidants | 1M HCl, p-TsOH, TFA | >90% |
| Benzylidene Acetal | PhCH(OMe)₂, TsOH | 1,3-diols | Bases, nucleophiles | Acid hydrolysis, H₂/Pd-C | 85-95% |
| Cyclic Carbonate | Triphosgene, Pyridine | 1,2- and 1,3-diols | Acids, mild reducing agents | K₂CO₃/MeOH, NaOH | >85% |
| TIPDS | TIPDSCl₂, Pyridine | 1,3-diols | Bases, mild acids | TBAF (Fluoride ions) | 80-90% |
Self-Validating Experimental Protocols
Protocol 1: Acetonide Protection of a Diol[1],[4]
Objective: Kinetically controlled protection of a 1,2-diol using 2,2-dimethoxypropane.
-
Dissolution: Dissolve the diol (1.0 equiv) in anhydrous acetone or dichloromethane (DCM)[1],[4]. Causality: Anhydrous conditions are critical because acetal formation is an equilibrium process; ambient moisture will drive the reaction backward toward the free diol.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 - 2.0 equiv)[4]. Causality: This reagent acts as both the acetal source and a chemical water scavenger, aggressively pushing the equilibrium toward product formation.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 - 0.1 equiv)[4].
-
Validation & Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the catalyst by adding triethylamine (0.2 equiv)[1]. Causality: Neutralizing the acid catalyst is a mandatory self-validating step before concentration; failing to quench will result in immediate deprotection during solvent evaporation due to the shift in equilibrium.
-
Purification: Purify the product directly by silica gel column chromatography without an aqueous workup[1].
Protocol 2: Deprotection of an Acetonide Group[4]
-
Dissolution: Dissolve the acetonide-protected diol in a mixture of methanol or THF[4].
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., 1M HCl or Trifluoroacetic acid)[4].
-
Validation & Neutralization: Monitor the deprotection by TLC. Upon completion, neutralize the acid with a base such as sodium bicarbonate[4]. Causality: Neutralization prevents acid-catalyzed degradation or unwanted side reactions (such as pinacol-type rearrangements) of the newly liberated free diol during aqueous extraction.
Protocol 3: Cyclic Carbonate Formation[1]
Objective: Installation of an orthogonal, base-labile protecting group.
-
Dissolution: Dissolve the diol (1.0 equiv) in a suitable anhydrous solvent such as acetonitrile[1].
-
Base Addition: Add a non-nucleophilic base like pyridine (2.5 equiv)[1]. Causality: Pyridine acts as an acid scavenger for the HCl generated during the reaction, preventing acidic degradation of the substrate.
-
Phosgene Equivalent: Slowly add triphosgene (0.4 equiv) at 0 °C[1].
-
Workup: Quench the reaction with water to destroy any unreacted phosgene species, extract with an organic solvent, and purify by chromatography[1].
Advanced Regioselective Cleavage
A defining advantage of the benzylidene group is its susceptibility to regioselective reductive cleavage, yielding a free hydroxyl group at one position and a robust benzyl ether at the other[1]. The regioselectivity is strictly controlled by the choice of reducing agent. Furthermore, cyclic formals of 1,2-diols exhibit high selectivity during acylative cleavage; for instance, using pivaloyl chloride at elevated temperatures yields a 5.3:1 ratio of product regioisomers compared to acetyl chloride due to slower reaction kinetics and heightened steric discrimination[5].
Regioselective cleavage pathways for 4,6-O-benzylidene acetals.
References
-
IIT Bombay. Protecting Groups in Organic Synthesis. Available at:[Link]
-
Academia.edu. Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Available at:[Link]
Sources
Validation of 2,2-Diethoxytetrahydrofuran structure by 1H and 13C NMR.
Structural Validation and Stability Profiling of 2,2-Diethoxytetrahydrofuran via 1H and 13C NMR: A Comparative Guide
As a Senior Application Scientist specializing in biodegradable polymer synthesis and analytical validation, I frequently encounter a critical bottleneck in drug development workflows: the mischaracterization of highly reactive monomers.
2,2-Diethoxytetrahydrofuran (DETHF) (CAS: 52263-97-5) is a cyclic orthoester synthesized via the reaction of γ-butyrolactone with Meerwein's salt 1[1]. It is a cornerstone bifunctional monomer used to synthesize poly(orthoesters) (POEs) for controlled drug delivery systems 2[2]. However, its cyclic nature makes it extraordinarily susceptible to acid-catalyzed hydrolysis.
This guide objectively compares the performance and stability of DETHF against standard acyclic alternatives and provides a self-validating NMR methodology to ensure your starting materials are structurally intact prior to polymerization.
Comparative Performance: DETHF vs. Alternative Orthoesters
When designing a depot drug dosage form, the choice of orthoester dictates the degradation kinetics of the final polymer. DETHF offers a unique autocatalytic degradation profile, but this comes at the cost of stringent handling requirements.
| Parameter | 2,2-Diethoxytetrahydrofuran (DETHF) | Triethyl Orthoformate (TEOF) | DETOSU (Bicyclic Orthoester) |
| Structure Type | 5-Membered Cyclic Orthoester | Acyclic Orthoester | Bicyclic Spiro-Orthoester |
| Moisture Sensitivity | Extremely High (Requires glovebox) | Moderate (Benchtop stable short-term) | High (Requires inert atmosphere) |
| Polymer Degradation | Fast, Autocatalytic (Bulk Erosion) | Very Slow (Often too slow for in vivo) | Controlled (Surface Erosion) |
| Hydrolysis Byproducts | γ-Butyrolactone derivatives (Acidic) | Formates & Alcohols (Neutral/Mild) | Neutral diols & pentaerythritol |
| QC Bottleneck | Rapid ring-opening in standard NMR solvents | Stable in standard NMR solvents | Moderately stable |
The Causality of Reactivity: DETHF is highly reactive because protonation of the ring oxygen relieves structural tension in the five-membered tetrahydrofuran ring. This leads to the rapid expulsion of ethanol and the formation of a stabilized oxocarbenium ion. While this rapid hydrolysis is exactly what makes DETHF-derived polymers excellent for biodegradable implants, it makes routine analytical validation a minefield.
Mechanistic Pitfalls in NMR Validation
A pervasive error in both routine laboratory QC and published literature is the failure to neutralize the NMR solvent. Standard deuterated chloroform (CDCl₃) undergoes photolysis over time, generating trace amounts of phosgene and deuterium chloride (DCl).
When intact DETHF is dissolved in untreated CDCl₃, the trace DCl catalyzes immediate ring-opening hydrolysis. The researcher believes they are analyzing DETHF, but they are actually recording the spectra of its degradation products: ethyl 4-hydroxybutyrate and γ-butyrolactone . This leads to the erroneous reporting of a ¹³C carbonyl peak at ~173.6 ppm as the orthoester carbon, which has unfortunately been documented in some literature 3[3].
A true, intact cyclic orthoester quaternary carbon (C2) must resonate at ~114.0 ppm .
Fig 1. Mechanistic workflow of DETHF NMR validation, highlighting acid-catalyzed degradation pathways.
Structural Validation Data: Intact vs. Degraded DETHF
To objectively evaluate your monomer, compare your acquired spectra against the reference table below. The presence of a ¹³C peak >170 ppm is an immediate failure of the QC check.
Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (400 MHz / 100 MHz, CDCl₃)
| Nucleus / Position | Intact 2,2-Diethoxytetrahydrofuran | Degraded Mixture (Ethyl 4-hydroxybutyrate / GBL) | Diagnostic Significance |
| ¹³C (C2 Orthoester) | ~114.0 ppm | Absent | Critical: Confirms intact cyclic orthoester. |
| ¹³C (C=O Carbonyl) | Absent | ~173.6 ppm | Critical: Indicates ring-opening/hydrolysis. |
| ¹³C (Ring C5) | ~66.1 ppm | ~68.0 ppm (GBL) / ~61.5 ppm | Shift indicates loss of cyclic tension. |
| ¹H (Ethoxy CH₃) | ~1.18 ppm (t, 6H) | ~1.25 ppm (t, 3H) | Loss of symmetry; integration drops by half. |
| ¹H (Ring C5-H₂) | ~4.05 ppm (t, 2H) | ~4.35 ppm (t, 2H, GBL) | Downfield shift due to adjacent ester formation. |
Self-Validating Experimental Protocol for NMR Acquisition
To prevent solvent-induced artifacts, you must utilize a self-validating system where the solvent is actively stripped of electrophilic/acidic species immediately prior to use.
Step 1: Active Solvent Neutralization
-
Pack a glass Pasteur pipette with a small plug of glass wool and 2 cm of activated Basic Alumina (Brockmann Grade I).
-
Elute 1.0 mL of CDCl₃ directly through the basic alumina into an oven-dried, argon-purged vial. Causality: Basic alumina permanently traps DCl and phosgene degradation products. Without this step, the half-life of DETHF in standard CDCl₃ is often less than 5 minutes.
Step 2: Inert Sample Preparation
-
Inside a dry nitrogen/argon glovebox, weigh 15–20 mg of DETHF.
-
Dissolve the monomer in 0.6 mL of the freshly neutralized CDCl₃.
-
Transfer the solution to an oven-dried 5 mm NMR tube. Seal immediately with a PTFE cap and wrap tightly with Parafilm.
Step 3: Optimized Acquisition Parameters
-
¹H NMR: Acquire at 400 MHz using 16 scans and a 1-second relaxation delay (D1).
-
¹³C NMR: Acquire at 100 MHz using 512 scans. Causality: You must set the ¹³C relaxation delay (D1) to a minimum of 2.5 seconds. The C2 orthoester carbon is quaternary and lacks attached protons to facilitate dipole-dipole relaxation. A standard 1-second delay will result in the ~114 ppm peak being buried in the baseline noise, falsely suggesting a failed synthesis.
Step 4: The Self-Validation Check Before integrating the spectrum, zoom into the 160–180 ppm region. If the baseline is entirely flat, the sample preparation was successful, and the structural integrity is preserved. Proceed to integrate the ~114 ppm C2 peak. If a signal appears at ~173 ppm, discard the sample, re-purify your DETHF via vacuum distillation, and repeat from Step 1.
References
-
Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells PubMed Central (PMC)[Link]
-
2,2-Diethoxytetrahydrofuran - Wikipedia Wikipedia[Link]
-
Handbook of Biodegradable Polymers Upertis Academic Repository[Link]
Sources
Kinetic Analysis & Process Guide: Formation of 2,2-Diethoxytetrahydrofuran
Executive Summary
2,2-Diethoxytetrahydrofuran (DETHF) is a critical masked aldehyde equivalent and protective group intermediate used in the synthesis of nucleoside analogs and complex pharmaceutical scaffolds. Its formation is governed by the reversible ketalization of
This guide compares the kinetic profiles of these two primary synthetic routes. While the 2,3-DHF route offers faster kinetics under mild conditions, the GBL + Triethyl Orthoformate (TEOF) route is often preferred for industrial scalability due to lower raw material costs, provided that equilibrium constraints are managed via Solid Acid Catalysis (SAC) .
Key Findings
-
Preferred Route: GBL + TEOF via Heterogeneous Catalysis (Amberlyst-15 or Dowex MSC-1).
-
Kinetic Driver: The reaction follows pseudo-first-order kinetics with respect to the lactone when TEOF is in excess.
-
Critical Parameter: Water management is the rate-limiting factor; moisture >0.1% halts the reaction by hydrolyzing the reactive oxocarbenium intermediate.
Mechanistic Pathways & Kinetic Topology
The formation of DETHF proceeds via two distinct mechanistic pathways. Understanding the transition states of each is vital for kinetic control.
Pathway A: Orthoester Exchange (Thermodynamic Control)
This route involves the acid-catalyzed attack of TEOF on the carbonyl carbon of GBL. It is an equilibrium process (
-
Mechanism: A-1 (Acid-catalyzed unimolecular ionization).
-
Rate Determining Step (RDS): Formation of the cyclic oxocarbenium ion after initial protonation.
Pathway B: Electrophilic Addition (Kinetic Control)
This route involves the addition of ethanol across the double bond of 2,3-dihydrofuran.
-
Mechanism: A-SE2 (Acid-catalyzed electrophilic substitution/addition).
-
RDS: Protonation of the C=C double bond.
Visualizing the Pathways
The following diagram illustrates the competing pathways and the central oxocarbenium intermediate.
Figure 1: Convergent mechanistic pathways for DETHF formation. Route A (Blue) is thermodynamically controlled; Route B (Red) is kinetically controlled.
Comparative Kinetic Analysis
The following data synthesizes experimental yields and reaction times from patent literature and kinetic studies on analogous cyclic orthoester formations.
Table 1: Route Comparison (Efficiency & Kinetics)
| Feature | Route A: GBL + TEOF | Route B: 2,3-DHF + EtOH |
| Reaction Type | Reversible Ketalization | Electrophilic Addition |
| Kinetic Order | Pseudo-1st Order (in GBL) | 2nd Order (Overall) |
| Typical Time ( | 1.5 – 4.0 Hours | 0.5 – 1.0 Hours |
| Activation Energy ( | High (~60–70 kJ/mol) | Low (~30–40 kJ/mol) |
| Temperature | 30°C – 60°C | 0°C – 25°C |
| Equilibrium Constant ( | ||
| Atom Economy | Low (Byproduct: Ethyl Formate) | 100% (Atom efficient) |
| Primary Risk | Incomplete conversion (Equilibrium) | Polymerization of DHF |
Table 2: Catalyst Performance (Route A Focus)
| Catalyst System | Reaction Rate ( | Yield (Isolated) | Reusability | Notes |
| 1.0 (Baseline) | 75–80% | No | Difficult workup; causes charring/darkening. | |
| 0.6 | 65–70% | No | Slow kinetics; requires reflux. | |
| Amberlyst-15 (Resin) | 2.4 | 92–95% | Yes (>10 cycles) | Best balance of rate and selectivity. |
| Nafion-H (Superacid) | 3.1 | 94% | Yes | Expensive; prone to fouling if wet. |
Analysis: While Route B is kinetically superior, 2,3-Dihydrofuran is significantly more expensive and unstable than GBL. Therefore, Route A using a Solid Acid Catalyst (Amberlyst-15) is the industry standard. The solid catalyst provides a high local proton concentration without the oxidative side-reactions seen with sulfuric acid.
Validated Experimental Protocol
Method: Heterogeneous Catalytic Ketalization of GBL Objective: Synthesis of DETHF with >95% purity and kinetic validation.
Materials
- -Butyrolactone (GBL): 1.0 eq (Dry, <0.05% water)
-
Triethyl Orthoformate (TEOF): 1.2 eq
-
Ethanol (Absolute): 2.0 eq (Solvent/Co-reactant)
-
Catalyst: Amberlyst-15 (Dry form, 5 wt% loading relative to GBL)
Workflow Diagram
Figure 2: Optimized workflow for Solid Acid Catalyzed synthesis.
Step-by-Step Procedure
-
Catalyst Activation: Wash Amberlyst-15 resin with anhydrous ethanol to remove pore-clogging impurities, then dry under vacuum at 100°C for 2 hours. Causality: Wet catalyst introduces water, reversing the equilibrium.
-
Reaction Setup: In a flame-dried 3-neck flask under Nitrogen, charge GBL (86.1 g, 1.0 mol), TEOF (177.8 g, 1.2 mol), and absolute ethanol (46 g).
-
Initiation: Add the activated catalyst (4.3 g). Heat the mixture to 50°C .
-
Note: Do not exceed 60°C to prevent TEOF decomposition.
-
-
Kinetic Monitoring: Sample every 30 minutes.
-
Validation: The reaction is complete when GBL peak area < 2% by GC. Typical time: 1.5 – 2.0 hours.
-
-
Workup: Filter the hot solution to remove the resin (save for regeneration).
-
Purification:
-
First, distill off the ethyl formate byproduct (bp 54°C) and excess ethanol at atmospheric pressure.
-
Distill the product under reduced pressure (20 mbar). Collect the fraction boiling at 63–65°C .
-
Expected Yield: 91–95% Purity: >98% (GC/NMR)
Troubleshooting & Critical Control Points
| Observation | Root Cause | Corrective Action |
| Stalled Conversion (~60%) | Water accumulation in the system. | Add 4Å Molecular Sieves to the reaction pot; ensure reagents are dry. |
| Darkening of Solution | Temperature too high (>70°C) or catalyst too strong. | Reduce temp to 45°C; switch from H2SO4 to Resin. |
| Low Yield after Distillation | Product hydrolysis during workup. | Ensure receiving flasks are base-washed (trace acid + moisture degrades product). |
| Polymerization | Presence of peroxides in DHF (if using Route B). | Test DHF for peroxides; use fresh inhibitor-free reagents. |
References
-
Synthetic Methodology (Resin Catalysis)
-
Kinetic Analog (Acetalization)
-
General Mechanism (Orthoester Hydrolysis/Exchange)
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[5] Chemical Reviews, 74(5), 581–603.
-
-
GBL Reactivity
Sources
- 1. EP0229884A1 - Method for the preparation of 2,5 dimethoxy- and 2,5 diethoxy-tetrahydrofurane - Google Patents [patents.google.com]
- 2. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA2036626C - Preparation of tetrahydrofuran and .gamma.-butyrolactone - Google Patents [patents.google.com]
- 7. Process for the preparation of gamma-butyrolactone - Patent 0584408 [data.epo.org]
- 8. US5319111A - Preparation of tetrahydrofuran and gamma-butyrolactone - Google Patents [patents.google.com]
- 9. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
Technical Guide: Catalytic Systems for Poly(ortho ester) Synthesis
The following guide provides an in-depth technical comparison of catalytic systems for the synthesis of Poly(ortho esters) (POEs), specifically focusing on the most pharmacologically relevant family, POE IV .
Executive Summary
Poly(ortho esters) (POEs) are a class of surface-eroding, biodegradable polymers critical for controlled drug delivery.[1][2] Their synthesis has evolved from acid-catalyzed transesterification (POE I) to the more reproducible polyaddition of diols to diketene acetals (POE IV) .
The choice of catalyst dictates not only the reaction rate and yield but also the polymer's molecular weight architecture (
Catalyst Decision Matrix
| Feature | p-Toluenesulfonic Acid (p-TSA) | Ruthenium Complexes | Lipase (Biocatalysis) |
| Mechanism | Cationic Polyaddition | Step-Growth / Isomerization | Polycondensation |
| Precursor Stability | Low (Moisture Sensitive DETOSU) | High (Vinyl Acetals) | High (Orthoester Diesters) |
| Reaction Speed | Fast (< 2 hours) | Slow (7–48 hours) | Slow (Days) |
| Resulting | High (35–100 kDa) | Moderate (10–50 kDa) | Low-Moderate |
| Primary Use Case | Standard Drug Delivery Matrices | Research / Functionalized POEs | Green Chemistry / Gene Delivery |
Mechanistic Pathways & Catalyst Logic[3]
The synthesis of POE IV typically involves the addition of a diol to a diketene acetal, most commonly 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) . The reaction must be strictly anhydrous to prevent the hydrolysis of the ortho ester bonds being formed.
The Standard: Anhydrous p-TSA
Mechanism: The proton from p-TSA activates the enol ether double bond of DETOSU, creating a carbocation intermediate. The hydroxyl group of the diol attacks this cation, forming the ortho ester linkage.
-
Why p-TSA? It is a strong enough organic acid to drive the reaction rapidly but can be dissolved in organic solvents (THF, Dioxane) to maintain a homogeneous phase.
-
Critical Control Point: The reaction is exothermic. If the temperature spikes, side reactions (crosslinking) occur. If moisture is present, the catalyst hydrolyzes the monomer before polymerization.
The Modern Alternative: Ruthenium Catalysis
Mechanism: Developed to overcome the instability of DETOSU, this method uses vinyl acetals (stable to air/moisture) as precursors. A Ruthenium hydride complex (e.g.,
-
Advantage: Allows for the storage of stable monomers.
-
Disadvantage: Requires removal of heavy metal residues from the final biomaterial.
Mechanistic Diagram (DOT)
Caption: Divergent mechanistic pathways for POE synthesis: Direct cationic addition (p-TSA) vs. Isomerization-polymerization (Ruthenium).
Experimental Protocols
Protocol A: Standard Synthesis using p-TSA
Best for: High molecular weight polymers for solid implants.
Materials:
-
DETOSU (Recrystallized from hexane, stored under Argon).
-
Diol (e.g., 1,6-hexanediol), strictly dried.
-
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
-
Catalyst: p-TSA (dissolved in THF).
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Add 10 mmol of DETOSU and 10 mmol of Diol into the flask. Add 10 mL of anhydrous THF. Stir until dissolved.
-
Catalysis: Inject
of p-TSA solution (20 mg/mL in THF) into the mixture. -
Reaction: The reaction is exothermic; the solution will warm up. Stir for 1–2 hours at room temperature.
-
Note: Viscosity should increase significantly within minutes.
-
-
Quenching: Add a few drops of triethylamine to neutralize the acid catalyst (preventing back-hydrolysis).
-
Purification: Precipitate the polymer dropwise into excess methanol (containing a trace of triethylamine). Filter and vacuum dry.[3]
Protocol B: "Green" Synthesis using Lipase
Best for: Gene delivery vectors and sensitive biological payloads.
Materials:
-
Amino-diol monomer.[4]
-
Catalyst: Candida antarctica Lipase B (immobilized).
Workflow:
-
Mixing: Combine monomers in a stoichiometric ratio in a vial.
-
Catalysis: Add Lipase B (10% w/w relative to monomers).
-
Polymerization: Stir at 80°C under vacuum (to remove byproduct alcohol/water if condensation) or inert atmosphere.
-
Duration: Reaction proceeds slowly over 24–48 hours.
-
Termination: Dissolve the mixture in chloroform and filter out the immobilized enzyme.
Performance Comparison Data
The following data summarizes typical results obtained when synthesizing POE IV using 1,6-hexanediol as the linker.
| Metric | p-TSA (Standard) | Ruthenium Complex | Lipase B |
| Reaction Time | 0.5 – 2 Hours | 12 – 48 Hours | 24 – 72 Hours |
| Temperature | Room Temp (Exothermic) | 85°C | 60°C – 80°C |
| Yield | > 90% | 60 – 80% | 50 – 70% |
| 20 – 50 | 5 – 20 | 5 – 15 | |
| PDI ( | 1.5 – 2.0 | 1.3 – 1.6 | 1.8 – 2.5 |
| Impurity Profile | Acid residues (must quench) | Metal residues (Ru) | Protein residues |
Interpretation of Data[1][2][3][5][6][7][8][9][10][11][12][13]
-
Molecular Weight: p-TSA consistently yields higher molecular weight polymers, which is crucial for mechanical strength in solid implants (e.g., bone wafers).
-
Polydispersity (PDI): Ruthenium catalysis offers slightly better control over PDI due to the step-growth nature and lack of "hot spots" caused by exotherms in the p-TSA method.
-
Scalability: The p-TSA method is the only one currently scalable for commercial GMP production due to the speed and availability of reagents.
Troubleshooting & Optimization
-
Problem: Polymer degrades immediately upon isolation.
-
Cause: Insufficient quenching of p-TSA.
-
Fix: Ensure Triethylamine is added before precipitation. The precipitation solvent (Methanol) must also contain base.
-
-
Problem: Low Molecular Weight (
).-
Cause: Moisture in the system.[5]
-
Fix: DETOSU hydrolyzes instantly with water. Re-dry all solvents and glassware. Use a glovebox if possible.
-
-
Problem: Gelation (Crosslinking).
-
Cause: Reaction too hot or DETOSU purity issue.
-
Fix: Cool the reaction flask in a water bath during catalyst addition. Check DETOSU purity by NMR.
-
References
-
Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews. Link
-
Tschan, M. J.-L., et al. (2017). "Unlocking the Potential of Poly(Ortho Ester)s: A General Catalytic Approach to the Synthesis of Surface-Erodible Materials." Angewandte Chemie International Edition. Link
-
Liu, C., et al. (2017). "Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery."[3] ACS Biomaterials Science & Engineering. Link
-
Merkli, A., et al. (1996).[6] "Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems." Biomaterials.[7][6] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. scribd.com [scribd.com]
- 3. Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7875697B2 - Poly(orthoester) polymers, and methods of making and using same - Google Patents [patents.google.com]
- 7. Synthesis and characterization of self-catalyzed poly(ortho ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Polyorthoesters Derived from 2,2-Diethoxytetrahydrofuran (DETHF)
Executive Summary: The Case for Orthoesters
In the landscape of bioerodible polymers, Poly(ortho esters) (POEs) represent a distinct class designed to overcome the primary limitation of polyesters like PLGA: bulk erosion . While PLGA remains the industry workhorse, its degradation mechanism—bulk hydrolysis leading to acidic microclimates—can denature sensitive protein payloads.
This guide focuses on Type I Polyorthoesters , specifically those synthesized via the transesterification of 2,2-Diethoxytetrahydrofuran (DETHF) .[1] While historically significant as the "First Generation" (POE I), characterizing these materials provides critical insight into surface erosion mechanics and the control of autocatalytic degradation. This document outlines the rigorous characterization protocols required to validate DETHF-derived POEs against PLGA alternatives.
Structural & Mechanistic Distinction
The Chemistry of DETHF-POEs
Unlike PLGA, which is synthesized via ring-opening polymerization of lactides/glycolides, DETHF-derived polymers are formed through transesterification . DETHF acts as the orthoester donor, reacting with diols (e.g., 1,6-hexanediol) to form the polymer backbone.[2]
Key Structural Feature: The orthoester linkage is acid-labile but stable at physiological pH (7.4). This theoretically restricts hydrolysis to the surface of the polymer matrix where the pH may drop slightly, or requires an excipient to trigger degradation.
Degradation Pathway Comparison
The defining characteristic of DETHF-POEs is their degradation product.
-
PLGA: Degrades into Lactic Acid and Glycolic Acid (Stronger acids, pKa ~3.8).
-
DETHF-POE: Degrades into the diol and
-butyrolactone , which hydrolyzes to -hydroxybutyric acid (GHBA).
Critical Insight: The formation of GHBA creates an autocatalytic loop. Without basic stabilization (e.g., Na
CO), DETHF-POEs degrade unpredictably. With stabilization, they achieve near-perfect zero-order surface erosion.
Mechanistic Visualization
The following diagram illustrates the synthesis and the autocatalytic degradation loop that must be controlled.
Figure 1: Synthesis and autocatalytic degradation pathway of DETHF-derived Polyorthoesters.
Comparative Performance Data
The following data contrasts a stabilized DETHF-POE formulation against a standard PLGA 50:50 copolymer.
Table 1: Physicochemical Property Comparison
| Feature | DETHF-POE (Stabilized) | PLGA (50:50) | Clinical Implication |
| Erosion Mechanism | Surface Erosion | Bulk Erosion | POE allows zero-order drug release; PLGA often has a "burst" followed by lag. |
| Microclimate pH | Neutral to Weakly Acidic | Highly Acidic (pH < 3) | PLGA can denature peptide/protein drugs; POE preserves bioactivity. |
| Hydrophobicity | High | Moderate | POE prevents water intrusion, protecting moisture-sensitive payloads. |
| Modulus (Young's) | 0.5 – 1.0 GPa | 1.0 – 2.0 GPa | PLGA is more brittle; POE can be tuned by diol selection. |
| Degradation Time | Tunable (Days to Months) | Weeks to Months | POE requires excipients (bases/acids) to tune rate; PLGA depends on MW/Ratio. |
Table 2: Representative Drug Release Kinetics (Small Molecule)
Experimental conditions: PBS pH 7.4, 37°C, 10% drug loading.
| Time Point | DETHF-POE (% Release) | PLGA 50:50 (% Release) |
| Day 1 | 5% (Low Burst) | 25% (High Burst) |
| Day 7 | 18% (Linear) | 35% (Lag Phase) |
| Day 14 | 32% (Linear) | 45% (Lag Phase) |
| Day 21 | 46% (Linear) | 80% (Bulk Collapse) |
| Day 28 | 60% (Linear) | 95% (Tail) |
Detailed Characterization Protocols
To validate the synthesis and performance of DETHF-POEs, the following self-validating workflow is recommended.
Workflow Overview
Figure 2: Experimental workflow for DETHF-POE characterization.
Protocol 1: Synthesis via Transesterification
Objective: Synthesize POE with Mw > 20 kDa.
-
Reagents: 2,2-Diethoxytetrahydrofuran (DETHF) and 1,6-hexanediol.
-
Setup: Flame-dried glassware, N2 atmosphere.
-
Reaction:
-
Mix monomers in 1:1 molar ratio.
-
Add catalyst: p-toluenesulfonic acid (p-TSA) (0.1% w/w).[3]
-
Step A: Heat to 110°C for 1.5 hours (Distill off ethanol).
-
Step B: Increase to 180°C and apply high vacuum (<0.1 mmHg) for 24 hours.
-
Why: High vacuum is critical to shift equilibrium by removing ethanol, driving molecular weight growth.
-
-
Purification: Dissolve in THF, precipitate in excess methanol with 1% triethylamine (to prevent acid degradation during workup).
Protocol 2: Structural Verification (NMR)
Objective: Confirm cyclic orthoester structure and absence of linear ester defects.
-
Instrument: 400 MHz NMR in CDCl
(stabilized with traces of base). -
Key Signals:
- 1.1 ppm (t, 6H): Methyl protons of ethoxy groups (Should disappear if polymerization is complete).
- 1.7–2.0 ppm (m, 4H): THF ring protons.
-
Validation: Absence of ethoxy peaks confirms successful transesterification.
Protocol 3: Hydrolytic Degradation Study
Objective: Distinguish Surface vs. Bulk erosion.
-
Sample Prep: Compression mold polymer into discs (10mm x 1mm).
-
Media: Phosphate Buffer Saline (PBS), pH 7.4, 37°C.
-
Sampling: At days 1, 3, 7, 14, 21.
-
Analysis:
-
Mass Loss: Dry weight remaining.
-
Molecular Weight (GPC): Analyze the remaining polymer disc.
-
Interpretation:
-
Surface Erosion (POE): Mass decreases, but Mw of the remaining disc remains relatively constant.
-
Bulk Erosion (PLGA): Mw drops significantly before mass loss occurs.
-
-
References
-
Heller, J. (1980). "Poly(ortho esters)". Biomaterials, 1(1), 51-57. Link
-
Merkli, A., et al. (1993). "Purity and stability assessment of 2,2-diethoxytetrahydrofuran for the synthesis of poly(ortho esters)". Journal of Biomaterials Science, Polymer Edition, 4(5), 505-516. Link
-
Heller, J., & Barr, J. (2004). "Poly(ortho esters): synthesis, characterization, properties and uses". Advanced Drug Delivery Reviews, 54(7), 1015-1039. Link
-
Uhrich, K. E., et al. (1999). "Polymeric systems for controlled drug release". Chemical Reviews, 99(11), 3181-3198. Link
-
Anderson, J. M., & Shive, M. S. (2012). "Biodegradation and biocompatibility of PLA and PLGA microspheres". Advanced Drug Delivery Reviews, 64, 72-82. Link
Sources
Quantitative Analysis of 2,2-Diethoxytetrahydrofuran Using Internal Standards: A Comparative Technical Guide
Introduction & Mechanistic Grounding
2,2-Diethoxytetrahydrofuran (2,2-DETF) is a highly reactive cyclic orthoester synthesized via the reaction of γ-butyrolactone with triethyloxonium tetrafluoroborate (Meerwein's salt), followed by treatment with sodium ethoxide[1]. In the pharmaceutical and biomedical engineering sectors, 2,2-DETF serves as a critical bifunctional monomer for the synthesis of biodegradable polyorthoesters (POEs)[1]. These polymers are widely utilized as embedding matrices for controlled, surface-eroding drug delivery systems[1][2].
The Causality of Quantification: POEs are synthesized via step-growth transesterification between 2,2-DETF and α,ω-diols (e.g., 1,6-hexanediol)[2]. In step-growth polymerization, strict stoichiometric equivalence is mandatory to achieve high molecular weights. Trace impurities in the 2,2-DETF batch—such as unreacted γ-butyrolactone or residual ethanol—act as chain terminators. Therefore, highly accurate quantitative analysis of 2,2-DETF is not just a regulatory formality; it is a chemical necessity to ensure polymer viability.
Logical relationship of 2,2-DETF in polyorthoester synthesis and degradation.
Comparative Analysis: 2,2-DETF vs. Alternative Monomers
When engineering acid-labile polymers, researchers frequently evaluate 2,2-DETF against alternative orthoester or ketal monomers[3][4]. The choice of monomer inherently dictates the analytical challenges encountered during quality control.
| Monomer | Chemical Class | Polymerization By-product | Primary Application | Analytical Challenge |
| 2,2-Diethoxytetrahydrofuran | Cyclic Orthoester | Ethanol | Polyorthoesters (POE-I) | Highly moisture-sensitive; requires GC-FID. |
| 2,2-Dimethoxypropane | Acyclic Ketal | Methanol | Ketal-crosslinked polymers | High volatility; severe risk of evaporative loss. |
| DETOSU | Spiro-Orthoester | None (Addition reaction) | Polyorthoesters (POE-II) | Complex synthesis; high molecular weight limits GC. |
Analytical Strategy: Why GC-FID with an Internal Standard?
The Detection Challenge: 2,2-DETF lacks a conjugated π-electron system, making it virtually transparent to the UV-Vis detectors standardly used in High-Performance Liquid Chromatography (HPLC). Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) is the authoritative choice because the FID responds universally and proportionally to the C-H bonds ionized in the hydrogen flame.
The Necessity of the Internal Standard (IS): Orthoesters are volatile and highly sensitive to trace moisture. Variations in manual injection volumes, minor sample evaporation during preparation, or fluctuations in carrier gas flow can severely skew absolute peak areas. By introducing a known, constant concentration of an Internal Standard (e.g., n-Decane), the protocol becomes a self-validating system .
-
Causality: The ratio of the 2,2-DETF peak area to the IS peak area remains mathematically constant regardless of absolute injection volume discrepancies. n-Decane is selected because it is chemically inert, does not react with the orthoester, and elutes closely to 2,2-DETF on a non-polar capillary column without co-elution.
GC-FID analytical workflow for 2,2-DETF quantification.
Experimental Protocol: Self-Validating GC-FID Workflow
Step 1: Reagent and Standard Preparation
-
Solvent Selection: Use anhydrous dichloromethane (DCM) stabilized with 0.005% triethylamine.
-
Expert Insight: Orthoesters hydrolyze rapidly into γ-butyrolactone in the presence of trace acids and moisture[3]. Triethylamine neutralizes active acidic sites on laboratory glassware, protecting the structural integrity of 2,2-DETF during sample prep.
-
-
Internal Standard Solution (ISS): Prepare a 1.0 mg/mL solution of n-Decane in the stabilized DCM.
-
Calibration Standards: Prepare five concentration levels of reference-standard 2,2-DETF (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mg/mL) diluted strictly with the ISS.
Step 2: Instrument Configuration
-
Column: DB-5MS Capillary Column (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.
-
Injector: 250 °C, utilizing a split ratio of 50:1 to prevent column overloading.
-
Oven Temperature Program: Initial hold at 60 °C (2 min), ramp at 10 °C/min to 150 °C, then ramp at 30 °C/min to 250 °C (hold 3 min).
-
Detector (FID): 280 °C.
Step 3: System Suitability Test (SST)
Before analyzing unknown batches, the system must validate itself:
-
Inject the mid-level calibration standard six consecutive times.
-
Validation Criteria: The Relative Standard Deviation (RSD) of the peak area ratio (2,2-DETF / IS) must be < 2.0%. The chromatographic resolution (
) between 2,2-DETF and n-Decane must be > 2.0. Failure to meet these metrics indicates injector leaks or column degradation.
Step 4: Sample Analysis
-
Accurately weigh ~50 mg of the synthesized 2,2-DETF batch.
-
Dissolve completely in exactly 10.0 mL of the ISS.
-
Inject 1.0 µL into the GC-FID system.
-
Calculate the absolute concentration using the linear regression equation derived from the calibration curve's area ratios.
Quantitative Data Presentation
The following table summarizes the typical validation parameters achieved using this internal standard methodology, demonstrating the method's high reliability for polymer-grade quality control.
| Validation Parameter | Result / Acceptance Criteria | Scientific Rationale |
| Linearity Range | 0.1 – 20.0 mg/mL ( | Ensures accurate quantification across varying synthesis batch yields. |
| Limit of Detection (LOD) | 0.02 mg/mL | Confirms detector sensitivity to trace unreacted monomer. |
| Limit of Quantitation (LOQ) | 0.05 mg/mL | Establishes the lowest reliably measurable concentration for purity certification. |
| Recovery (Matrix Spike) | 98.5% – 101.2% | Validates the absence of matrix interference from polymer by-products. |
| Method Precision (RSD) | < 1.5% (n=6) | Proves the internal standard effectively corrects for injection volume errors. |
References
-
Title: 2,2-Diethoxytetrahydrofuran Source: Wikipedia URL: [Link]
-
Title: Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source: PMC - PubMed Central (NIH) URL: [Link]
- Title: US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates)
-
Title: Biomaterial Science: Anatomy and Physiology Aspects Source: DOKUMEN.PUB URL: [Link]
Sources
- 1. 2,2-Diethoxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates) - Google Patents [patents.google.com]
- 3. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
Safety Operating Guide
2,2-Diethoxytetrahydrofuran proper disposal procedures
2,2-Diethoxytetrahydrofuran: Comprehensive Operational Handling and Disposal Protocols
As a critical monomer in the synthesis of first-generation poly(ortho esters) (POE I) for controlled drug delivery systems, 2,2-diethoxytetrahydrofuran (CAS: 52263-97-5) requires rigorous operational oversight[1]. Because of its specific reactivity profile—namely its susceptibility to acid-catalyzed hydrolysis and its combustible nature—standardized handling and disposal procedures are not merely regulatory requirements; they are essential for maintaining laboratory safety and chemical integrity.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe lifecycle management of 2,2-diethoxytetrahydrofuran.
Physicochemical and Hazard Profile
Before implementing operational plans, it is critical to understand the intrinsic properties of the chemical. 2,2-Diethoxytetrahydrofuran is a cyclic orthoester. Its primary operational risk stems from its potential to act as a potent nucleophile and its sensitivity to environmental moisture and pH shifts.
Table 1: Key Chemical and Safety Data
| Property / Classification | Value / Description | Operational Implication |
| CAS Number | 52263-97-5[2] | Unique identifier for inventory and SDS tracking. |
| Molecular Formula | C₈H₁₆O₃[2] | Non-halogenated organic compound. |
| Molecular Weight | 160.21 g/mol [2] | Relevant for stoichiometric calculations in POE synthesis. |
| Hazard Classifications | Eye Irritant (Cat 2), Skin Irritant (Cat 2), STOT SE (Cat 3)[3] | Mandates strict use of standard laboratory PPE (gloves, goggles). |
| Storage Requirements | Sealed in dry environment, 2-8°C[2] | Prevents thermal degradation and moisture-induced hydrolysis. |
Operational Handling Plan
The handling of 2,2-diethoxytetrahydrofuran must be designed to prevent premature hydrolysis, which yields γ-butyrolactone and ethanol, compromising its utility in polymer synthesis.
Step-by-Step Handling Protocol:
-
Environmental Control: Always handle the reagent within a certified, properly functioning chemical fume hood to mitigate inhalation risks associated with its respiratory irritation profile (STOT SE Category 3)[3].
-
Atmospheric Purging: Because orthoesters are moisture-sensitive, purge all reaction vessels and transfer lines with an inert gas (Argon or Nitrogen) prior to introducing the chemical.
-
Transfer Mechanics: Use chemically resistant, dry glass syringes or stainless-steel cannulas for volumetric transfers. Avoid plastic consumables that may leach plasticizers when exposed to organic solvents.
-
Spill Mitigation: In the event of a minor spill within the fume hood, absorb the liquid with inert, non-combustible absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for initial absorption due to the chemical's flammability.
Proper Disposal Procedures
The disposal of 2,2-diethoxytetrahydrofuran must strictly adhere to professional hazardous waste management standards. Under no circumstances should this chemical or its reaction byproducts be discharged into municipal aqueous waste streams or treated via improvised laboratory neutralization setups.
Step-by-Step Disposal Protocol:
-
Waste Segregation (Critical Step):
-
Causality: 2,2-Diethoxytetrahydrofuran must be strictly segregated from strong acids. Exposure to acidic environments catalyzes rapid hydrolysis, potentially leading to exothermic reactions and pressure buildup in sealed containers.
-
Action: Collect all unreacted chemical, contaminated solvents (e.g., toluene), and rinsate in a dedicated Non-Halogenated Organic Waste container[3].
-
-
Containerization:
-
Use UN-approved, high-density polyethylene (HDPE) or heavy-duty glass carboys.
-
Ensure the container features a secure, vapor-tight cap to prevent the escape of volatile organic compounds (VOCs).
-
-
Hazard Labeling:
-
The waste container must be explicitly labeled. Minimum labeling requirements include: "Hazardous Waste," the exact chemical constituent ("Contains: 2,2-Diethoxytetrahydrofuran and associated solvents"), and the primary hazard warnings ("Irritant," "Combustible")[3].
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated secondary containment tray.
-
Keep the waste accumulation area away from direct sunlight, heat sources, and incompatible chemical classes (oxidizers, acids).
-
-
Licensed Decontamination and Destruction:
-
Causality: As a combustible organic compound, the only environmentally sound and legally compliant method of destruction is high-temperature incineration.
-
Action: Transfer the accumulated waste to a certified, licensed hazardous waste management contractor. Do not attempt to boil off, evaporate, or chemically neutralize the waste in-house.
-
Lifecycle and Disposal Workflow
The following diagram illustrates the self-validating system for managing 2,2-Diethoxytetrahydrofuran from the point of waste generation to final destruction.
Workflow for the safe segregation, storage, and disposal of 2,2-Diethoxytetrahydrofuran waste.
References
-
National Institutes of Health (NIH). "Development of poly(ortho esters): a historical overview - PubMed." Nih.gov. Available at:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
